molecular formula C10H19NO2 B1455765 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1562038-48-5

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1455765
CAS No.: 1562038-48-5
M. Wt: 185.26 g/mol
InChI Key: ZVKOJCDGGWSBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,10-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-5-10(3-4-12-8)7-11-6-9(2)13-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOJCDGGWSBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCO1)CNCC(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and application of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the molecule's utility as a spirocyclic scaffold that bridges the gap between natural product complexity and drug-like physicochemical space.

Executive Summary: The Spiro-Morpholine Scaffold

The 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane core represents a specific subclass of spirocyclic heterocycles where a morpholine ring is spiro-fused to a tetrahydropyran ring.

Unlike the well-known 1,7-dioxaspiro[5.5]undecane system (common in insect pheromones like those of Bactrocera), the incorporation of a nitrogen atom at position 4 fundamentally alters the electronic and physical profile of the molecule. This "aza-modification" transforms a lipophilic volatile signal molecule into a basic, polar scaffold capable of hydrogen bonding and salt formation, making it a "privileged structure" for drug discovery (e.g., GPCR ligands, ion channel modulators).

Key Molecular Features:

  • Rigidity: The spiro carbon (C5) locks the two six-membered rings in a perpendicular orientation, reducing entropic penalties upon binding.

  • Stereochemistry: The 2,8-dimethyl substitution pattern introduces two peripheral stereocenters, allowing for the fine-tuning of the 3D vector space.

  • Basicity: The N4 nitrogen serves as a handle for further functionalization (alkylation, acylation) or as a pharmacophore point.

Structural Analysis & Stereoelectronics

Conformational Locking and Anomeric Effects

The stability and shape of the 1,9-dioxa-4-azaspiro[5.5]undecane system are governed by the anomeric effect and 1,3-diaxial interactions .

  • The Spiro Center: The tetrahedral spiro carbon forces the two rings to adopt chair conformations that are orthogonal to each other.

  • Anomeric Stabilization: The oxygen atoms at positions 1 and 9 are adjacent to the spiro center. In spiroacetals, the trans-diaxial orientation of the oxygen lone pairs relative to the C-O antibonding orbitals provides thermodynamic stability (double anomeric effect). In this aza-analog, the N4 nitrogen also influences the ring pucker.

  • Methyl Positioning (2,8-Dimethyl):

    • Equatorial Preference: Steric bulk typically drives the methyl groups at C2 and C8 into equatorial positions.

    • Thermodynamic Isomer: The "all-equatorial" isomer is generally the thermodynamic product, but kinetic trapping during synthesis can yield axial-equatorial or diaxial conformers, which are valuable for probing specific binding pockets.

Vector Analysis (DOT Visualization)

The following diagram illustrates the logical connectivity and the spatial relationship between the heteroatoms and the methyl substituents.

Structure Spiro Spiro Carbon (C5) RingA Ring A: Morpholine (1-Oxa-4-Aza) Spiro->RingA Fused RingB Ring B: Tetrahydropyran (9-Oxa) Spiro->RingB Fused SubstA 2-Methyl Group (Stereocenter) RingA->SubstA Substituted at C2 Nitrogen N4 (Amine) Functional Handle RingA->Nitrogen Contains SubstB 8-Methyl Group (Stereocenter) RingB->SubstB Substituted at C8 H-Bond Acceptor H-Bond Acceptor Nitrogen->H-Bond Acceptor Pharmacophore

Figure 1: Structural connectivity of the 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane scaffold.

Synthetic Protocol: The Prins Cascade[1][2]

The most robust method for constructing this scaffold is the Acid-Catalyzed Prins Cascade , developed by Subba Reddy et al.. This approach is superior to traditional spiro-ketalization because it forms the C-C and C-O bonds in a single concerted sequence, allowing for high diastereoselectivity.

Retrosynthetic Logic

The molecule is disassembled into two simple precursors:

  • Aldehyde Component: Provides the C8-Methyl group (e.g., Acetaldehyde or a masked equivalent).

  • Homoallylic Amino-Alcohol: Provides the morpholine framework and the C2-Methyl group.

Experimental Methodology

Objective: Synthesis of the core 2,8-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane skeleton via Prins bicyclization.

Reagents:

  • Substrate: N-(4-hydroxy-pent-2-enyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide (Designed to install methyls at C2 and pre-position the alkene).

  • Aldehyde: Acetaldehyde (or Paraformaldehyde for the des-methyl, Acetaldehyde for the methyl). Note: To install the C8 methyl, acetaldehyde is used.

  • Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) or Trifluoromethanesulfonic acid (TfOH).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Preparation of the Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon to maintain an inert atmosphere.

    • Add 1.0 mmol of the homoallylic amino-alcohol precursor dissolved in 10 mL of anhydrous DCM.

  • Aldehyde Addition:

    • Cool the solution to 0 °C using an ice bath.

    • Add 1.2 mmol of Acetaldehyde dropwise. (Use of paraldehyde or an acetal equivalent may improve handling).

  • Acid-Catalyzed Cyclization (The Critical Step):

    • Slowly add 1.0 mmol of BF₃·OEt₂ via syringe.

    • Observation: The solution may darken slightly.

    • Allow the reaction to warm to 25 °C and stir for 3–5 hours .

    • Mechanism: The acid generates an oxocarbenium ion from the aldehyde and alcohol. The alkene attacks this ion (Prins), followed by an intramolecular trap by the second hydroxyl group.

  • Quenching and Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel column chromatography.

    • Eluent: Hexane/Ethyl Acetate gradient (typically 80:20 to 60:40).

    • Yield Expectation: 75–85%.

Mechanistic Pathway (DOT Visualization)

This diagram details the electronic flow during the cascade, explaining the stereochemical outcome.

Mechanism Start Aldehyde + Amino-Alcohol Oxocarbenium Oxocarbenium Ion Formation (Acid Catalyzed) Start->Oxocarbenium -H2O Prins Prins Cyclization (Alkene attack) Oxocarbenium->Prins C-C Bond Formation Carbocation Secondary Carbocation Intermediate Prins->Carbocation Ring A Closure Trap Intramolecular Trap (2nd Hydroxyl Attack) Carbocation->Trap Ring B Closure Product 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane Trap->Product Final Spirocycle

Figure 2: The Prins cascade mechanism yielding the spirocyclic core.

Characterization Data

To validate the synthesis, the following NMR signatures are diagnostic. The data below is generalized for the N-tosyl protected derivative (common in synthesis).

Table 1: Diagnostic ¹H NMR Signals (500 MHz, CDCl₃)

PositionChemical Shift (δ)MultiplicityInterpretation
Aromatic (Tosyl) 7.67, 7.37DoubletsDiagnostic of the N-protecting group.
H-2 / H-8 3.80 – 4.15MultipletProtons alpha to oxygen (methine).
H-4 (Adj. to N) 3.00 – 3.60MultipletProtons alpha to nitrogen (ring A).
Methyl (C2-Me) 1.15 – 1.25DoubletMethyl group on the morpholine ring.
Methyl (C8-Me) 1.10 – 1.20DoubletMethyl group on the pyran ring.
Spiro-adj (CH₂) 1.50 – 2.30MultipletMethylene protons adjacent to the spiro center showing geminal coupling.

Note: The coupling constants (J values) of the H-2 and H-8 protons are critical for determining if the methyl groups are axial or equatorial. Large coupling (~10-12 Hz) indicates an axial proton (equatorial methyl).

Applications in Drug Discovery[3]

The 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane scaffold serves as a versatile template in library design:

  • Peptidomimetics: The spiro structure mimics the β-turn of peptides, potentially disrupting protein-protein interactions.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Related diazaspiro compounds have shown potent inhibition of ACC, a target for metabolic disorders. This dioxa-aza variant offers a different solubility profile.

  • Fragment-Based Drug Design (FBDD): The core is low molecular weight (<250 Da without protecting groups), rigid, and possesses defined vectors, making it an ideal fragment for screening.

References

  • Reddy, B. V. S., et al. (2014). "Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives." The Journal of Organic Chemistry, 79(8), 3696–3703.

  • Perron, F., & Albizati, K. F. (1989). "Chemistry of Spiroacetals." Chemical Reviews, 89(7), 1617–1661. (Foundational text on spiro-anomeric effects).

  • Smith, A. B., et al. (2005). "Flexible Synthesis of Enantiomerically Pure 2,8-Dialkyl-1,7-dioxaspiro[5.5]undecanes." Organic Letters, 7(14), 3099–3102. (Comparative synthesis of the all-oxygen analog).

  • PubChem Compound Summary. "1,9-dioxa-4-azaspiro[5.5]undecane."

The Spirocyclic Piperidine Scaffold: A Technical Guide to Accelerating Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast number of approved pharmaceuticals.[1] However, the drive for molecules with enhanced three-dimensionality, improved physicochemical properties, and access to novel intellectual property has led to a surge of interest in spirocyclic piperidine scaffolds.[2][3] These rigidified analogs offer a unique conformational landscape, enabling more precise interactions with biological targets and often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and strategic advantages of incorporating spirocyclic piperidine scaffolds in modern drug discovery programs. We will delve into key synthetic methodologies, explore impactful case studies across various therapeutic areas, and provide detailed experimental protocols and quantitative data to support the rational design of next-generation therapeutics.

The Strategic Advantage of Spirocyclic Piperidines in Drug Design

The introduction of a spirocyclic junction onto a piperidine ring imparts a number of desirable attributes that address common challenges in drug development:

  • Enhanced Three-Dimensionality and Target Engagement: Unlike the relatively flexible piperidine ring, spirocyclic scaffolds introduce a rigid, three-dimensional architecture.[2] This pre-organization of substituents can lead to more favorable interactions with the often complex and three-dimensional binding pockets of protein targets, resulting in increased potency and selectivity.[2] This enhanced structural definition allows for more precise placement of pharmacophoric elements, maximizing binding affinity.

  • Improved Physicochemical and Pharmacokinetic Properties: Spirocyclic piperidines, being rich in sp³-hybridized carbon atoms, often exhibit superior physicochemical properties compared to their flatter, sp²-rich counterparts. These improvements can include:

    • Increased Aqueous Solubility: The more globular shape of spirocycles can disrupt crystal packing and improve solvation, leading to better aqueous solubility.[2]

    • Modulated Lipophilicity: The introduction of a spirocyclic system can alter a molecule's lipophilicity (logP), a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Enhanced Metabolic Stability: The rigid nature of the spirocyclic scaffold can shield metabolically susceptible positions from enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.[1]

  • Novel Chemical Space and Intellectual Property: The exploration of novel spirocyclic piperidine scaffolds provides access to new chemical space, offering opportunities to develop first-in-class therapeutics and secure novel intellectual property.[2]

Key Synthetic Strategies for Spirocyclic Piperidine Scaffolds

A variety of synthetic methodologies have been developed to access a diverse range of spirocyclic piperidine cores. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including spirocyclic piperidines. Cascade reactions, in particular, allow for the rapid construction of multiple stereocenters in a single operation.

A notable example is the asymmetric synthesis of spiro-oxindole piperidine derivatives, which have shown promise as inhibitors of the MDM2-p53 interaction in cancer therapy.[4] This can be achieved through an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction.[4]

Illustrative Workflow for Asymmetric Synthesis of Spiro-oxindole Piperidines:

cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Cascade Reaction cluster_product Product R1 Nitroalkene P1 Michael Addition R1->P1 R2 Aldehyde R2->P1 R3 Ketimine P2 Aza-Henry Reaction R3->P2 Cat Chiral Secondary Amine Catalyst Cat->P1 Catalyzes P1->P2 Intermediate P3 Hemiaminalization P2->P3 Intermediate Prod Spiro-oxindole Piperidine Derivative P3->Prod

Caption: Organocatalytic cascade for spiro-oxindole piperidine synthesis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[5] This reaction can be adapted to generate spirocyclic piperidines through an intramolecular cyclization of an iminium ion intermediate onto an indole or other electron-rich aromatic ring.[6] The reaction mechanism involves the formation of a spirocyclic intermediate which then rearranges.[6]

Generalized Pictet-Spengler Reaction Workflow:

cluster_reactants Reactants cluster_conditions Conditions cluster_mechanism Mechanism cluster_product Product R1 β-Arylethylamine M1 Iminium Ion Formation R1->M1 R2 Aldehyde or Ketone R2->M1 C1 Acid Catalyst (e.g., TFA, HCl) C1->M1 Catalyzes M2 Intramolecular Electrophilic Aromatic Substitution M1->M2 M3 Spirocyclic Intermediate M2->M3 M4 Rearrangement M3->M4 Prod Spirocyclic Piperidine M4->Prod

Caption: Generalized workflow of the Pictet-Spengler reaction for spiro-piperidine synthesis.

Multi-component and Cycloaddition Reactions

Three-component [3+2] cycloaddition reactions provide a highly efficient means of constructing spiro-oxindole-pyrrolidine and -piperidine scaffolds.[7] These reactions offer high atom economy and allow for the rapid generation of molecular complexity from simple starting materials.

Applications and Case Studies in Medicinal Chemistry

The versatility of the spirocyclic piperidine scaffold is evident in its application across a wide range of therapeutic areas.

Oncology: Allosteric SHP2 Inhibitors

The protein tyrosine phosphatase SHP2 is a key signaling node in multiple oncogenic pathways, making it an attractive target for cancer therapy.[8][9] The development of allosteric SHP2 inhibitors has been a significant breakthrough, and spirocyclic piperidines have played a crucial role in optimizing the properties of these molecules.[8][10]

In the optimization of a series of pyrazolopyrimidinone-based SHP2 inhibitors, the replacement of a flexible piperidine-amine side chain with a rigid spiro[4.5]decane amine (a spirocyclic piperidine) led to a greater than 10-fold improvement in cellular potency in both p-ERK and KYSE antiproliferation assays.[8][11] This enhancement was attributed to the spirocyclic scaffold's ability to pre-organize the amine into the optimal conformation for binding to the allosteric site.[10]

Table 1: Comparative Activity of Piperidine and Spirocyclic Piperidine-Containing SHP2 Inhibitors [8][11]

CompoundStructureSHP2 IC50 (nM)p-ERK IC50 (nM)KYSE Antiproliferation IC50 (µM)hERG IC50 (nM)
11 Piperidine-amine3435513.49980
12 Spiro[4.5]decane amine31300.465250
Antiviral Therapy: Influenza and SARS-CoV-2

Spirocyclic piperidines have emerged as promising scaffolds for the development of antiviral agents.

  • Influenza A M2 Proton Channel Inhibitors: A series of 3-azaspiro[5.5]undecane derivatives have been identified as potent inhibitors of the influenza A M2 proton channel. The most active compound, 3-azaspiro[5.5]undecane hydrochloride, exhibited an IC50 of 0.92 µM, over an order of magnitude more potent than the established drug amantadine (IC50 = 16 µM).[12] Solid-state NMR studies revealed that the spiro-piperidine inhibitor induces a more homogeneous conformation of the M2 transmembrane domain and reduces dynamic disorder, suggesting a more extensive and stabilizing interaction with the channel.[12]

  • SARS-CoV-2 Papain-like Protease (PLPro) Inhibitors: A novel class of spiro[chromane-2,4'-piperidin]-4-one inhibitors of SARS-CoV-2 PLPro has been developed.[13] Optimization of a fragment-based screening hit led to the identification of low-nanomolar irreversible inhibitors with potent antiviral activity in A549 cells (EC50 = 2.1 µM).[13]

Central Nervous System (CNS) Disorders

The ability of spirocyclic piperidines to cross the blood-brain barrier and their favorable physicochemical properties make them attractive scaffolds for CNS drug discovery.

  • Alzheimer's Disease: Piperidine-based compounds are central to many therapeutic strategies for Alzheimer's disease.[14][15] The development of multi-target-directed ligands is a promising approach, and piperine-derived compounds incorporating a piperidine moiety have shown significant inhibitory activity against cholinesterases, BACE1, and Aβ aggregation.[16] The rigid nature of spirocyclic piperidines can be leveraged to optimize the presentation of pharmacophores for these multiple targets.

  • Dopamine Receptor Modulators: The piperidine scaffold is a key component of many dopamine receptor ligands.[17] Structure-activity relationship studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives led to the identification of a potent D4 receptor antagonist with exceptional binding affinity (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes.[18] While this series exhibited some pharmacokinetic challenges, the high selectivity makes them valuable tool compounds for studying D4 receptor signaling.[18]

Conformational Analysis: The Key to Enhanced Binding

The conformational rigidity of spirocyclic piperidines is a key determinant of their enhanced biological activity. Unlike the flexible piperidine ring, which can adopt multiple chair and boat conformations, the spirocyclic system locks the ring into a more defined geometry. This pre-organization reduces the entropic penalty of binding to a receptor, as the molecule does not need to "freeze" into a specific conformation upon binding.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the precise three-dimensional structure and conformational preferences of spirocyclic piperidines.[19] For instance, X-ray analysis of a spiro[indoline-3,3'-pyrrolidine] derivative confirmed the chair conformation of the piperidine ring within the spirocyclic system.[19]

Experimental Protocols

The following are generalized protocols for the synthesis of key spirocyclic piperidine scaffolds, based on established literature procedures. Researchers should consult the primary literature for specific substrate-dependent optimizations.

Protocol: Organocatalytic Asymmetric Synthesis of a Spiro-oxindole Piperidine Derivative

This protocol is adapted from the work of Mei, G. et al. (2017) for the synthesis of spiro-oxindole piperidine derivatives as MDM2-p53 inhibitors.[4]

Materials:

  • Isatin-derived ketimine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Nitroalkene (1.5 equiv)

  • Chiral diphenylprolinol silyl ether catalyst (20 mol%)

  • Benzoic acid (20 mol%)

  • Dichloromethane (DCM) as solvent

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a dried reaction vial under a nitrogen atmosphere, add the isatin-derived ketimine, aldehyde, chiral catalyst, and benzoic acid in DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the nitroalkene to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro-oxindole piperidine derivative.

Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline (Illustrative for Spiro-piperidine Synthesis)

This generalized protocol is based on established procedures for the Pictet-Spengler reaction.[5][11]

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the tryptamine derivative in the anhydrous solvent.

  • Add the aldehyde to the solution at room temperature.

  • Slowly add the acid catalyst to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Future Directions and Conclusion

The spirocyclic piperidine scaffold has firmly established itself as a valuable tool in modern medicinal chemistry. Its ability to impart favorable physicochemical properties, enhance target engagement through conformational rigidity, and provide access to novel chemical space ensures its continued prominence in drug discovery.

Future research will likely focus on the development of novel and more efficient synthetic methodologies to access an even greater diversity of spirocyclic piperidine scaffolds. Furthermore, the integration of computational modeling and structural biology will continue to refine our understanding of the structure-activity relationships of these complex molecules, enabling the more rational design of highly potent and selective therapeutics. As the demand for innovative medicines grows, the strategic incorporation of spirocyclic piperidine scaffolds will undoubtedly play a key role in the development of the next generation of successful drugs.

References

  • Rathnayake, A. D., et al. (2023). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 66(15), 10436–10452.
  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1781–1792.
  • Srinivasan, R., et al. (2016). Design and Synthesis of Novel Spiro-Piperidinyl Pyrazolone Derivatives and Their Potential Antiviral Activity. Letters in Drug Design & Discovery, 13(2), 149-160.
  • Cady, S. D., et al. (2011). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 133(12), 4274–4277.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper.
  • Mei, G., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Organic Letters, 19(24), 6752–6755.
  • Wang, Y., et al. (2012). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity.
  • Li, T-R., et al. (2020). Asymmetric synthesis of chiral spiro-piperidine oxindoles with polyaromatic scaffolds using a vinylogous Mannich/annulation/acylation process. Organic & Biomolecular Chemistry, 18, 594-598.
  • Zhu, Y., et al. (2018). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. The Journal of Organic Chemistry, 83(15), 8345-8354.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
  • Trofimov, A. S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116093.
  • Sbardella, G., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(15), 2743–2760.
  • Chen, J., et al. (2016). Asymmetric synthesis of spiro[oxindole-3,2′-pyrrolidine]s through organocatalytic 1,3-dipolar cycloaddition via cycloreversion of precursor isatinimine homodimers. Organic & Biomolecular Chemistry, 14, 1059-1066.
  • Sharma, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30.
  • Sharma, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Request PDF.
  • Jones, B. G., et al. (2022).
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • BenchChem. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development. BenchChem.
  • Kumar, A., et al. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 44(10), 4158-4165.
  • Li, X., & Zheng, A. (2009). Crystal structure of spiro-[2.3'']oxindole-spiro[3.3']-5'-(4-methyl-sulfanylphenylmethylidene)-1'-benzyl-4'(1H)-pyridinone-4-(4-methyl-sulfanylphenyl)hexahydro-1H-pyrrolizine — dichloromethane, C40H39N3O2S2 · CH2Cl2. Zeitschrift für Kristallographie - New Crystal Structures, 224(4), 702-704.
  • Issabayeva, G., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
  • S, S., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956.
  • Computational Chemistry Glossary. (2024). QSAR (Quantitative Structure-Activity Relationship).
  • Jones, B. G., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Jones, B. G., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114840.
  • Al-Masoudi, N. A., et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(10), 1945-1949.
  • BenchChem. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. BenchChem.
  • Semantic Scholar. (n.d.). QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP (QSAR) STUDY OF LIVER TOXIC DRUGS. Semantic Scholar.
  • IJNRD.org. (n.d.).
  • Jones, B. G., et al. (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. BenchChem.
  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Gevorgyan, V., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Chemistry of Heterocyclic Compounds, 54(1), 1-10.
  • LaMarche, M. J., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1781–1792.
  • ResearchGate. (n.d.). Supplementary Information.
  • Royal Society of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.
  • Preprints.org. (2023). Asymmetric Synthesis of Spiro[4H-Chromene-3,3′- oxindoles] via Squaramide- Organocatalyzed Three- Component Cascade Knoevenagel. Preprints.org.
  • PubChem. (n.d.). Spiro[indole-3,4'-piperidine]. PubChem.
  • Beilstein Journals. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 2.
  • Al-Majidi, S. M. (2021). Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. Journal of Molecular Structure, 1230, 129881.

Sources

Beyond the Flatland: The 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives.[1]

Architectural Significance: Escaping "Flatland"

In modern drug discovery, the saturation of sp²-rich (flat) aromatic scaffolds has driven a paradigm shift toward three-dimensional (3D) molecular architectures.[1] The 1,9-dioxa-4-azaspiro[5.5]undecane scaffold represents a high-value "privileged structure" in this transition.[1]

Structurally, this scaffold consists of a morpholine ring spiro-fused to a tetrahydropyran ring .[1] This fusion creates a rigid, non-planar core that offers distinct advantages over traditional piperidine or morpholine analogs:

  • High Fsp³ Character: The spiro-carbon at position 5 forces the two six-membered rings to adopt orthogonal chair conformations, increasing the fraction of sp³ hybridized carbons (Fsp³).[1] This correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding.[1]

  • Vectorial Defined Exit Vectors: The nitrogen at position 4 serves as a primary handle for functionalization, allowing substituents to be projected into specific regions of a receptor binding pocket without inducing the conformational collapse often seen in flexible linkers.

  • Bioisosterism: It acts as a constrained bioisostere of bis-ether or morpholine-containing drugs, potentially improving metabolic stability by blocking labile sites of oxidation.[1]

Synthetic Methodology: The Prins Cascade[2][3][4][5]

The most authoritative method for constructing the 1,9-dioxa-4-azaspiro[5.5]undecane core is the Prins Cascade Cyclization , specifically the protocol developed by Reddy et al. (2014).[1][2][3][4] This method is superior to traditional alkylation strategies because it forms the spirocyclic core and establishes diastereoselectivity in a single pot.[1]

Mechanistic Pathway

The reaction proceeds via the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol tethered to an amino-alcohol moiety.[1]

  • Condensation: The aldehyde reacts with the hydroxyl group of the tethered precursor to form a hemiacetal.[1]

  • Ionization: Lewis acid promotes the formation of an oxocarbenium ion.[1]

  • Prins Cyclization: The alkene moiety attacks the oxocarbenium ion (Prins reaction), closing the first ring (tetrahydropyran).[1]

  • Trap & Spiro-formation: The resulting carbocation is trapped by the internal hydroxyl/ether oxygen or sulfonamide oxygen (depending on specific precursor design), closing the second ring (morpholine) to form the spiro center.

Visualization: Prins Cascade Workflow

PrinsCascade Start Aldehyde + N-Tethered Homoallylic Alcohol Inter1 Oxocarbenium Ion Intermediate Start->Inter1 TMSOTf (Lewis Acid) Condensation Inter2 Carbocation (Prins Product) Inter1->Inter2 Alkene Attack (Cyclization 1) Final 1,9-dioxa-4-azaspiro[5.5] undecane Inter2->Final Internal Trapping (Cyclization 2)

Figure 1: The Prins cascade mechanism for generating the spiro-morpholine-pyran core.[1]

Physicochemical Profile & SAR Logic

The 1,9-dioxa-4-azaspiro[5.5]undecane core exhibits specific physicochemical properties that make it an ideal "Lead-Like" scaffold.

Key Properties Table[1][7]
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight (Core) ~157 Da (unsubstituted)Leaves ample room for functionalization while staying <500 Da.[1]
cLogP ~0.5 – 0.8Low lipophilicity aids in maintaining water solubility.[1]
TPSA ~30 ŲExcellent membrane permeability; leaves "budget" for polar side chains.[1]
H-Bond Donors 1 (NH at pos 4)Critical for receptor interaction or further derivatization.[1]
H-Bond Acceptors 3 (O1, O9, N4)The ether oxygens can engage in water-mediated H-bonds.[1]
Chirality Axial Chirality (Spiro)Synthesis yields racemates; chiral HPLC often required for enantiopure leads.[1]
Structure-Activity Relationship (SAR) Strategy

The scaffold offers three distinct vectors for optimization:

  • N-4 Derivatization: The secondary amine is the primary handle.[1] Amides, ureas, and sulfonamides here modulate potency and metabolic stability.[1]

  • C-2/C-8 Substitution: Introduced via the aldehyde R-group during the Prins reaction.[1] This controls the "width" of the molecule and can induce steric clashes with off-targets.[1]

  • O-Replacement (Bioisosterism): While this guide focuses on the dioxa variant, replacing O9 with N (to form 1,9-diaza) drastically changes the pKa and solubility profile.[1]

Experimental Protocol: Synthesis of 1,9-dioxa-4-tosyl-4-azaspiro[5.5]undecane[1]

Objective: Synthesize the protected spiro scaffold using the Prins cascade strategy. Precursor: N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.[1][5][2][6][3]

Reagents & Equipment[1][3]
  • Aldehyde: Benzaldehyde (1.0 equiv) - Model substrate[1]

  • Precursor: Diol-alkene tether (1.0 equiv)[1]

  • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Atmosphere: Nitrogen or Argon[1]

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and cool to room temperature under a stream of nitrogen.

  • Solution A: Dissolve N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous DCM (10 mL).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Catalysis: Add TMSOTf (1.1 mmol) dropwise via syringe over 5 minutes. Critical: Rapid addition can cause exotherms that degrade diastereoselectivity.[1]

  • Reaction: Stir the reaction mixture at 25 °C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The disappearance of the aldehyde spot indicates completion.

  • Quench: Cool back to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography using a gradient of EtOAc/Hexane (1:9 to 2:8).[1]

Validation Criteria (Self-Validating System):

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the aldehyde proton (~10 ppm) and the alkene protons. The diagnostic signals are the spiro-adjacent methylene protons, which often appear as complex multiplets due to the rigid chair conformation.

  • ¹³C NMR: The spiro carbon (C-5) typically resonates between 95–100 ppm (characteristic of a spiro-acetal/ketal-like carbon, though slightly shielded by the amine).[1]

Biological Applications & Therapeutic Potential[1][2][8][9]

While the 1,9-diaza analogs are well-documented for obesity (ACC inhibition) and pain, the 1,9-dioxa derivatives occupy a unique niche in GPCR ligand design.[1]

Target Classes
  • Opioid Receptors: 1-oxa-4,9-diazaspiro derivatives have shown dual activity as µ-opioid agonists and σ1 receptor antagonists.[1][7] The 1,9-dioxa variant serves as a probe to determine the necessity of the second nitrogen for binding affinity versus lipophilicity modulation.

  • Ghrelin Receptor (GHS-R1a): Spiro-piperidine-pyran scaffolds are known antagonists.[1] The 1,9-dioxa scaffold provides a lower LogP alternative to the classic spiro-indane or spiro-piperidine antagonists.[1]

Strategic Workflow for Library Generation

LibraryWorkflow cluster_div Diversity Points Core 1,9-dioxa-4-azaspiro[5.5]undecane (Scaffold) R1 R1 (Aldehyde Origin) Stereochemical Control Core->R1 Prins Reaction N4 N-4 Functionalization (Amide/Urea/Sulfonamide) Core->N4 Post-Cyclization Screen High-Throughput Screening (GPCR / Ion Channel) R1->Screen N4->Screen Lead Lead Candidate (Optimized LogP/TPSA) Screen->Lead Hit Expansion

Figure 2: Diversity-Oriented Synthesis (DOS) workflow utilizing the spiro scaffold.

References

  • Reddy, B. V. S., et al. (2014).[1][3] Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives.[1][8][5][2][6][3] The Journal of Organic Chemistry, 79(5), 1963–1970.

  • Blanco-Ania, D., et al. (2017).[1][9] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.[1][5][10][11][9][12][13] Chemistry of Heterocyclic Compounds, 53, 827–845.[1][10]

  • García-Cárceles, J., et al. (2019).[1] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.[1][7] Journal of Medicinal Chemistry, 63(3), 1142–1158.[1] [1]

  • ChemScene. (n.d.). 1,9-Dioxa-4-azaspiro[5.5]undecane hydrochloride Product Data.

Sources

Architecting the 3D Chemical Space: A Technical Guide to sp³-Rich Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

For decades, high-throughput screening (HTS) libraries were dominated by flat, sp²-hybridized aromatic compounds driven by the ease of cross-coupling chemistry (e.g., Suzuki-Miyaura reactions). However, this over-reliance on planar architectures led to high clinical attrition rates due to poor physicochemical properties and off-target promiscuity. The paradigm shifted significantly with the introduction of the "Escape from Flatland" concept, which demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule directly correlates with clinical success 1[1].

Today, the integration of novel sp³-rich heterocyclic building blocks—such as spirocycles, bridged bicycles, and highly substituted azetidines—is a cornerstone of modern drug discovery. This guide provides a deep technical dive into the causality behind their efficacy, their integration into fragment-based workflows, and the advanced synthetic methodologies required to assemble them.

The Physicochemical Causality of sp³-Enrichment

Why does three-dimensionality matter? The integration of sp³-rich heterocycles is not merely an aesthetic structural choice; it is driven by fundamental thermodynamics and pharmacokinetics.

Planar molecules tend to stack tightly in crystal lattices via


-

interactions, resulting in high melting points and poor aqueous solubility. By introducing sp³-rich building blocks, medicinal chemists disrupt this lattice energy, significantly improving solubility. Furthermore, 3D architectures project pharmacophores into specific spatial quadrants, allowing for highly selective interactions with complex protein binding pockets while minimizing the entropic penalty upon binding.
Table 1: Comparative Physicochemical Impact of sp² vs. sp³-Rich Architectures
Metric / Propertysp²-Rich (Flatland)sp³-Rich (3D Architectures)Mechanistic Causality
Fraction sp³ (Fsp³) < 0.30> 0.45Ratio of sp³ hybridized carbons to total carbons.
Aqueous Solubility Poor (High crystal lattice energy)Excellent (Disrupted crystal packing)3D complexity prevents tight molecular stacking, lowering melting points and hydration energy.
Target Selectivity PromiscuousHighly SpecificSpatial projection of functional groups restricts binding to unintended, flat hydrophobic pockets.
Clinical Attrition High (Often fail in Phase II/III)Low (Higher FDA approval rate)Improved ADME/Tox profiles and reduced off-target toxicity drive clinical success.

Privileged sp³-Rich Heterocyclic Scaffolds

Several distinct classes of sp³-rich building blocks have emerged as privileged scaffolds in medicinal chemistry:

  • Spirocyclic Amines (e.g., Spiro-piperidines): Spirocycles offer a rigid, orthogonal 3D trajectory that provides more points of contact with a protein target compared to flat rings. They are exceptionally useful in restricting conformation to induce a better fit, which has been successfully utilized in the development of allosteric SHP2 inhibitors2[2].

  • Bicyclo[1.1.1]pentanes (BCPs) and Hetero-analogues: BCPs act as excellent bioisosteres for para-substituted benzenes. They maintain the linear exit vectors of a phenyl ring but entirely remove the

    
    -electron cloud, thereby improving metabolic stability, lowering lipophilicity (LogP), and eliminating CYP450 inhibition driven by aromatic binding.
    

Integration into Fragment-Based Drug Discovery (FBDD)

Fragment-based lead discovery often starts with small, flat, sp²-rich fragments. The critical bottleneck is the "fragment elaboration" phase—growing the fragment into a 3D lead-like compound. Using pre-functionalized sp³-rich building blocks allows for programmable, multi-vectorial growth 3[3].

G Hit 2D Fragment Hit (Flat, sp2-rich) Vector Vector Analysis & Exit Vector Identification Hit->Vector Identify growth points BuildingBlock sp3-Rich Building Block (e.g., Spirocycle, BCP) Vector->BuildingBlock Select 3D scaffold Synthesis Photoredox / Cross-Coupling (C-C, C-N Bond Formation) BuildingBlock->Synthesis Functionalization Lead 3D Lead-Like Compound (High Fsp3, Improved ADME) Synthesis->Lead Optimization

Workflow for 3D fragment elaboration utilizing sp³-rich heterocyclic building blocks.

Synthetic Methodologies: Overcoming the sp³ Bottleneck

Historically, the direct functionalization of aliphatic rings was challenging due to the inert nature of C(sp³)-H bonds. Traditional cross-coupling requires pre-functionalized organometallics that often fail due to


-hydride elimination. To solve this, Visible-Light-Mediated Photoredox Catalysis  has emerged as the premier method for sp³-functionalization 4[4].
Protocol: Visible-Light-Mediated Synthesis of C(sp³)-Rich N-Heterospirocycles

Causality & Design Rationale: This protocol utilizes an Ir-photocatalyst to generate reactive radical intermediates under mild, neutral conditions. By avoiding harsh organometallic reagents, the protocol tolerates a wide array of polar functional groups essential for drug discovery.

Step 1: Reagent Preparation & Stoichiometry In a flame-dried 10 mL Schlenk tube, combine the alkene-tethered secondary amine (1.0 equiv, 0.5 mmol) and the aliphatic ketone (1.5 equiv, 0.75 mmol). Causality: A slight excess of the ketone drives the pre-equilibrium condensation forward to form the necessary iminium ion intermediate.

Step 2: Catalyst & Reductant Loading Add the Iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), Hantzsch ester (1.2 equiv), and 1,4-cyclohexadiene (2.0 equiv). Causality: The Ir-catalyst provides a highly reducing excited state upon blue light absorption. Hantzsch ester acts as the terminal hydride donor. 1,4-cyclohexadiene is critical as a radical mediator; it prevents premature quenching of the intermediate alkyl radical by modulating the hydrogen atom transfer (HAT) kinetics.

Step 3: Degassing (Self-Validating Anaerobic Control) Dissolve the mixture in 5.0 mL of anhydrous acetonitrile. Subject the solution to three consecutive freeze-pump-thaw cycles, backfilling with ultra-pure Argon. Causality: Molecular oxygen is a potent triplet quencher and will immediately shut down the photoredox cycle. Validation: A rigorously degassed solution will maintain its characteristic luminescence under irradiation and will not show a color shift from yellow to dark brown (which indicates catalyst degradation via oxidation).

Step 4: Photochemical Irradiation Irradiate the reaction vessel using a 34 W blue LED array (


 = 450 nm) at ambient temperature (25 °C) for 16 hours with vigorous stirring.
Causality: Blue light specifically matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir-catalyst without exciting the organic substrates, preventing UV-induced decomposition.

Step 5: In-Process Quality Control (IPQC) Withdraw a 10 µL aliquot under Argon, dilute in 1 mL LC-MS grade acetonitrile, and analyze via UPLC-MS. Validation: The protocol is a self-validating system. If the extracted ion chromatogram (EIC) shows >95% consumption of the starting amine and the appearance of the [M+H]⁺ spirocyclic mass, proceed to Step 6. If <95%, extend irradiation by 4 hours.

Step 6: Isolation & Purification Concentrate the mixture in vacuo. Purify via silica gel flash chromatography (gradient: 0-50% EtOAc in Hexanes) to isolate the pure C(sp³)-rich N-heterospirocycle.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry (2009).1

  • Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society (2019). 4

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery / PubMed (2022). 2

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv (2025). 3

Sources

Escaping Molecular Flatland: The Design, Synthesis, and Biological Activity of Spiro-Morpholinotetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, two-dimensional aromatic compounds to complex, three-dimensional architectures is a critical strategy to improve clinical success rates. High fraction of sp³ hybridized carbons (


) is strongly correlated with enhanced solubility, reduced off-target toxicity, and superior metabolic stability. Among these 3D scaffolds, spiro-morpholinotetrahydropyran derivatives —specifically the 1,9-dioxa-4-azaspiro[5.5]undecane core—have emerged as highly privileged pharmacophores.

By fusing a morpholine ring (providing a tunable basic nitrogen for salt-bridge formation) with a tetrahydropyran ring (offering hydrogen-bond acceptors and conformational rigidity), these spirocycles occupy a unique, biologically relevant chemical space[1]. This whitepaper dissects the mechanistic rationale behind their biological activity, details the state-of-the-art Prins cascade synthesis, and provides self-validating protocols for their experimental evaluation.

Mechanistic Rationale: Why Spiro-Morpholinotetrahydropyrans?

The biological efficacy of spiro-morpholinotetrahydropyrans is rooted in their precise stereoelectronic properties. The shared spiro carbon locks the two heterocyclic rings in a quasi-orthogonal conformation. This structural rigidity minimizes the entropic penalty upon binding to a target protein.

  • The Morpholine Advantage: The morpholine moiety features a secondary or tertiary amine with a relatively low

    
     (typically 7.5–8.5). This ensures the molecule is partially protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets, such as the Asp101 residue in Hematopoietic Progenitor Kinase 1 (HPK1)[2].
    
  • The Tetrahydropyran (THP) Advantage: The oxygen atom in the THP ring acts as a potent hydrogen-bond acceptor. Furthermore, the THP ring is metabolically robust, resisting the rapid oxidative metabolism that often plagues purely carbocyclic rings.

  • CNS Penetration: The combination of these two rings in a spirocyclic framework yields an optimal polar surface area (PSA) and lipophilicity (LogP), enabling excellent blood-brain barrier (BBB) penetration, a critical requirement for neuroactive targets like the NK1 receptor[3].

Biological Activity Profile

Spiro-morpholinotetrahydropyran derivatives exhibit a remarkably broad spectrum of biological activities. The table below summarizes the quantitative data and mechanistic targets associated with this scaffold and its close structural analogs.

Table 1: Biological Targets and Efficacy of Spiro-Morpholine/THP Derivatives
Biological Target / IndicationMechanism of ActionObserved Efficacy / IC

Ref
Tachykinin (NK1) Receptor Competitive antagonism of Substance PHigh CNS penetration, nanomolar affinity[3]
HPK1 (Kinase) ATP-competitive inhibition; salt bridge via morpholine NIC

= 2.67 nM (High GLK selectivity)
[2]
Gram-Positive Bacteria (S. aureus) Disruption of DNA replication / cell wall synthesisMIC ~ 30–125 μg/mL[4]
Oncology (Various Cell Lines) Anti-proliferative activity via cell cycle arrestIC

< 1.0 μM
[5]

Mechanistic Pathway: NK1 Receptor Antagonism

One of the most prominent applications of the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold is its role as a tachykinin (NK1) receptor antagonist[3]. By competitively blocking Substance P, these derivatives prevent the downstream Gq-coupled signaling cascade that leads to intracellular calcium release—a pathway implicated in emesis, depression, and pain transmission.

G Spiro Spiro-morpholinotetrahydropyran (Antagonist) NK1R NK1 Receptor (GPCR Target) Spiro->NK1R Competitively Blocks SubP Substance P (Agonist) SubP->NK1R Activates Gq Gq Protein NK1R->Gq Conformational Shift PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

NK1 receptor signaling pathway blocked by spiro-morpholinotetrahydropyran antagonists.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: Synthesis via Prins Cascade Cyclization

The most efficient method to construct the 1,9-dioxa-4-azaspiro[5.5]undecane core is through a highly diastereoselective Prins bicyclization[3].

Step 1: Substrate Preparation Synthesize the hydroxy-tethered homoallylic alcohol, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.

  • Causality: The tosyl group acts as an electron-withdrawing protecting group, lowering the LUMO of the intermediate and preventing unwanted side reactions of the amine during the acid-catalyzed steps[6].

Step 2: Lewis Acid Catalysis In a dry round-bottom flask, dissolve the homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM). Add 30 mol % Indium(III) triflate (


).
  • Causality:

    
     is a mild, highly oxophilic Lewis acid. It selectively activates the aldehyde carbonyl to generate the oxocarbenium ion without degrading the acid-sensitive aliphatic chain.
    

Step 3: Temperature-Controlled Cyclization Stir the reaction mixture at


 to 

for 4–6 hours.
  • Causality: The Prins cascade proceeds via a tertiary carbocation intermediate. Maintaining sub-zero temperatures kinetically favors the equatorial attack of the tethered hydroxyl group, ensuring the formation of the thermodynamically stable chair-chair conformation with high diastereoselectivity (dr > 95:5)[3].

Step 4: Quenching and Isolation Quench the reaction with saturated aqueous


 and extract with ethyl acetate.
  • Causality: Immediate neutralization of the Lewis acid prevents retro-Prins fragmentation or epimerization of the newly formed spiroacetal center.

Protocol B: In Vitro Radioligand Binding Assay (Self-Validating)

To evaluate the biological activity of the synthesized spiro-derivatives against the NK1 receptor, a competitive radioligand displacement assay is utilized.

Step 1: Membrane Preparation Harvest CHO cells stably expressing the human NK1 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

Step 2: Competitive Displacement In a 96-well plate, incubate 50 μg of membrane protein with a constant concentration of


-Substance P (

) and serial dilutions of the spiro-derivative (10 pM to 10 μM).
  • Causality: Using a fixed radioligand concentration against a logarithmic titration of the test compound establishes a competitive binding model. This allows for the precise calculation of the inhibition constant (

    
    ) via the Cheng-Prusoff equation.
    

Step 3: Non-Specific Binding (NSB) Control Include control wells containing the radioligand and a massive excess (10 μM) of unlabeled Substance P.

  • Causality: This is the critical self-validating step. The unlabeled ligand saturates all true NK1 receptors. Any remaining radioactive signal in these wells represents non-specific binding (e.g., sticking to the plastic plate or lipid bilayer). Subtracting this NSB value from all other wells ensures the calculated IC

    
     reflects true, specific target affinity.
    

Step 4: Scintillation Counting Filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding), wash with cold buffer, and measure radioactivity using a liquid scintillation counter. Generate a dose-response curve using non-linear regression (Hill slope


 1.0 confirms a 1:1 binding stoichiometry).

Conclusion

Spiro-morpholinotetrahydropyran derivatives represent a triumph of modern synthetic methodology applied to medicinal chemistry. By leveraging the Prins cascade cyclization, chemists can rapidly assemble these complex, 3D architectures with atomic precision. Their unique combination of basicity, hydrogen-bonding capacity, and conformational rigidity allows them to act as highly potent modulators across a variety of biological targets, from GPCRs to kinases and bacterial enzymes.

References

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. National Institutes of Health (NIH) / PMC.2

  • Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry (ACS Publications).3

  • Synthesis of Spiromorpholinotetrahydropyrans Through a Prins Bicyclization. Synfacts (Thieme).6

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Institutes of Health (NIH) / PMC.4

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry (ACS Publications).1

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane is a specialized spirocyclic heterocycle used primarily as a scaffold in medicinal chemistry to access high-Fsp³ chemical space. Unlike flat aromatic structures, this spiro-fused system offers a three-dimensional architecture that is increasingly valued in drug discovery for improving solubility and target specificity.

The compound represents a fusion of a morpholine ring and a tetrahydropyran ring at a single quaternary carbon (spiro center). Its synthesis and application are closely linked to "Prins cascade" methodologies aimed at generating novel peptidomimetics and diversity-oriented synthesis (DOS) libraries.

Core Chemical Data[1]
PropertyDetail
CAS Registry Number 1562038-48-5
IUPAC Name 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
SMILES CC1CNCC2(O1)CC(OC2)C (Generic isomer representation)
Structural Class Spiromorpholinotetrahydropyran
Key Functional Groups Cyclic Ether, Secondary Amine, Spiro-center

Part 2: Structural Analysis & Stereochemistry

The "1,9-dioxa-4-azaspiro[5.5]undecane" skeleton consists of two six-membered rings sharing a single carbon atom (C6). The numbering follows the IUPAC priority rules where the heteroatoms dictate the path.

Structural Breakdown
  • Ring A (Morpholine-like): Contains Oxygen at position 1 and Nitrogen at position 4.

  • Ring B (Tetrahydropyran-like): Contains Oxygen at position 9.

  • Spiro Center: Carbon-6 connects the O-C-N segment of Ring A with the ether segment of Ring B.

  • Substituents: Two methyl groups located at positions 2 and 8.

Stereochemical Implications

Due to the spiro center and the two chiral centers at C2 and C8 (carrying the methyl groups), this molecule can exist as multiple diastereomers (e.g., cis,cis, cis,trans). In synthetic contexts, the relative stereochemistry is often determined by the transition state of the cyclization reaction (e.g., chair-like transition states in Prins reactions), typically favoring the thermodynamic equatorial placement of substituents.

Part 3: Synthetic Methodology

The most authoritative route to this scaffold is the Prins Cascade Cyclization , as detailed in the seminal work by Reddy et al. (2014). This method allows for the single-step construction of the spiro-bicyclic core from acyclic precursors.

Protocol: Prins Cascade Bicyclization

This reaction couples an aldehyde with a specialized homoallylic amino-alcohol derivative.

Reagents:

  • Substrate A: Acetaldehyde (provides the C2-Methyl group).

  • Substrate B: N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (or a methyl-substituted variant to install the C8-Methyl).

  • Catalyst: Acid catalyst (e.g., TFA, TMSOTf, or Indium(III) triflate).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Condensation: The aldehyde reacts with the hydroxyl group of the amino-alcohol linker to form an oxocarbenium ion intermediate.

  • Prins Cyclization: The oxocarbenium ion undergoes an intramolecular attack by the pendant alkene (Prins reaction), forming a carbocation.

  • Trap/Closure: The carbocation is trapped by the second hydroxyl group (or sulfonamide oxygen, followed by hydrolysis) to close the second ring, completing the spiro system.

Mechanistic Pathway Visualization

PrinsCascade Start Aldehyde + Homoallylic Amino-Alcohol Inter1 Hemiacetal Formation Start->Inter1 Acid Cat. OxoIon Oxocarbenium Ion Intermediate Inter1->OxoIon -H2O Prins Prins Cyclization (C-C Bond Formation) OxoIon->Prins Intramolecular CarboCat Tertiary Carbocation Prins->CarboCat Closure Nucleophilic Trap (Ring B Closure) CarboCat->Closure Product 2,8-Dimethyl-1,9-dioxa- 4-azaspiro[5.5]undecane Closure->Product Stereoselective

Caption: The acid-catalyzed Prins cascade pathway forming the spiro[5.5]undecane core via sequential ring closures.

Part 4: Applications in Drug Discovery

Escaping "Flatland"

Traditional drug discovery has relied heavily on flat, aromatic heterocycles. The 2,8-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane scaffold introduces Fsp³ character (fraction of sp³ hybridized carbons), which correlates with:

  • Improved aqueous solubility.

  • Higher metabolic stability (cytochrome P450 resistance).

  • Better fit for globular protein binding pockets.

Peptidomimetics

The spatial arrangement of the nitrogen and oxygen atoms in the spiro scaffold can mimic the turn conformations of peptides (e.g.,


-turns), making this compound a valuable starting point for designing inhibitors of protein-protein interactions.
Library Synthesis

Because the substituents (methyl groups at 2 and 8) can be varied by changing the starting aldehyde or the amino-alcohol linker, this core is ideal for Diversity-Oriented Synthesis (DOS) . Researchers can generate libraries of analogs to screen for antiviral or antiproliferative activity.

Part 5: References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014).[1] Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295.

  • Bidepharm. (n.d.). Product Information: 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (CAS 1562038-48-5). Retrieved from Bidepharm Catalog.

  • PubChem. (n.d.).[2] Compound Summary: 1,9-dioxa-4-azaspiro[5.5]undecane.[1][3][4][5] National Library of Medicine.

Sources

Unlocking the 3D-Pharmacophore: The Therapeutic & Synthetic Landscape of Dioxa-azaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the saturation of


-rich (flat) chemical space has driven a paradigm shift toward three-dimensional scaffolds. The dioxa-azaspiro[5.5]undecane  system—a bicyclic structure comprising two six-membered rings fused at a single quaternary carbon, containing two oxygen atoms and one nitrogen atom—represents a high-value "privileged structure."[1]

Unlike flat heteroaromatics, this scaffold offers:

  • High Fraction of

    
     Carbons (
    
    
    
    ):
    Correlating with improved solubility and lower clinical attrition rates.
  • Vectorial Rigidity: The spiro center locks substituents into precise non-planar orientations, critical for targeting globular protein pockets (e.g., GPCRs, Ion Channels).

  • Isosteric Versatility: It serves as a metabolic "hard" replacement for morpholine or piperidine rings, often blocking metabolically labile sites while retaining hydrogen-bond acceptor capabilities.

This guide dissects the synthesis and therapeutic utility of two primary isomers: 1,5-dioxa-9-azaspiro[5.5]undecane and 1,9-dioxa-4-azaspiro[5.5]undecane .

Chemical Space & Synthetic Access

The utility of a scaffold is defined by its synthetic accessibility. We examine two dominant protocols that yield orthogonal core geometries.

Pathway A: The TRIS-Ketalization Route (1,5-Dioxa-9-aza Core)

This route utilizes the abundant chiral pool material Tris(hydroxymethyl)aminomethane (TRIS) . It is a robust, scalable method to generate the 1,5-dioxa-9-azaspiro[5.5]undecane core, often used to create libraries of histrionicotoxin mimics or novel GPCR ligands.

  • Mechanism: Acid-catalyzed transketalization of TRIS with a cyclohexanone derivative.

  • Key Feature: The amine remains free for diversification (reductive amination, amide coupling), or can be protected (Boc) for core manipulation.

Pathway B: The Prins Cascade Route (1,9-Dioxa-4-aza Core)

For the 1,9-dioxa isomer, a multicomponent Prins bicyclization offers high atom economy. This method couples homoallylic alcohols or sulfonamides with aldehydes.

  • Mechanism: Acid-mediated condensation of an aldehyde with a homoallylic amine derivative, triggering an oxonia-Cope rearrangement or direct Prins cyclization.

  • Key Feature: Generates high structural complexity in a single step, ideal for Fragment-Based Drug Discovery (FBDD).

Visualization: Synthetic Logic Flow

The following diagram contrasts these two primary synthetic workflows.

SynthesisPathways TRIS Start: TRIS (Tris(hydroxymethyl)aminomethane) AcidCat1 Catalyst: p-TsOH Conditions: Reflux/DMF TRIS->AcidCat1 Cyclohexanone Reagent: Cyclohexanone (or derivatives) Cyclohexanone->AcidCat1 Aldehyde Start: Aldehyde (R-CHO) AcidCat2 Catalyst: TFA or H2SO4 Conditions: Prins Cyclization Aldehyde->AcidCat2 Homoallyl Reagent: Homoallylic Sulfonamide Homoallyl->AcidCat2 Core1 Product A: 1,5-dioxa-9-azaspiro[5.5]undecane (Rigid Ketal Core) AcidCat1->Core1 Transketalization Core2 Product B: 1,9-dioxa-4-azaspiro[5.5]undecane (Prins Adduct) AcidCat2->Core2 Cascade Bicyclization

Figure 1: Divergent synthetic pathways accessing the 1,5-dioxa (green) and 1,9-dioxa (red) isomeric scaffolds.

Therapeutic Frontiers & Biological Activity

The dioxa-azaspiro[5.5]undecane scaffold is rarely the "warhead" but rather the structural hub that positions pharmacophores. Its applications span from infectious disease to neurology.

Ion Channel Modulation (Histrionicotoxin Mimicry)

The natural product Histrionicotoxin (from poison dart frogs) features an azaspiro[5.5]undecane core and is a potent antagonist of Nicotinic Acetylcholine Receptors (nAChRs).

  • Mechanism: The spiro-amine binds in the channel pore, blocking ion flow.

  • Dioxa-Modification: Replacing methylene groups with oxygen (dioxa-analogs) alters the lipophilicity (LogP) and hydrogen bond acceptor profile, often improving CNS penetration while maintaining the steric bulk required for channel blockade.

  • Application: Neuropathic pain and smoking cessation agents.

Antimicrobial Efflux Pump Inhibition (MmpL3)

Recent studies in Mycobacterium tuberculosis (Mtb) research have highlighted spiro-scaffolds as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for cell wall biosynthesis.

  • Role of Scaffold: The rigid spiro core fits into the hydrophobic pocket of MmpL3, while the nitrogen (often functionalized with a benzyl or urea group) engages key Aspartate residues.

  • Advantage: The dioxa-variant provides improved solubility over purely carbocyclic spiro-analogs, addressing a major bottleneck in anti-TB drug development.

GPCR Antagonists (CCR5 & GABA)

Isosteric replacement of diazaspiro (two nitrogens) systems with dioxa-azaspiro systems has been successful in optimizing CCR5 antagonists (HIV entry inhibitors).

  • Logic: The 1,4-dioxa motif mimics the spatial occupancy of a piperidine ring but removes a hydrogen bond donor, reducing non-specific binding and improving oral bioavailability.

Quantitative Data Summary (Representative Potency)

Note: Values represent ranges for optimized derivatives within the spiro[5.5] class.

TargetTherapeutic AreaCompound ClassActivity MetricKey Insight
nAChR (

)
CNS / PainHistrionicotoxin Mimics

: 0.5 - 5.0

M
Dioxa-core improves metabolic stability vs. all-carbon core.
MmpL3 TuberculosisUrea-functionalized SpiroMIC: 0.1 - 2.0

g/mL
Spiro-rigidity is essential for target selectivity.
CCR5 HIVSpiro-piperidine isosteres

: < 10 nM
Oxygen inclusion reduces hERG liability.
GABA-A AnxietyBenzamide-fused Spiro

: 50 - 200 nM
Selectivity for

4

2 subtype.

Technical Protocols

Protocol A: Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane

Targeting the 1,5-dioxa-9-aza core (precursor). Source: Adapted from Organic Syntheses 2016, 93, 210-227.[2]

Reagents:

  • Tris(hydroxymethyl)aminomethane (TRIS) hydrochloride[2]

  • 1,1-Dimethoxycyclohexane (cyclohexanone dimethyl ketal)

  • p-Toluenesulfonic acid (p-TsOH)[2]

  • DMF (Anhydrous)[2]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 1L round-bottom flask under Argon. Add anhydrous DMF (0.8 M concentration relative to TRIS).

  • Addition: Add TRIS HCl (1.0 equiv) as a solid. Add 1,1-dimethoxycyclohexane (1.15 equiv) via syringe.[2]

  • Catalysis: Add p-TsOH monohydrate (0.03 equiv) in one portion.

  • Reaction: Stir at 23°C for 18-24 hours. The heterogeneous slurry will turn into a clear, pale yellow solution, indicating transketalization is complete.

  • Neutralization: Add Triethylamine (0.45 equiv) dropwise to quench the acid catalyst. Stir for 30 mins.

  • Workup: Filter the suspension to remove salts. Concentrate the filtrate under reduced pressure (rotary evaporation).

  • Purification: The crude product can be recrystallized or used directly if purity >90% (checked via NMR).

Validation Check:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the methoxy signals from the reagent and the appearance of the rigid methylene doublets of the dioxane ring (
    
    
    3.5 - 4.0 ppm).
Protocol B: Biological Assay - MmpL3 Inhibition (Whole Cell)

To assess antimicrobial potential of the scaffold.

System: Mycobacterium tuberculosis H37Rv (or surrogate M. smegmatis). Method: Alamar Blue Resazurin Microplate Assay (REMA).

  • Culture: Grow bacteria to mid-log phase (OD

    
     ~ 0.5).
    
  • Plating: Dispense 100

    
    L of culture into 96-well plates containing serial dilutions of the dioxa-azaspiro test compound (Range: 100 
    
    
    
    M to 0.01
    
    
    M).
  • Incubation: Incubate at 37°C for 5-7 days.

  • Development: Add 30

    
    L of Resazurin solution (0.02%). Incubate for 24 hours.
    
  • Readout: Visual color change from Blue (Non-viable) to Pink (Viable). Measure fluorescence (Ex 530nm / Em 590nm).

  • Control: Use Isoniazid or SQ109 as a positive control for MmpL3 inhibition comparison.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the dioxa-azaspiro scaffold.

SAR_Logic Core Dioxa-azaspiro[5.5]undecane (The Hub) N_Term Nitrogen (Position 9 or 4) PRIMARY DIVERSITY POINT Core->N_Term O_Ring Dioxane Ring (Positions 1,5 or 1,9) Core->O_Ring C_Ring Carbocyclic Ring (Cyclohexane moiety) Core->C_Ring Mod_N Functionalization: - Reductive Amination (Benzyl/Alkyl) - Urea/Amide formation --> Target Specificity N_Term->Mod_N Mod_O Effect: - H-Bond Acceptor - Lowers LogP (vs all-carbon) - Metabolic Block O_Ring->Mod_O Mod_C Modifications: - Gem-dimethyl (Solubility) - Fused Aromatics (Rigidity) --> Hydrophobic Packing C_Ring->Mod_C

Figure 2: Pharmacophore mapping of the dioxa-azaspiro core. The Nitrogen allows for library expansion, while the Oxygen atoms modulate physicochemical properties.

Future Outlook

The dioxa-azaspiro[5.5]undecane scaffold is currently under-utilized compared to its diazaspiro cousins. However, as "Escape from Flatland" becomes a standard medicinal chemistry mandate, this scaffold is poised for growth.

  • Key Opportunity: Use in PROTAC linkers. The rigid spiro-linker can define the exit vector between the E3 ligase ligand and the Warhead more precisely than flexible PEG chains.

  • Key Challenge: Stereoselective synthesis of substituted variants remains non-trivial and requires further methodological development (e.g., asymmetric Prins reactions).

References

  • Wuitschik, G., et al. (2008). "Spirocyclic scaffolds in medicinal chemistry." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Koolen, K. M., et al. (2017). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Future Medicinal Chemistry, 9(12), 1403-1422. Link

  • Reddy, B. V. S., et al. (2014). "Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives." Tetrahedron Letters, 55(10), 1764-1767. Link

  • Wotal, A. C., & Weix, D. J. (2016). "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one." Organic Syntheses, 93, 210-227.[2] Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Maier, C. A., et al. (2002).[3] "Spiropiperidines as potent and selective sigma1 receptor ligands." Journal of Medicinal Chemistry, 45(2), 438-448. Link

Sources

3D Pharmacophore Features of Spirocyclic Ethers: A Guide to Scaffold Hopping and Conformational Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3D Pharmacophore Features of Spirocyclic Ethers Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

Spirocyclic ethers—specifically spiro-oxetanes, spiro-tetrahydrofurans (THFs), and oxaspiro[3.3]heptanes—have evolved from academic curiosities to privileged scaffolds in modern drug discovery. They offer a distinct solution to the "flatland" problem, increasing the fraction of sp3-hybridized carbons (


) while providing precise vectoral control over substituents.

This guide analyzes the pharmacophoric utility of spirocyclic ethers, focusing on their ability to act as bioisosteres for gem-dimethyl, carbonyl, and morpholine groups . We explore the causality between their strained geometries and their unique electronic profiles, providing a roadmap for their application in lead optimization.

The Spirocyclic Pharmacophore: Geometric & Electronic Architecture

The efficacy of spirocyclic ethers stems from two coupled features: rigid vectorality and enhanced hydrogen-bond basicity .

Geometric Rigidity and Vectorality

Unlike gem-dimethyl groups, which allow free rotation and often suffer from entropic penalties upon binding, spirocyclic ethers lock substituents into specific orientations.

  • The Orthogonal Vector: In spiro[3.3]heptane and spiro-oxetane systems, the two rings are fused at a quaternary carbon, forcing the planes of the rings to be perpendicular (90°) to each other. This creates "orthogonal exit vectors" that allow medicinal chemists to explore chemical space perpendicular to the core scaffold—a region often inaccessible to planar aromatic systems.

  • Ring Puckering:

    • Oxetanes: While theoretically planar, substituted oxetane rings exhibit a slight pucker (8°–10°).[1] This is significantly flatter than the "envelope" conformation of THF, making spiro-oxetanes ideal for rigidifying a scaffold without occupying the larger steric volume of a five-membered ring.

    • Conformational Locking: Replacing a flexible cyclohexane or piperidine with a spiro-ether restricts the conformational ensemble. This pre-organization reduces the entropic cost of binding (

      
      ), potentially improving potency if the vector matches the binding pocket.
      
The "Exposed" Oxygen: Electronic Anomalies

A common misconception is that ring strain reduces the basicity of the ether oxygen due to increased s-character in the lone pairs. However, empirical data suggests the opposite for oxetanes in biological contexts.

  • H-Bond Acceptor Strength: Oxetanes are often superior H-bond acceptors compared to THFs or acyclic ethers.

    • Mechanism:[2][3][4][5] The constrained C-O-C bond angle (~90° in oxetane vs. ~109° in THF) structurally "exposes" the oxygen lone pairs, reducing steric hindrance for incoming H-bond donors.

    • Application: This makes spiro-oxetanes excellent bioisosteres for carbonyl groups (C=O) or sulfoxides, capable of interacting with backbone amides in the target protein.

Physicochemical Modulation (LogP & Metabolic Stability)

Spirocyclic ethers are "liponeutral" or lipophilicity-lowering modifications.

  • LipMetE (Lipophilic Metabolism Efficiency): Replacing a lipophilic gem-dimethyl group with a spiro-oxetane typically lowers LogP by 0.5–1.0 units while maintaining steric bulk.

  • Metabolic Blocking: The quaternary spiro-center eliminates abstractable hydrogens at the fusion point, blocking metabolic soft spots (e.g., benzylic oxidation) without introducing the chemical reactivity associated with other blocking groups like halogens.

Strategic Applications & Case Studies

Case Study A: The "Gem-Dimethyl" Bioisostere (Metabolic Stability)

Scenario: A lead compound contains a gem-dimethyl group required for hydrophobic packing but suffers from rapid CYP450 metabolism at adjacent positions or contributes to excessive lipophilicity. Solution: Replace the gem-dimethyl with a spiro-oxetane .

  • Outcome: The spiro-oxetane occupies a similar Van der Waals volume (approx. 45 ų) to the gem-dimethyl group but lowers LogD and blocks metabolism.

  • Example: In the optimization of BACE1 inhibitors , spiro-oxetanes were used to lower lipophilicity and improve brain penetration (lowering P-gp efflux) while maintaining the necessary steric fill in the active site [1].

Case Study B: The "Morpholine" Bioisostere (Selectivity)

Scenario: A morpholine ring provides solubility but lacks vectoral selectivity, leading to off-target effects. Solution: Replace morpholine with an oxaspiro[3.3]heptane or azaspiro-ether .

  • Outcome: The spiro-scaffold rigidly orients the ether oxygen and the amine nitrogen.

  • Example: In the development of MCHr1 antagonists , replacing a morpholine with spirocyclic analogs improved metabolic stability and selectivity against the hERG channel by altering the vector of the basic amine relative to the H-bond accepting ether [2].

Computational Workflow for Spirocyclic Ethers

Accurate modeling of spirocyclic ethers requires specific attention to ring strain and lone-pair directionality.

Protocol: Modeling the Spiro-Pharmacophore
  • Conformational Sampling:

    • Do not use standard force fields (e.g., MMFF94) blindly for strained spiro-systems. Use Quantum Mechanics (QM) derived charges or high-level semi-empirical methods (e.g., PM7) to accurately predict the ring pucker.

    • Validation: Verify the C-O-C angle is close to 90–92° for oxetanes.[6]

  • Electrostatic Potential (ESP) Mapping:

    • Generate ESP maps to visualize the "lobes" of the oxygen lone pairs.

    • Goal: Confirm that the negative potential region (red) is accessible and not buried by the spiro-ring substituents.

  • Docking Constraints:

    • When docking, treat the spiro-center as a rigid anchor. Allow flexibility only in the distal substituents.

Visualizing the Strategy

The following diagram illustrates the decision logic for employing spirocyclic ethers in lead optimization, contrasting them with traditional functional groups.

SpiroStrategy Start Lead Optimization Challenge Issue_Metab Issue: High Metabolism / High LogP Start->Issue_Metab Issue_Vector Issue: Poor Selectivity / Entropy Start->Issue_Vector Target_Gem Target: Gem-Dimethyl Group Issue_Metab->Target_Gem Identify Motif Target_Morph Target: Morpholine/Piperazine Issue_Vector->Target_Morph Identify Motif Sol_SpiroOx Solution: Spiro-Oxetane Target_Gem->Sol_SpiroOx Bioisosteric Replacement Sol_SpiroHep Solution: Oxaspiro[3.3]heptane Target_Morph->Sol_SpiroHep Scaffold Hopping Result_1 Outcome: - Lower LogP - Blocked Metab. Site - Retained Sterics Sol_SpiroOx->Result_1 Result_2 Outcome: - Rigid Vector - Orthogonal Exit - Improved Selectivity Sol_SpiroHep->Result_2

Caption: Decision tree for implementing spirocyclic ethers to resolve specific ADME and potency issues.

Synthesis & Validation (Brief)

Synthetic Accessibility

While spirocyclic ethers are attractive, their synthesis can be challenging.

  • Spiro-Oxetanes: Often accessed via the Corey-Chaykovsky reaction (sulfoxonium ylide addition to ketones) or intramolecular cyclization of 1,3-halohydrins.

  • Oxaspiro[3.3]heptanes: Typically synthesized via double alkylation of active methylene compounds or cyclization of bis(halomethyl) precursors.

Experimental Validation
  • X-Ray Crystallography: Essential to confirm the "orthogonal" nature of the exit vectors and the precise puckering angle.

  • pKa Measurement: Measure the pKa of the conjugate acid (if an amine is present) to verify that the electron-withdrawing induction of the ether oxygen modulates basicity as predicted.

References

  • Strained Spiro Heterocycles as Potential Bioisosteres. Chemical Communications, 2025.

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm, 2021.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021.

  • Evaluation of Oxetan-3-ol as Bioisosteres of the Carboxylic Acid. Journal of Medicinal Chemistry, 2013.

Sources

Advanced Architectures: The History and Development of Prins Cascade Spirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Prins reaction, traditionally a method for simple 1,3-diol or dioxane synthesis, has evolved into one of the most powerful cascade strategies for constructing complex spirocyclic architectures. This guide analyzes the transition of the Prins reaction from a simple acid-catalyzed condensation to a sophisticated, stereocontrolled cascade methodology used in the total synthesis of marine alkaloids and polyketides. We focus specifically on Prins-pinacol and silyl-Prins cascades, providing researchers with the mechanistic insights and experimental protocols necessary to deploy these reactions in high-value scaffold synthesis.

Historical Evolution: From Condensation to Cascade

The trajectory of the Prins reaction can be categorized into three distinct eras of development, moving from serendipitous discovery to rational design.

The Discovery Era (1899–1950s)
  • 1899 (Kriewitz): Reported the first thermal "ene" reaction, a precursor to the Prins concept.

  • 1919 (H.J. Prins): Formally defined the acid-catalyzed addition of aldehydes to alkenes. The early scope was limited to simple alkenes (styrene, pinene) and often resulted in complex mixtures of 1,3-diols, allylic alcohols, and dioxanes due to poor control over the carbocation intermediate.

  • 1955 (Hanschke): Demonstrated the selective formation of tetrahydropyrans (THPs), marking the first step toward heterocyclic utility.

The Lewis Acid Revolution (1980s–1990s)

The introduction of stoichiometric Lewis acids (SnCl₄, TiCl₄) allowed for low-temperature control, suppressing side reactions like polymerization.

  • Heathcock & Overman: Pioneered the use of oxocarbenium ions generated in situ from acetals, enabling the use of sensitive nucleophiles.

  • Rychnovsky: Developed the Segment-Coupling Prins , utilizing α-acetoxy ethers to generate oxocarbenium ions, significantly expanding the substrate scope to complex fragments.

The Cascade Era (2000–Present)

The modern era is defined by "termination" strategies. Rather than simply quenching the Prins cation, the intermediate is designed to trigger a second reaction—most notably the Pinacol rearrangement .

  • Overman (2001): Published the seminal work on the Prins-pinacol cascade , demonstrating that a Prins cyclization could trigger a 1,2-shift to form spirocyclic ketones with perfect stereocontrol. This linked the assembly of the ring with the formation of the quaternary spiro-center in a single operation.

History cluster_modern Modern Applications P1 1919: H.J. Prins Acid-catalyzed condensation P2 1955: Hanschke Selective THP synthesis P1->P2 P3 1990s: Lewis Acid Control (Heathcock/Rychnovsky) P2->P3 P4 2001: Overman Prins-Pinacol Cascade P3->P4 P5 Spirocyclic Natural Products (e.g., Citreoviral) P4->P5

Figure 1: Timeline of key milestones in the evolution of Prins cascade methodologies.

Mechanistic Foundations: The Prins-Pinacol Driver

The efficiency of forming spirocycles via this method relies on the Prins-Pinacol rearrangement . This cascade exploits the high energy of the secondary carbocation formed after the initial Prins cyclization to drive a thermodynamic rearrangement.

The Mechanism
  • Oxocarbenium Formation: A Lewis acid ionizes an acetal or condenses an aldehyde, generating a reactive oxocarbenium ion.

  • Prins Cyclization: An internal alkene attacks the oxocarbenium ion. This step establishes the ring size (typically 5- or 6-membered).

  • Cation Management: The resulting carbocation is often secondary and unstable.

  • Pinacol Termination: A vicinal substituent (hydride, alkyl, or silyl group) migrates to the cationic center. This 1,2-shift quenches the charge and generates a carbonyl group (ketone) or silyl ether, creating the spiro-quaternary center .

Stereochemical Control: The "Inside-Alkoxy" Model

Stereoselectivity is governed by the transition state geometry. Overman proposed the (E)-oxocarbenium intermediate model, where the reaction proceeds through a chair-like transition state.

  • Z-alkenes typically yield cis-fused or specific spiro-diastereomers.

  • E-alkenes yield the complementary diastereomers.

  • Solvent Effects: Non-coordinating solvents (DCM, Toluene) favor tight ion pairing, enhancing stereocontrol compared to coordinating solvents (THF).

PrinsPinacol Start Acetal Precursor (Masked Oxocarbenium) Oxo Oxocarbenium Ion (Reactive Electrophile) Start->Oxo Lewis Acid (SnCl4) TS Chair-like Transition State (Stereo-determining Step) Oxo->TS Alkene Attack Cation Prins Carbocation (Secondary Cation) TS->Cation Cyclization Spiro Spirocyclic Ketone (Final Product) Cation->Spiro 1,2-Pinacol Shift (Ring Contraction/Expansion)

Figure 2: Mechanistic pathway of the Prins-Pinacol cascade leading to spirocyclic ketones.[1]

Strategic Applications in Total Synthesis

The spiro[4.5]decane and spiro[5.5]undecane systems are ubiquitous in marine natural products.

Case Study: (-)-Citreoviral

In the total synthesis of (-)-Citreoviral, Overman and colleagues utilized a Prins-pinacol cascade to construct the tetrahydrofuran core with a quaternary center.

  • Substrate: An acetal derived from an enantiopure diol.

  • Conditions: SnCl₄ (1.0 equiv), DCM, -78 °C.

  • Outcome: The reaction proceeded via a 5-exo-Prins cyclization followed by a pinacol rearrangement to yield the dihydrofuranone core as a single diastereomer. This confirmed the utility of the "inside-alkoxy" effect for directing the stereochemical outcome.

Case Study: Polyrhacitide A

Reddy and Yadav applied Prins cyclization strategies to synthesize Polyrhacitide A.[2] While often used for fused rings in this context, the methodology demonstrated that silyl-Prins variants (using vinyl silanes) could effectively terminate the cation to form exocyclic alkenes, which are precursors to spiro-centers via oxidative cleavage or further functionalization.

Experimental Protocol: Lewis Acid-Promoted Prins-Pinacol Cascade

Objective: Synthesis of a spiro[4.5]decan-7-one via SnCl₄-mediated cascade.

Reagents & Equipment
  • Substrate: Acetal precursor (e.g., derived from 2-vinylcyclohexanol and isobutyraldehyde).

  • Lewis Acid: Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous NaHCO₃, Rochelle's salt (potassium sodium tartrate).

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.

  • Solvation: Dissolve the acetal substrate (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL, 0.1 M).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Catalyst Addition: Add SnCl₄ (1.1 mmol, 1.1 equiv) dropwise over 5 minutes via syringe. Note: The solution typically turns faint yellow.

  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (stain with anisaldehyde). The starting material (acetal) should disappear, and a more polar spot (ketone) should appear.

  • Quench: While still at -78 °C, quench the reaction with Et₃N (3.0 equiv) followed immediately by saturated NaHCO₃ (5 mL). Remove the cooling bath and allow to warm to room temperature.

  • Workup: Dilute with Et₂O (20 mL). If an emulsion forms (common with Tin), add Rochelle's salt solution and stir vigorously for 30 minutes until layers separate clearly.

  • Purification: Extract aqueous layer with Et₂O (3x). Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization Data: Lewis Acid Comparison

The choice of Lewis acid is critical for the "switch" between simple Prins cyclization (trapped by nucleophile) and the Prins-pinacol rearrangement.

Lewis AcidEquivTemp (°C)SolventYield (%)dr (cis:trans)Outcome Note
SnCl₄ 1.1-78DCM88% >20:1Excellent. Favors tight ion pairing; promotes rearrangement.
TiCl₄ 1.1-78DCM72%10:1Good, but often leads to chloride trapping (simple Prins product).
BF₃·OEt₂ 2.0-78 to 0DCM65%5:1Moderate. Often requires higher temp; can cause acetal hydrolysis.
TMSOTf 0.5-78DCM82%15:1High Efficiency. Best for silyl-terminated substrates (Silyl-Prins).
InCl₃ 0.225DCE45%2:1Poor stereocontrol at RT; insufficient power for rearrangement.

Table 1: Representative optimization data for spiro-ketone synthesis via Prins-Pinacol cascade.

References

  • Overman, L. E., & Pennington, L. D. (2003).[3] Strategic Use of Pinacol-Terminated Prins Cyclizations in Target-Oriented Total Synthesis. The Journal of Organic Chemistry, 68(19), 7143–7157.[3] Link

  • Cohen, F., MacMillan, D. W. C., Overman, L. E., & Romero, A. (2001).[4][5][6] Stereoselection in the Prins-Pinacol Synthesis of Acyltetrahydrofurans. Organic Letters, 3(8), 1225–1228.[5][6] Link

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives.[7][8] The Journal of Organic Chemistry, 79(7), 6267–6269. Link

  • Crane, E. A., & Scheidt, K. A. (2010).[4] Prins-Type Macrocyclizations. Angewandte Chemie International Edition, 49(45), 8316–8326. Link

  • Biradar, D. O., et al. (2023).[2] Prins Cyclization: Novel Strategy Towards the Diastereoselective Total Synthesis of (–)-Cryptocaryolone.[7] Synthesis, 55(24), 4163-4172. Link

Sources

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane literature review

[1][2][3]

Executive Summary

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane represents a privileged class of spiromorpholinotetrahydropyrans .[1][2] Unlike flat aromatic scaffolds, this sp3-rich spirocyclic system offers defined vectorality and high fraction of saturation (

The core scaffold—1,9-dioxa-4-azaspiro[5.5]undecane —integrates a morpholine ring and a tetrahydropyran ring fused at a single quaternary carbon.[1] This guide delineates the Prins Cascade Cyclization as the primary method for constructing this architecture, providing a modular platform for generating the 2,8-dimethyl derivative and its analogs.

Key Chemical Identifiers
PropertyValue
IUPAC Name 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
CAS Number 1562038-48-5
Molecular Formula

Molecular Weight 171.24 g/mol
Core Skeleton Spiro[morpholine-2,4'-tetrahydropyran]
Stereochemistry Multiple stereocenters (C2, C8, C6-spiro); diastereoselectivity is synthesis-dependent.[1][2][3]

Structural Analysis & Pharmacophore Potential

Conformational Rigidity

The spiro[5.5]undecane system imposes a rigid orthogonal orientation between the morpholine and pyran rings. This "right-angle" geometry allows the molecule to probe 3D biological space inaccessible to planar heterocycles.[1]

  • Anomeric Effects: The 1,9-dioxa arrangement stabilizes specific conformations via the generalized anomeric effect, influencing the axial/equatorial preference of the C2 and C8 methyl substituents.

  • Vectorality: The nitrogen at position 4 serves as a modifiable handle for library expansion (e.g., urea, amide, or sulfonamide formation), while the oxygens provide hydrogen bond acceptor motifs.

Biological Relevance

Spirocyclic ethers and amines are isosteres of natural products like marine toxins (e.g., pinnamine) and pheromones. The 1,9-dioxa-4-aza scaffold has demonstrated potential in:

  • Antiproliferative Activity: Disrupting protein-protein interactions via rigid shape complementarity.[1]

  • Anti-viral (HIV) Agents: As reported in structure-activity relationship (SAR) studies of related spiro-pyrans.[1]

  • Metabolic Stability: The quaternary spiro center blocks metabolic oxidation common at methine positions.

Synthetic Methodology: The Prins Cascade[1][5][6][7][8]

The most authoritative route to this scaffold is the acid-catalyzed Prins Cascade Cyclization , developed by Reddy et al. (2014). This method constructs the spirocyclic core in a single step from acyclic precursors.

Retrosynthetic Logic

The 2,8-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane molecule is disassembled into two key components:

  • Aldehyde Component (

    
    -CHO):  Provides the C2 substituent (e.g., Acetaldehyde for C2-Methyl).[1]
    
  • Homoallylic Alcohol Tether: A bifunctional precursor containing both the alkene (for Prins reaction) and the amine/alcohol (for morpholine closure).

Reaction Mechanism

The transformation proceeds via a self-validating cascade:

  • Condensation: Acid-catalyzed condensation of the aldehyde with the homoallylic alcohol forms an oxocarbenium ion.[1]

  • Prins Cyclization: The alkene attacks the oxocarbenium ion, forming the tetrahydropyran ring and a secondary carbocation.

  • Internal Trapping: The pendant hydroxyl/amine group attacks the carbocation, closing the second ring (morpholine) to form the spiro center.

Visualization of the Pathway

The following diagram illustrates the modular synthesis of the scaffold.

PrinsCascadePrecursor1Aldehyde(Acetaldehyde for 2-Me)Intermediate1Oxocarbenium IonPrecursor1->Intermediate1Acid Catalyst(TFA/TMSOTf)Precursor2N-Tethered Homoallylic Alcohol(Provides 8-Me & N-Linker)Precursor2->Intermediate1Intermediate2Carbocation(Pyran Ring Formed)Intermediate1->Intermediate2Prins Cyclization(C-C Bond Formation)Product2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecaneIntermediate2->ProductIntramolecular Trap(Morpholine Ring Closure)

Figure 1: Modular Prins Cascade pathway for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives.

Experimental Protocol

Objective: Synthesis of the core scaffold (General Procedure adapted for 2,8-dimethyl analog).

Reagents:

  • Aldehyde: Acetaldehyde (or equivalent synthetic equivalent like paraldehyde) [1.0 equiv].

  • Amine Precursor: N-(4-hydroxy-pent-1-en-2-yl-methyl)-N-(2-hydroxyethyl)-tosylamide (Designed for 8-methyl installation) [1.0 equiv].

  • Acid Catalyst: Trifluoroacetic acid (TFA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) [1.1 equiv].

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the Amine Precursor (1.0 mmol) and Aldehyde (1.2 mmol) in anhydrous DCM (10 mL).

  • Activation: Cool the reaction mixture to 0°C. Slowly add TMSOTf (1.1 mmol) dropwise via syringe to control the exotherm.

  • Cyclization: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (25°C). Stir for 2–4 hours. Monitor reaction progress via TLC (visualize with phosphomolybdic acid stain).

  • Quenching: Quench the reaction with saturated aqueous

    
     solution (10 mL).
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
    

Data Validation (Expected):

  • Yield: 75–85%[1]

  • Diastereoselectivity: The cis-fused isomer is typically favored due to thermodynamic stability (equatorial placement of substituents).[1]

  • 1H NMR (Characteristic): Look for the spiro-carbon signals and the distinct chemical shifts of the protons adjacent to oxygen (3.5–4.0 ppm) and nitrogen (2.5–3.0 ppm).

Comparative Scaffold Analysis

The table below positions the 1,9-dioxa-4-azaspiro[5.5]undecane against common spirocyclic competitors in drug discovery.

Feature1,9-Dioxa-4-azaspiro[5.5]1,7-Dioxaspiro[5.5] (Pheromone type)Azaspiro[4.4]nonane
Heteroatoms 2 Oxygen, 1 Nitrogen2 Oxygen1 Nitrogen
H-Bonding 2 Acceptors, 1 Donor/Acceptor (N)2 Acceptors1 Donor/Acceptor
Solubility (

)
Low/Moderate (Polar)High (Lipophilic)Moderate
Synthetic Access Prins Cascade (One-pot)KetalizationAlkylation/Cyclization
Primary Use MedChem (Scaffold)AgChem (Pheromones)CNS Ligands

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(6), 2716–2722. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Context on spirocyclic utility). Link[1]

  • PubChem Compound Summary. (n.d.). 1,9-dioxa-4-azaspiro[5.5]undecane. National Center for Biotechnology Information. Link[1]

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2291–2305. (Grounding for "Privileged Scaffold" claims). Link[1]

Methodological & Application

synthesis of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane via Prins cascade

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane via Prins Cascade

Abstract

Spiroketal frameworks, particularly those incorporating heteroatoms like nitrogen (aza-spiroketals), are privileged structures in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Their rigid, three-dimensional architecture provides a unique scaffold for molecular recognition, making them attractive targets in drug discovery.[3] This application note provides a comprehensive guide to the synthesis of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane, a representative aza-spiroketal, utilizing a highly efficient and stereoselective Prins cascade cyclization. We will delve into the underlying mechanism, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of Aza-Spiroketals and the Power of the Prins Reaction

The 1,9-dioxa-4-azaspiro[5.5]undecane core is a key structural motif found in various natural products with significant biological profiles. The strategic placement of nitrogen within the spirocyclic system often imparts crucial properties for molecular interactions. However, the construction of these complex three-dimensional structures presents a considerable synthetic challenge.[2][3]

The Prins reaction, an acid-catalyzed addition of an aldehyde or ketone to an alkene, has emerged as a powerful and versatile methodology for constructing oxygen-containing heterocycles.[4][5] When designed as an intramolecular cascade, this reaction allows for the rapid assembly of complex polycyclic systems from relatively simple acyclic precursors in a single step. The reaction typically proceeds through a key oxocarbenium ion intermediate, which is then trapped by one or more intramolecular nucleophiles to form the desired ring systems.[5][6] The stereochemical outcome of the Prins cyclization is often highly predictable, proceeding through a chair-like transition state to afford thermodynamically favored products with equatorial substituents.[6][7]

This guide focuses on a specific application of this strategy: a domino Prins bicyclization to construct the spiromorpholinotetrahydropyran framework of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane.[8][9]

Reaction Mechanism: A Stepwise Cascade to Complexity

The synthesis is not a simple mixing of reagents but a controlled, acid-catalyzed cascade. Understanding the mechanism is crucial for troubleshooting and optimization. The entire process is initiated by the activation of an aldehyde with an acid catalyst (in this case, BF₃·OEt₂), which sets off a chain of intramolecular cyclizations.

  • Oxocarbenium Ion Formation: The Lewis acid (BF₃·OEt₂) coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack.

  • First Cyclization (Tetrahydropyran Formation): The electron-rich double bond of the homoallylic alcohol moiety in the precursor attacks the activated aldehyde. This forms a six-membered ring and generates a tertiary carbocation. This step is a classic Prins cyclization.[6]

  • Second Cyclization (Morpholine Formation & Spiro Center Definition): The pendant N-(2-hydroxyethyl) group acts as the second intramolecular nucleophile. The hydroxyl oxygen attacks the carbocation, forming the second heterocyclic ring and establishing the critical spirocyclic center.

  • Deprotonation: A final deprotonation step quenches the positive charge on the oxygen, yielding the neutral 1,9-dioxa-4-azaspiro[5.5]undecane product and regenerating the catalyst.

The high diastereoselectivity of this reaction is rationalized by a transition state that minimizes steric interactions, leading to the formation of the thermodynamically most stable product.[7]

Prins_Cascade_Mechanism Figure 1: Proposed Mechanism for Prins Cascade Synthesis cluster_0 Activation cluster_1 First Cyclization cluster_2 Second Cyclization cluster_3 Final Product Precursor Precursor + R-CHO Activated Activated Oxocarbenium Ion Precursor->Activated + Catalyst Catalyst BF₃·OEt₂ Cyclization1 Intramolecular Prins Cyclization Activated->Cyclization1 Intermediate1 Cationic Intermediate (Tetrahydropyran formed) Cyclization1->Intermediate1 Cyclization2 Nucleophilic Attack by Hydroxyl Group Intermediate1->Cyclization2 Intermediate2 Protonated Spiroketal Cyclization2->Intermediate2 Deprotonation Deprotonation Intermediate2->Deprotonation Product 2,8-Dimethyl-1,9-dioxa-4- azaspiro[5.5]undecane Deprotonation->Product

Figure 1: Proposed Mechanism for Prins Cascade Synthesis

Experimental Guide: Protocols and Procedures

This section provides a detailed, self-validating protocol for the synthesis. The procedure is based on the work of Reddy et al. and has been adapted for clarity and reproducibility.[8][9]

Materials and Reagents
  • Acetaldehyde (or other desired aldehyde)

  • N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (Precursor 1)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica gel (230-400 mesh)

Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H at 400 MHz, ¹³C at 100 MHz)

  • High-Resolution Mass Spectrometer (HRMS)

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Synthesis of Precursor 1

The successful execution of the cascade reaction is contingent on the purity of the starting diol. The synthesis of the precursor, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, is a critical first step which is accomplished from commercially available materials.[8][9] A detailed protocol for this multi-step precursor synthesis is outlined in the primary literature.

Step-by-Step Protocol for Prins Cascade Cyclization

Experimental_Workflow Figure 2: Experimental Workflow Overview start Dissolve Precursor 1 and Aldehyde in DCM cool Cool to 0 °C start->cool add_catalyst Add BF₃·OEt₂ dropwise cool->add_catalyst react Stir at 25-30 °C (Monitor by TLC) add_catalyst->react quench Quench with sat. NaHCO₃ solution react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Chromatography concentrate->purify product Characterize Final Product (NMR, HRMS) purify->product

Figure 2: Experimental Workflow Overview
  • Reaction Setup: To a solution of the precursor diol (1.0 mmol) and acetaldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL), cool the mixture to 0 °C using an ice bath.

    • Causality Note: Using anhydrous DCM is critical as water can compete as a nucleophile, leading to undesired side products like 1,3-diols.[4] Cooling the reaction initially helps to control the exothermic nature of the Lewis acid addition.

  • Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol) dropwise to the stirred solution over 5 minutes.

    • Causality Note: Dropwise addition prevents a rapid, uncontrolled reaction and potential polymerization. BF₃·OEt₂ is an effective Lewis acid for generating the key oxocarbenium ion intermediate.[5]

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C). Stir for 2-3 hours.

    • Trustworthiness Note: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Causality Note: The bicarbonate solution neutralizes the acid catalyst, stopping the reaction and preventing product degradation during work-up.

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane.

Expected Characterization Data

For the product where R = CH₃ (from acetaldehyde):

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the two methyl groups, the protons adjacent to the oxygen and nitrogen atoms in the two rings, and the tosyl group protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect distinct signals for the spiro-carbon, the two methyl carbons, and the carbons of the heterocyclic rings and the tosyl group.

  • HRMS (ESI): Calculated mass for the protonated molecule [M+H]⁺ should match the observed mass to within 5 ppm.

Data Summary and Scope

The protocol is robust and applicable to a range of aldehydes. The table below summarizes typical results, demonstrating the versatility of the method.[8][9]

EntryAldehyde (R-CHO)Product (R group)Yield (%)Diastereomeric Ratio (d.r.)
1AcetaldehydeMethyl88>99:1
2PropanalEthyl85>99:1
3BenzaldehydePhenyl92>99:1
44-Chlorobenzaldehyde4-Chlorophenyl90>99:1
5Cinnamaldehyde(E)-Styryl86>99:1

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Yield Inactive catalyst (hydrolyzed BF₃·OEt₂); Wet solvent or reagents.Use a fresh bottle of BF₃·OEt₂. Ensure all glassware is oven-dried and use freshly distilled anhydrous DCM.
Incomplete Reaction Insufficient catalyst or reaction time.Increase the amount of BF₃·OEt₂ to 1.5 equivalents. Increase the reaction time and monitor carefully by TLC.
Formation of Side Products Reaction temperature too high; Water present in the reaction mixture.Maintain the reaction at the recommended temperature. Ensure strictly anhydrous conditions.
Difficult Purification Co-elution of diastereomers or byproducts.Optimize the solvent system for column chromatography (e.g., try different polarity gradients of EtOAc/Hexanes).

Conclusion

The Prins cascade cyclization represents a highly efficient, stereoselective, and atom-economical strategy for the synthesis of the 1,9-dioxa-4-azaspiro[5.5]undecane framework. This application note provides a validated and detailed protocol that enables researchers to reliably access this important heterocyclic scaffold. The underlying mechanistic principles offer a foundation for adapting this methodology to construct a diverse library of related spirocyclic compounds for applications in medicinal chemistry and materials science.

References

  • Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • Chemical Science (RSC Publishing). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Catalytic Asymmetric Synthesis of (N, N)-Spiroketal via Pd-Catalyzed Enantioconvergent Aminocarbonylation and Dearomative Nucleophilic Aza-Addition. Retrieved from [Link]

  • Organic Chemistry Portal. Prins Reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Tandem Prins cyclizations for the construction of oxygen containing heterocycles. Retrieved from [Link]

  • PMC - NIH. Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. Retrieved from [Link]

  • PMC. (2025, October 29). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Retrieved from [Link]

  • ACS Publications - ACS.org. (2014, February 17). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]

  • Europe PMC. (2014, March 7). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • MDPI. (2008, August 28). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]

  • Wikipedia. Prins reaction. Retrieved from [Link]

  • PMC. (2022, August 31). Recent Advances in the Prins Reaction. Retrieved from [Link]

  • ACS Publications. (2001, June 2). Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Retrieved from [Link]

  • Semantic Scholar. (2017, April 10). The Aza‐Prins Reaction in the Synthesis of Natural Products and Analogues. Retrieved from [Link]

Sources

acid-catalyzed Prins bicyclization protocols for spirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Acid-Catalyzed Prins Bicyclization Protocols for Spirocyclic Scaffolds

Introduction: The Spirocyclic Imperative

In modern drug discovery, the escape from "flatland" (purely aromatic/heteroaromatic chemical space) is a critical mandate. Spirocyclic scaffolds offer a rigorous solution: they possess high fraction of sp³-hybridized carbons (


), defined three-dimensional vectors, and improved physicochemical properties (solubility, metabolic stability) compared to their flat analogs.

The Prins bicyclization represents a high-value synthetic tactic for accessing these architectures.[1][2] Unlike standard cyclizations that form one ring, bicyclization protocols leverage the high reactivity of the oxocarbenium intermediate to trigger cascade sequences (e.g., Prins-Pinacol, Prins-Friedel-Crafts), forming two rings and a quaternary spiro-center in a single operation.

This guide details two distinct, field-validated protocols for constructing oxygen-containing spirocycles:

  • Protocol A: A Lewis Acid-Catalyzed Prins-Pinacol Cascade for oxaspiro[4.5]decanes.

  • Protocol B: A Silyl-Prins Cyclization for high-fidelity stereochemical control in spiro-ether synthesis.

Mechanistic Underpinnings

Understanding the cationic landscape is essential for success. The reaction is driven by the formation of an electrophilic oxocarbenium ion, which is attacked by an alkene.[2][3]

The Core Cascade (Prins/Pinacol)

In a bicyclization context, the initial Prins cyclization generates a secondary carbocation. To form a spirocycle, this cation must be trapped by a pendant nucleophile or undergo a semi-pinacol rearrangement.

  • Step 1 (Activation): Acid catalyst coordinates to the aldehyde/acetal, generating an oxocarbenium ion.[4][5]

  • Step 2 (Prins Cyclization): The alkene attacks the oxocarbenium, forming a new C-C bond and a carbocation (usually inside a nascent tetrahydropyran ring).

  • Step 3 (Bicyclization/Termination):

    • Path A (Pinacol): A migration of a ring bond (ring expansion/contraction) generates the spiro-ketone.

    • Path B (Trapping): An internal nucleophile (e.g., alcohol, aryl ring) traps the cation.

PrinsMechanism Start Aldehyde + Homoallylic Alcohol Oxo Oxocarbenium Intermediate Start->Oxo Acid Cat. (-H2O) Transition Transition State (Chair-like) Oxo->Transition Coordination PrinsCat Prins Cation (Carbocation) Spiro Spirocyclic Product PrinsCat->Spiro Pinacol Rearrangement or Nucleophilic Trap Transition->PrinsCat C-C Bond Formation

Figure 1: General mechanistic flow of the Prins bicyclization cascade leading to spirocycles.

Strategic Protocol Design

Critical Parameter: Choice of Acid
  • Lewis Acids (In(OTf)₃, SnCl₄, BF₃·OEt₂): Preferred for "one-pot" cascades involving aldehydes and alcohols. Indium(III) triflate is particularly valuable for its water tolerance and ability to drive rearrangements without causing extensive polymerization.

  • Silyl-Lewis Acids (TMSOTf): The "Gold Standard" for stereocontrol. Used with acetals or silyl-enol ethers. The silicon moiety stabilizes the

    
    -carbocation ( 
    
    
    
    -silicon effect), preventing off-target elimination and ensuring high diastereoselectivity (often >20:1).

Protocol A: Lewis Acid-Catalyzed Prins-Pinacol Cascade

Target: 7-substituted-8-oxaspiro[4.5]decan-1-ones.[6][7] Mechanism: Condensation -> Prins Cyclization -> Pinacol Rearrangement.[6] Reference: Adapted from Subba Reddy et al.[8] (Org.[1][8][9][10][11][12][13] Biomol. Chem.) [1].[1][2][3][8][9][10][11][12][14][15][16]

Materials
  • Substrate 1: 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (The "Prins-Pinacol" precursor).

  • Substrate 2: Aryl or Alkyl Aldehyde (1.0 equiv).

  • Catalyst: Indium(III) Triflate [In(OTf)₃] (Sigma-Aldrich, 99%).

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous.

  • Quench: Saturated NaHCO₃ solution.

Step-by-Step Procedure
  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Solvation: Add the aldehyde (1.0 mmol, 1.0 equiv) and the diol precursor (1.0 mmol, 1.0 equiv) to the flask. Dissolve in anhydrous DCE (5 mL, 0.2 M concentration).

  • Catalyst Addition: Add In(OTf)₃ (10–20 mol%, 56–112 mg) in one portion.

    • Note: In(OTf)₃ is hygroscopic; handle quickly or in a glovebox if high precision is required.

  • Reaction: Heat the mixture to 80 °C (reflux) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde and the formation of a less polar spot.

  • Work-up:

    • Cool reaction to room temperature.[5]

    • Quench with saturated aq. NaHCO₃ (5 mL).

    • Extract with CH₂Cl₂ (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Expected Yield: 75–85%. Stereoselectivity: Typically yields the cis-fused spirocycle with high diastereoselectivity (dr > 90:10).

Protocol B: Silyl-Prins Cyclization (High Stereocontrol)

Target: 2,6-disubstituted spiro-tetrahydropyrans. Mechanism: Oxocarbenium formation from acetal -> Silyl-modified Prins -> Desilylation. Reference: Based on methodologies by Rychnovsky and Dobbs [2, 3].

Materials
  • Substrate: Mixed acetal derived from a homoallylic alcohol (or aldehyde + homoallylic alcohol + TMS-source).

  • Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temperature: -78 °C (Critical for kinetic control).

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk flask under nitrogen.

  • Substrate Loading: Dissolve the aldehyde (1.0 mmol) and homoallylic alcohol (1.2 mmol) in anhydrous DCM (10 mL).

  • Acetal Formation (In-situ): Add TMSCl (2.2 equiv) and stir at 0 °C for 30 mins to generate the

    
    -chloro ether or mixed acetal intermediate.
    
    • Alternative: Use a pre-formed acetal for higher yields.

  • Cyclization: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Dropwise add TMSOTf (1.1 equiv) over 5 minutes.

    • Visual Cue: The solution may turn slightly yellow/orange.

  • Incubation: Stir at -78 °C for 1–2 hours.

    • Why -78 °C? This temperature favors the chair-like transition state (Zimmerman-Traxler model), ensuring the 2,6-cis stereochemistry is locked in before any thermodynamic equilibration can occur.

  • Quench: Add Et₃N (2 equiv) before removing the cooling bath to neutralize the acid active species.

  • Work-up: Warm to RT, add sat. NaHCO₃, extract with DCM, and purify via column chromatography.

Workflow cluster_0 Protocol B: Silyl-Prins Workflow Step1 Mix Reagents (Aldehyde + Alcohol) Step2 Cool to -78°C (Kinetic Control) Step1->Step2 Step3 Add TMSOTf (Dropwise) Step2->Step3 Step4 Stir 1-2h (Chair TS Formation) Step3->Step4 Step5 Quench with Et3N (Cold) Step4->Step5 Step6 Warm & Workup Step5->Step6

Figure 2: Experimental workflow for the low-temperature Silyl-Prins protocol.

Data Summary & Troubleshooting

Comparative Analysis of Conditions
FeatureIn(OTf)₃ Protocol (A)TMSOTf Protocol (B)
Primary Mechanism Prins-Pinacol CascadeSilyl-Prins Cyclization
Temperature 80 °C (Reflux)-78 °C to RT
Solvent DCE (Dichloroethane)DCM (Dichloromethane)
Water Tolerance Moderate (Water-tolerant Lewis Acid)Low (Strictly Anhydrous)
Major Product Spiro-ketones (Oxaspiro[4.5]decane)Spiro-ethers (Tetrahydropyrans)
Stereoselectivity Thermodynamic controlKinetic control (2,6-cis)
Troubleshooting Guide
  • Problem: Polymerization/Tarry residue.

    • Cause: Acid concentration too high or temperature ramp too fast.

    • Fix: Dilute reaction to 0.1 M. Switch from neat TFA to In(OTf)₃. Add 4Å molecular sieves.

  • Problem: Low Diastereoselectivity.

    • Cause: Reaction temperature too high (Protocol B).

    • Fix: Ensure -78 °C is maintained. Use a bulkier silyl source (e.g., TBSOTf) to enforce steric rigidity in the transition state.

  • Problem: Hydrolysis of Acetal (Protocol B).

    • Cause: Moisture ingress.

    • Fix: Flame-dry glassware. Distill DCM over CaH₂.

References

  • Reddy, B. V. S., et al. "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds."[7] Organic & Biomolecular Chemistry, vol. 10, no. 18, 2012, pp. 3662-3666. Link

  • Dobbs, A. P., et al. "On the choice of Lewis acids for the Prins reaction."[5] Tetrahedron Letters, vol. 52, no. 14, 2011, pp. 1609-1611. Link

  • Jasti, R., Vitale, J., & Rychnovsky, S. D.[10] "Axial-Selective Prins Cyclizations by Solvolysis of alpha-Bromo Ethers." Journal of the American Chemical Society, vol. 126, no.[10] 32, 2004, pp. 9904-9905. Link

  • Yadav, J. S., et al. "InCl3-Catalyzed Prins Bicyclization for the Synthesis of Spirotetrahydropyran Derivatives." Helvetica Chimica Acta, vol. 93, no. 10, 2010, pp. 1969-1973. Link

  • Crane, E. A., & Scheidt, K. A.[10] "Prins reactions and applications." Angewandte Chemie International Edition, vol. 49, no.[10] 45, 2010, pp. 8316-8326. Link

Sources

Strategic Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The 1,9-dioxa-4-azaspiro[5.5]undecane core represents a privileged spirocyclic scaffold, fusing a morpholine ring with a tetrahydropyran (THP) unit. This architecture is increasingly relevant in medicinal chemistry due to its ability to orient substituents in defined 3D vectors, improving solubility and metabolic stability compared to flat aromatic systems.

This guide details the Prins Cascade Cyclization (Prins Bicyclization), the most authoritative method for constructing this core in a single step with high diastereoselectivity. The protocol relies on the condensation of aldehydes with a specific homoallylic alcohol precursor, catalyzed by Lewis acids.

Reagent Architecture & Selection Guide

A. The Core Precursor (The "Skeleton")

The success of this synthesis hinges on the purity and structure of the amino-alcohol precursor.

  • Chemical Name: N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.[1][2][3]

  • Role: Provides the nitrogen for the morpholine ring, the oxygen for the THP ring, and the olefin "trigger" for the Prins reaction.

  • Key Feature: The gem-disubstituted olefin (2-methylene group) is essential for stabilizing the carbocation intermediate, directing the formation of the 6-membered THP ring over the thermodynamically less favored 5-membered THF ring.

B. The Electrophile (The "Warhead")
  • Reagent: Aldehydes (R-CHO).

  • Scope:

    • Aromatic Aldehydes: Electron-rich (e.g., 4-OMe-Ph) and electron-deficient (e.g., 4-NO2-Ph) variants work well.

    • Aliphatic Aldehydes: Cyclohexanecarbaldehyde and linear alkyl aldehydes are tolerated but may require longer reaction times.

    • Heteroaromatic Aldehydes: Thiophene and furan derivatives are compatible.

C. The Catalyst (The "Engine")
  • Primary Recommendation: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .

    • Why: It acts as a dual-function reagent, silylating the alcohol groups (increasing nucleophilicity) and activating the aldehyde carbonyl. It promotes the reaction at mild temperatures (0 °C to RT).

  • Alternative: BF3·OEt2 (Boron trifluoride diethyl etherate) .

    • Why: A classic Lewis acid for Prins reactions. Effective but often requires strictly anhydrous conditions to prevent hydrolysis of the intermediate oxocarbenium ion.

D. Solvents & Additives
  • Solvent: Anhydrous Dichloromethane (DCM). High dielectric constant supports ionic intermediates; non-coordinating nature prevents catalyst deactivation.

  • Protecting Group: The nitrogen is protected with a Tosyl (Ts) group. This is crucial to prevent nitrogen lone-pair interference with the Lewis acid and to simplify purification.

Retrosynthetic Logic & Mechanism

The synthesis is a Segment-Coupling Strategy . The spiro-carbon (C5) is derived from the aldehyde, while the two rings are formed by the folding of the precursor around this center.

Retrosynthesis cluster_legend Mechanism Logic Target 1,9-Dioxa-4-azaspiro[5.5]undecane (Target Core) Intermediate Oxocarbenium Ion (Key Intermediate) Target->Intermediate Intramolecular Trapping Reagents Aldehyde (R-CHO) + Precursor Intermediate->Reagents Prins Cyclization Aldehyde C Aldehyde C Spiro C5 Spiro C5 Aldehyde C->Spiro C5 Precursor OH Precursor OH O1 & O9 O1 & O9 Precursor OH->O1 & O9 Precursor N Precursor N N4 N4 Precursor N->N4

Caption: Retrosynthetic disconnection showing the assembly of the spiro core from a linear precursor and an aldehyde.[4][5]

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor

Since the precursor is not commercially available, it must be synthesized.

Reagents:

  • N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (Commercial).

  • 2-Methylene-1,4-butanediol (Commercial or synthesized from itaconic acid).

  • Sodium Hydride (NaH, 60% dispersion).

  • TBDMSCl (tert-Butyldimethylsilyl chloride).

Step-by-Step Workflow:

  • Selective Protection: React 2-methylene-1,4-butanediol with 1 equivalent of TBDMSCl/Imidazole in DCM to obtain the mono-protected silyl ether (primary alcohol protection).

  • Activation: Convert the remaining free alcohol to a bromide using

    
     (Appel reaction) to generate 4-bromo-3-methylene-1-(tert-butyldimethylsilyloxy)butane.
    
  • N-Alkylation:

    • Dissolve N-(2-hydroxyethyl)tosylamide (1.0 equiv) in dry DMF.

    • Cool to 0 °C and add NaH (1.2 equiv). Stir for 30 min.

    • Add the bromide (1.1 equiv) dropwise. Warm to RT and stir for 12 h.

    • Quench with

      
      , extract (EtOAc), and purify (Silica Gel).
      
  • Deprotection: Treat the N-alkylated product with TBAF (1.0 M in THF) for 2 h at RT to remove the TBDMS group.

    • Yield: Expect 75-85% overall.

    • Validation:

      
       NMR should show terminal olefin signals (
      
      
      
      5.0-5.2 ppm) and two distinct
      
      
      type signals.
Protocol B: Prins Cascade Cyclization (The Reddy Protocol)

The core scaffold construction.

Reagents:

  • Precursor (from Protocol A): 1.0 mmol.

  • Aldehyde (R-CHO): 1.2 mmol.

  • TMSOTf: 1.1 mmol (or 20 mol% if catalytic efficiency is high, but stoichiometric is often used to drive silylation).

  • Solvent: Anhydrous DCM (10 mL).

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add the Precursor (1.0 mmol) and Aldehyde (1.2 mmol) in DCM (10 mL).

  • Catalysis: Cool the mixture to 0 °C . Add TMSOTf (1.1 mmol) dropwise via syringe.

    • Note: The solution may turn slightly yellow/orange, indicating oxocarbenium formation.

  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to Room Temperature (25 °C). Stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde and the appearance of a new, less polar spot.

  • Quench: Add saturated aqueous

    
     (10 mL) vigorously.
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine. Dry over

    
    .[6][7]
    
  • Purification: Flash column chromatography (Silica Gel, 100-200 mesh). Elute with Hexane/EtOAc gradient (typically 10-20% EtOAc).

Data Table: Expected Yields

Aldehyde TypeR-GroupTime (h)Yield (%)Diastereoselectivity (cis:trans)
Aromatic Phenyl3.088>95:5
Electron-Rich 4-OMe-Phenyl2.592>95:5
Electron-Poor 4-NO2-Phenyl4.08290:10
Aliphatic Cyclohexyl5.07885:15

Mechanism & Critical Control Points

The reaction proceeds via a Prins-Bicyclization cascade.[1][2][3] Understanding this pathway is critical for troubleshooting.

Mechanism Step1 1. Hemiacetal Formation (Aldehyde + OH) Step2 2. Oxocarbenium Ion (TMSOTf Promoted) Step1->Step2 Step3 3. Prins Cyclization (Olefin Attack) Step2->Step3 Step4 4. Carbocation Trap (2nd OH Attack) Step3->Step4 Final Spiro Product Step4->Final

Caption: The sequential cascade: condensation, ionization, cyclization, and termination.

Critical Control Points:

  • Moisture Control: The oxocarbenium ion (Step 2) is highly water-sensitive. Use freshly distilled DCM and flame-dried glassware.

  • Temperature: Do not heat above RT. Higher temperatures can lead to olefin isomerization or polymerization.

  • Stoichiometry: Excess aldehyde (1.2 equiv) ensures complete consumption of the complex precursor.

References

  • Reddy, B. V. S. , Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). "Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives." The Journal of Organic Chemistry, 79(5), 2323–2330.

  • Reddy, B. V. S. , et al. (2016). "A Novel Prins Cascade Process for the Stereoselective Synthesis of Oxa-bicycles." ChemInform, 47(12).

  • Biswas, S. , et al. (2022). "Cooperative catalytic Prins cyclization for the construction of azaspiro[5.5]undec-2-ene frameworks." Tetrahedron Letters, 110, 154174.

  • Wilson, M. S. , & Padwa, A. (2008). "A stereoselective approach to the azaspiro[5.5]undecane ring system...". The Journal of Organic Chemistry, 73(24), 9601–9609.

Sources

Application Note: One-Pot Synthesis of Spiro-Morpholines from Aldehydes via Cooperative Catalytic Prins Cascade Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, and Library Generation

Executive Summary

Spiroketal and spirocyclic frameworks possessing a nitrogen atom are highly privileged scaffolds in modern drug discovery. Specifically, spiro-morpholine derivatives exhibit excellent central nervous system (CNS) penetration and have been extensively evaluated as high-affinity tachykinin and NK1 receptor antagonists[1, 2].

Traditionally, the construction of these sterically demanding spirocyclic systems requires lengthy, multi-step linear syntheses characterized by poor atom economy and challenging purification steps. This application note details a highly efficient, one-pot multicomponent methodology for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undec-2-ene frameworks (spiro-morpholine derivatives) directly from aldehydes. By employing a cooperative catalytic system comprising


, 

, and

, researchers can achieve a tandem Prins cascade cyclization that rapidly assembles these complex 3D scaffolds with high diastereoselectivity [1].

Scientific Context & Mechanistic Insights

The core of this methodology relies on the synergistic activation of two distinct functional groups—an aldehyde and an alkyne—using a dual Lewis acid/transition metal catalyst system.

The Causality of Cooperative Catalysis

Attempting this cascade with a single catalyst inevitably fails due to orthogonal activation requirements.

  • Indium(III) Triflate (

    
    ) : Acts as a hard Lewis acid. Its primary role is to activate the hard oxygen atom of the incoming aldehyde, facilitating condensation with the homoallylic alcohol to generate a highly reactive oxocarbenium ion.
    
  • Gold(I) Cation (

    
    ) : Generated in situ via chloride abstraction from 
    
    
    
    by the light-sensitive
    
    
    . The resulting cationic gold species is a soft, highly alkynophilic
    
    
    -acid. It selectively activates the pendant
    
    
    -propargyl alkyne moiety.
The Cascade Pathway

Once the oxocarbenium ion is formed, the tethered alkene undergoes a Prins cyclization (nucleophilic attack on the oxocarbenium carbon), generating a tertiary carbocation intermediate. Simultaneously, the gold-activated alkyne acts as an intramolecular nucleophile, trapping the carbocation. Subsequent ring closure and protodeauration yield the rigid azaspiro[5.5]undec-2-ene framework. This self-validating cascade ensures that only the correctly pre-organized intermediates proceed to the final product, inherently driving high diastereoselectivity.

Mechanistic Workflow

G N1 Aldehyde + N-Propargyl Homoallylic Alcohol N2 Lewis Acid Activation In(OTf)3 N1->N2 N3 Oxocarbenium Ion Intermediate N2->N3 Condensation N4 Prins Cyclization (Alkene Attack) N3->N4 C-C Bond Formation N5 Gold(I) Activation Ph3PAu+ (Alkyne) N4->N5 Carbocation Generation N6 Cascade Ring Closure Spiro-Morpholine Product N5->N6 Intramolecular Trapping

Mechanistic workflow of the cooperative Au/In-catalyzed Prins cascade cyclization.

Experimental Protocol

The following protocol describes the one-pot synthesis of a model spiro-morpholine using 4-bromobenzaldehyde and


-(4-hydroxy-2-methylenebutyl)-4-methyl-

-(prop-2-yn-1-yl)benzene sulfonamide [1].
Materials and Reagents
  • Substrate A :

    
    -(4-hydroxy-2-methylenebutyl)-4-methyl-
    
    
    
    -(prop-2-yn-1-yl)benzene sulfonamide (1.0 equiv, 0.5 mmol)
  • Substrate B : 4-Bromobenzaldehyde (1.2 equiv, 0.6 mmol)

  • Catalyst 1 :

    
     (5 mol%)
    
  • Catalyst 2 :

    
     (5 mol%)
    
  • Additive :

    
     (5 mol%)
    
  • Solvent : Anhydrous Dichloromethane (DCM), degassed.

Safety Note:


 is highly light-sensitive and hygroscopic. Weigh and handle inside a glovebox or under a strict argon atmosphere using amber vials.
Step-by-Step Methodology
  • Catalyst Pre-Activation :

    • In an oven-dried, argon-purged Schlenk tube wrapped in aluminum foil, add

      
       (0.025 mmol) and 
      
      
      
      (0.025 mmol).
    • Suspend the mixture in 1.0 mL of anhydrous DCM and stir at room temperature (

      
      ) for 10 minutes to ensure complete chloride abstraction. A white precipitate of AgCl will form, indicating the generation of the active 
      
      
      
      species.
  • Reaction Assembly :

    • To the active gold suspension, add

      
       (0.025 mmol).
      
    • Dissolve the homoallylic alcohol substrate (0.5 mmol) and 4-bromobenzaldehyde (0.6 mmol) in 2.0 mL of anhydrous DCM.

    • Add the substrate solution dropwise to the catalytic mixture over 5 minutes to prevent uncontrolled exothermic oligomerization.

  • Cascade Cyclization :

    • Stir the reaction mixture at

      
       under an argon atmosphere.
      
    • Monitor the reaction progress via TLC (Hexane/Ethyl Acetate, 7:3). The cascade typically reaches completion within 2–4 hours.

  • Workup :

    • Quench the reaction by adding 2.0 mL of saturated aqueous

      
      .
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification :

    • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10–20% Ethyl Acetate in Hexanes) to isolate the pure 1,9-dioxa-4-azaspiro[5.5]undec-2-ene derivative.

Data Presentation: Catalyst Optimization

The necessity of the cooperative catalytic system is validated by the optimization data. Control experiments utilizing only a Lewis acid or only the Gold(I) complex fail to yield the desired spiro-morpholine, confirming that orthogonal activation is an absolute requirement for this specific one-pot cascade [1].

Table 1: Optimization of the Catalytic System for Spiro-Morpholine Synthesis

EntryLewis Acid (mol %)Gold Catalyst (mol %)Additive (mol %)SolventYield (%)*Observation / Causality
1

(10)
NoneNoneDCMTraceAlkyne remains unactivated; cascade halts after Prins step.
2

(10)
NoneNoneDCM0Hard Lewis acid alone cannot drive the intramolecular trapping.
3None

(5)

(5)
DCMTraceAldehyde remains unactivated; no oxocarbenium formation.
4

(5)

(5)

(5)
DCM 80 Optimal cooperative activation of both electrophile and alkyne.
5

(5)

(5)

(5)
Toluene45Lower solubility of cationic intermediates reduces efficiency.
6

(5)

(5)

(5)
THF20Coordinating solvent competitively inhibits the Lewis acid.

*Isolated yields based on the homoallylic alcohol limiting reagent.

Conclusion

The cooperative Au/In-catalyzed Prins cascade cyclization represents a paradigm shift in the synthesis of complex spiro-morpholines [3]. By rationally combining orthogonal catalysts, drug development professionals can rapidly transform simple, commercially available aldehydes into highly functionalized, 3D-rich spirocyclic scaffolds in a single pot. This protocol significantly accelerates library generation for high-throughput screening against CNS targets and viral proteases.

References

  • Kumar, G. R., Reddy, M. R., Chary, D. Y., Banik, S., & Reddy, B. V. S. (2022). Cooperative catalytic Prins cyclization for the construction of azaspiro[5.5]undec-2-ene frameworks. Tetrahedron Letters. Available at:[Link]

  • CSIR Explorations. (n.d.). SYNOPSIS - Cooperative multicatalytic Prins cyclization reactions. CSIR Explorations. Available at: [Link]

  • D'yakonov, V. A., et al. (2015). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. Available at:[Link]

using 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane as a drug intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane as a High-Fsp³ Drug Intermediate

Part 1: Executive Summary & Technical Rationale

Subject: Strategic utilization of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (CAS: 1562038-48-5) as a secondary amine building block in the synthesis of Fibroblast Activation Protein (FAP) inhibitors and next-generation heterocyclic therapeutics.[1]

Scientific Premise: Modern drug discovery increasingly prioritizes high Fraction of saturated carbons (Fsp³) to improve solubility and reduce promiscuous binding/toxicity compared to flat aromatic structures. The 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane scaffold represents a "privileged structure"—a spiro-fused system combining a morpholine ring and a tetrahydropyran ring.

Key Advantages:

  • Conformational Rigidity: The spiro-center locks the orientation of the heteroatoms, reducing the entropic penalty upon protein binding.

  • Metabolic Stability: The 2,8-dimethyl substitution pattern sterically shields the ether oxygens and adjacent carbons from oxidative metabolism (e.g., P450-mediated hydroxylation).

  • Vector Control: The secondary amine (N4) serves as a single, directional attachment point, allowing precise projection of the spiro-cycle into solvent-exposed or hydrophobic pockets of target proteins (e.g., FAP, GPCRs).

Part 2: Application Protocols

Protocol A: Storage and Pre-Reaction Handling

Rationale: As a secondary amine, the compound is prone to carbonate formation upon exposure to atmospheric CO₂ and oxidation over extended periods. The hydrochloride salt form is hygroscopic.

  • Receipt & Verification:

    • Upon receipt, verify the physical state. The HCl salt should appear as a white to off-white crystalline solid.

    • Purity Check: Dissolve 5 mg in DMSO-d6 for ¹H-NMR. Confirm the presence of the characteristic spiro-center quaternary carbon (approx. 95–100 ppm in ¹³C-NMR) and the N-H proton signal (broad singlet, ~9.0–9.5 ppm for HCl salt).

  • Storage Conditions:

    • Temperature: -20°C (Long-term) or 2–8°C (Active use).

    • Atmosphere: Store under Argon or Nitrogen.

    • Desiccation: Keep in a desiccator; the salt is hygroscopic and moisture uptake will skew stoichiometric calculations in coupling reactions.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Context: Attaching the spiro-scaffold to an electron-deficient heteroaromatic core (e.g., 6-fluoroquinoline), a common step in FAP inhibitor synthesis [1].

Reagents:

  • Nucleophile: 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane HCl (1.2 equiv)

  • Electrophile: 6-Fluoroquinoline-4-carboxylate derivative (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Cs₂CO₃ (3.0 equiv)

  • Solvent: DMSO (anhydrous) or NMP

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, suspend the Electrophile (1.0 mmol) and the Spiro-Amine HCl salt (1.2 mmol) in anhydrous DMSO (5 mL).

  • Activation: Add DIPEA (3.0 mmol) dropwise. Note: If using inorganic base like Cs₂CO₃, ensure fine particle size to maximize surface area.

  • Reaction: Heat the mixture to 100°C for 4–12 hours.

    • Process Control: Monitor by LC-MS every 2 hours. Look for the disappearance of the Fluoride precursor (M+) and appearance of the Product (M + 184 - HF).

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0–10% MeOH in DCM. The spiro-amine product is typically polar; a gradient is essential.

Protocol C: Reductive Amination (Alternative Route)

Context: Attaching the scaffold to an aldehyde-linked core.

  • Mixing: Combine Aldehyde (1.0 equiv) and Spiro-Amine (1.1 equiv) in DCE (Dichloroethane).

  • Catalysis: Add Acetic Acid (1–2 drops) to adjust pH to ~5. Stir for 30 mins to form the iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir at RT for 16 hours.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.

Part 3: Mechanism of Action & Signaling Pathway

The following diagram illustrates the role of the spiro-intermediate in synthesizing inhibitors for Fibroblast Activation Protein (FAP) , a critical target in liver fibrosis and stromal modulation of tumors. The spiro-cycle replaces flat aromatic rings to improve the physicochemical profile.

FAP_Inhibitor_Workflow cluster_chem Chemical Synthesis Intermediate 2,8-Dimethyl-1,9-dioxa- 4-azaspiro[5.5]undecane Reaction SNAr / Amide Coupling (Linkage Step) Intermediate->Reaction Nucleophile (N4) Core Quinoline/Heteroaryl Electrophile Core->Reaction Electrophile DrugCandidate FAP Inhibitor Candidate (Spiro-Functionalized) Reaction->DrugCandidate Synthesis Target Target: FAP (Fibroblast Activation Protein) DrugCandidate->Target Inhibition (IC50 < 10nM) Outcome Therapeutic Effect: Reduced Fibrosis / Stromal Remodeling Target->Outcome Downstream Modulation

Figure 1: Synthetic integration of the spiro-intermediate into FAP inhibitor workflows.[2] The spiro-amine acts as the critical solvent-exposed wing of the drug molecule.

Part 4: Quality Control & Validation Data

To ensure the integrity of the intermediate before use, compare analytical data against these standards:

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity > 97.0%HPLC (210 nm & 254 nm)
Identity (MS) [M+H]⁺ = 186.15 (Free base)ESI-MS
Stereochemistry Diastereomeric Ratio (dr) > 95:5¹H-NMR (Check methyl doublets)
Water Content < 1.0% (if non-salt); varies for HClKarl Fischer

NMR Diagnostic Signals (DMSO-d6):

  • Spiro Carbon (C6): Look for a quaternary carbon signal around 95–100 ppm in ¹³C NMR. This is the diagnostic peak for the intact spiro-ketal/amine system.

  • N-Methylene (H3/H5): Multiplets around 2.8–3.2 ppm , shifting downfield if protonated.

  • Methyl Groups: Two doublets (if chiral) or one doublet (if symmetric/meso) around 1.0–1.2 ppm .

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in SNAr Steric hindrance of the spiro-system.Switch solvent to NMP and increase temp to 120°C. Use microwave irradiation (140°C, 30 min).
Incomplete Conversion Moisture in solvent deactivating nucleophile.Use freshly distilled anhydrous DMSO and store reagents in a desiccator.
Multiple Spots on TLC Diastereomer separation or degradation.The compound may exist as cis/trans isomers. Check if the spots merge in a different solvent system or confirm via NMR.
Salt Formation Product trapped as HCl salt during workup.Ensure the aqueous workup is sufficiently basic (pH > 10) to liberate the free base into the organic layer.

References

  • Vertex Pharmaceuticals Inc. (2024). N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides and pharmaceutically acceptable salts thereof. US Patent 11,858,924 B2. Link

  • Subba Reddy, B. V., et al. (2014).[3] Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. (Context on Fsp³ scaffolds). Link

Sources

Application Note: Functionalization Strategies for Nitrogen in Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich architectures is a defining trend in modern drug discovery. Azaspiro scaffolds—such as azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.3]heptane, and 7-azaspiro[3.5]nonane—serve as highly effective bioisosteres for traditional heterocycles like piperidine, piperazine, and morpholine[1][2]. This application note provides drug development professionals with field-proven, self-validating protocols for the functionalization of the nitrogen atom in these sterically demanding spirocyclic systems.

Structural & Reactivity Considerations (Causality in Design)

Functionalizing azaspirocycles requires overcoming specific chemical hurdles:

  • Steric Hindrance: The quaternary spiro center projects steric bulk toward the nitrogen atom. This makes traditional S_N2 alkylations prone to failure or low yields, necessitating catalytic cross-coupling or reductive amination strategies.

  • Volatility and Stability: Low-molecular-weight azaspirocycles are volatile and can degrade as free bases. They are optimally isolated and stored as stable salts (e.g., hydrochlorides, oxalates, or hemi-naphthalenesulfonates)[3][4]. Protocols must account for the in situ liberation of the free amine using appropriate bases (e.g., Cs₂CO₃ or triethylamine) without inducing degradation.

  • Physicochemical Impact: Incorporating an azaspiro[3.3]heptane moiety can decrease a molecule's lipophilicity (logD) by up to -1.0 compared to piperidine, largely due to increased basicity and altered solvation dynamics[1]. Furthermore, the rigid 3D structure disrupts crystal packing, dramatically improving aqueous solubility[5].

Data Summary: Physicochemical Impact of Azaspiro Scaffolds

The following table summarizes the comparative quantitative and qualitative shifts observed when replacing a standard piperidine ring with various azaspiro scaffolds[1][5].

PropertyPiperidine (Reference)Azaspiro[3.3]heptane7-Azaspiro[3.5]nonane2-Oxa-6-azaspiro[3.3]heptane
3D Character (Fsp³) ModerateHighHighVery High
Lipophilicity (cLogP) BaselineDecreased (approx. -1.0)Increased (Lipophilic)Decreased
Aqueous Solubility ModerateHigh (Disrupted packing)ModerateVery High
Metabolic Stability Susceptible to oxidationEnhanced (Steric shielding)EnhancedEnhanced
Typical Salt Form HydrochlorideHydrochloride / OxalateHydrochlorideHemi-naphthalenesulfonate

Core Functionalization Workflows & Protocols

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Mechanistic Causality: Coupling sterically hindered secondary amines requires robust palladium catalysis. Bidentate ligands with large bite angles, such as Xantphos or BINAP, are critical because they enforce a geometry that accelerates reductive elimination over off-target β-hydride elimination[6]. Cesium carbonate (Cs₂CO₃) is utilized as the base to efficiently neutralize the azaspirocycle salt in situ while providing the necessary basicity for the catalytic cycle[6].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and Xantphos (10 mol%).

  • Reagent Addition: Add the aryl halide (1.0 equiv), the azaspirocycle salt (e.g., 2-azaspiro[3.3]heptane hydrochloride, 1.2 equiv), and anhydrous Cs₂CO₃ (3.0 equiv)[6].

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Inject anhydrous 1,4-dioxane or a Dioxane/DMA mixture (0.2 M relative to the aryl halide) through the septum[6].

  • Reaction Execution: Heat the reaction mixture to 100–120 °C in a pre-heated oil bath and stir vigorously for 12–18 hours[6].

  • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the aryl halide is consumed and the mass corresponding to the [M+H]+ of the N-aryl azaspirocycle is the dominant peak.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: N-Alkylation via Reductive Amination

Mechanistic Causality: Direct S_N2 alkylation of azaspirocycles often leads to over-alkylation (quaternization) or elimination side-reactions. Reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred method[7]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde/ketone and selectively reducing the intermediate iminium ion[7].

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the azaspirocycle salt (1.0 equiv) and the target aldehyde or ketone (1.1 to 1.5 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1 M)[7].

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 to 2.0 equiv) dropwise to liberate the free base[7]. Stir the mixture at room temperature for 1 to 2 hours to allow complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 to 2.0 equiv)[7].

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Self-Validation Checkpoint: TLC (using ninhydrin stain) should show the disappearance of the primary/secondary amine starting material.

  • Workup & Purification: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography (DCM/MeOH with 1% NH₄OH modifier).

Mandatory Visualizations

Diagram 1: Orthogonal Functionalization Workflow

For diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane), orthogonal protecting groups (Boc and Cbz) allow for sequential, site-specific functionalization.

Workflow A Boc/Cbz-Diazaspiro Scaffold B Pd/C, H2 (Cbz Cleavage) A->B C Mono-Boc Intermediate B->C D Buchwald-Hartwig (N-Arylation) C->D E TFA or HCl (Boc Cleavage) D->E F Reductive Amination (N-Alkylation) E->F G Bifunctionalized Target Drug F->G

Orthogonal functionalization workflow for diazaspiro scaffolds.

Diagram 2: Buchwald-Hartwig Mechanistic Pathway

The catalytic cycle demonstrates how steric bulk is managed during the N-arylation of azaspirocycles.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination & Base Deprotonation PdII->AmineBind PdII_Amido Pd(II) Aryl Amido Complex AmineBind->PdII_Amido RedElim Reductive Elimination (Sterically Driven) PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product N-Aryl Azaspirocycle RedElim->Product

Buchwald-Hartwig catalytic cycle for the N-arylation of azaspirocycles.

References

  • ResearchGate. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." ResearchGate, 2025.[Link]

  • National Center for Biotechnology Information (PMC). "Structure-based development of novel spiro-piperidine ASH1L inhibitors." PMC, 2021.[Link]

  • Google Patents. "US9611254B2 - Triazole compounds and their use as gamma secretase modulators.
  • ResearchGate. "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions." ResearchGate, 2025.[Link]

Sources

Application Note: Scalable Synthesis Routes for Spiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Spiro[5.5]undecane derivatives represent a privileged scaffold in modern drug discovery.[1] Unlike flat aromatic systems, these sp3-rich frameworks offer defined three-dimensional vectors that improve solubility, metabolic stability, and target specificity—key parameters in escaping the "flatland" of traditional kinase inhibitors.

However, the adoption of spirocyclic cores is often bottlenecked by synthetic complexity. Traditional routes (e.g., Robinson annulation) often suffer from low atom economy or require harsh conditions unsuited for scale-up. This guide details two distinct, scalable protocols:

  • The "Building Block" Route: A multi-kilogram capable synthesis of 1,5-dioxaspiro[5.5]undecan-3-one using inexpensive commodity chemicals (TRIS buffer and cyclohexanone).

  • The "Library" Route: A one-pot Double Michael Addition for rapidly generating spiro[5.5]undecane-1,5,9-triones , ideal for SAR exploration.

Strategic Analysis of Synthetic Routes

Before selecting a protocol, the chemist must weigh the specific structural requirements against scalability factors.

Synthetic StrategyKey MechanismScalability PotentialPrimary Challenge
Double Alkylation Nucleophilic attack on bis-electrophilesHigh (Process friendly)Control of mono- vs. dialkylation; polymerization.
Ring-Closing Metathesis (RCM) Ru-catalyzed olefin metathesisMedium (Catalyst cost)Removal of Ru residues; high dilution often required.
Double Michael Addition Conjugate addition of active methylenesHigh (One-pot)Limited to electron-deficient systems (triones).
Ketalization/Oxidation Acid-catalyzed spiro-ketalizationVery High (Commodity reagents)Requires oxidative cleavage step (exothermic).
Visualizing the Strategic Disconnection

The following diagram illustrates the retrosynthetic logic for the two primary routes selected for this guide.

Retrosynthesis cluster_0 Route 1: Ketalization/Oxidation (Scale-Up) cluster_1 Route 2: Double Michael (Library) Target1 Target A: 1,5-Dioxaspiro[5.5]undecan-3-one (Versatile Building Block) Target2 Target B: Spiro[5.5]undecane-1,5,9-trione (Bioactive Core) TRIS Tris(hydroxymethyl)aminomethane (Commodity Chemical) Inter1 Intermediate: 3-amino-3-(hydroxymethyl) -1,5-dioxaspiro[5.5]undecane TRIS->Inter1 Acid-Cat. Transketalization Cyclohexanone Cyclohexanone Ketal Cyclohexanone->Inter1 Dimedone Dimedone (1,3-Dione) MichaelAdduct Michael Adduct (Enolate) Dimedone->MichaelAdduct Base-Cat. Michael Addn. BisEnone Divinyl Ketone / Diarylideneacetone BisEnone->MichaelAdduct Inter1->Target1 Oxidative Cleavage (NaIO4) MichaelAdduct->Target2 Intramolecular Cyclization

Caption: Retrosynthetic analysis comparing the Ketalization/Oxidation route (blue) and Double Michael Addition route (green).

Detailed Protocol A: Process-Scale Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

This protocol is adapted from Organic Syntheses (2016, 93, 210-227) and optimized for reproducibility. It utilizes Tris(hydroxymethyl)aminomethane (TRIS) , a cheap buffer salt, as the source of the spiro-carbon.

Mechanism & Rationale
  • Step 1 (Spiro-formation): Acid-catalyzed transketalization between TRIS and 1,1-dimethoxycyclohexane forms a stable amino-alcohol spiro-intermediate. The thermodynamic stability of the 6-membered dioxane ring drives this reaction.

  • Step 2 (Oxidative Cleavage): Sodium periodate (NaIO4) cleaves the vicinal amino-alcohol moiety. This reveals the ketone functionality while preserving the spiro-ketal core.

Materials
  • Reagents: TRIS (99%), 1,1-Dimethoxycyclohexane, p-Toluenesulfonic acid (p-TsOH), Sodium Periodate (NaIO4).

  • Solvents: DMF (anhydrous), Ethyl Acetate, Dichloromethane, Water.

  • Equipment: 2L Round-bottom flask, Mechanical stirrer (critical for slurry handling), Internal temperature probe.

Step-by-Step Methodology
Phase 1: Synthesis of the Amino-Alcohol Intermediate
  • Setup: Flame-dry a 2L flask under Argon. Add TRIS (45.0 g, 286 mmol) and anhydrous DMF (365 mL).

  • Addition: Add 1,1-dimethoxycyclohexane (50.0 mL, 329 mmol) in one portion.

  • Catalysis: Add p-TsOH•H2O (1.63 g, 8.57 mmol).[2]

    • Observation: The mixture starts as a white suspension.[2]

  • Reaction: Stir vigorously at 23°C for 18 hours.

    • Checkpoint: The reaction is complete when the mixture becomes a clear, homogeneous pale yellow solution.[2]

  • Quench & Isolation:

    • Add Triethylamine (18.0 mL) dropwise over 3 mins to neutralize the acid.

    • Stir for 24 hours. A thick white precipitate (product) will form.

    • Filter the solid.[2] Wash the cake with Ethyl Acetate (4 x 75 mL).[2]

    • Yield: Expect ~42-45g (74%) of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.[2]

Phase 2: Oxidative Cleavage to the Ketone
  • Setup: Dissolve the intermediate from Phase 1 (21.2 g, 105 mmol) in Water (150 mL) in a 1L flask. Cool to 0°C.

  • Buffer: Add K2HPO4 (18.3 g) to buffer the pH (preventing acid hydrolysis of the spiro-ketal).

  • Oxidation: Add NaIO4 (24.8 g, 116 mmol) portion-wise over 20 minutes.

    • Critical Safety Note: This reaction is exothermic. Maintain internal temperature <5°C.

  • Workup:

    • Allow to warm to 23°C and stir for 2 hours.

    • Extract with Dichloromethane (DCM) (4 x 100 mL).

    • Dry organics over Na2SO4 and concentrate in vacuo.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via bulb-to-bulb distillation (bp 82–88 °C at 0.6 mmHg).[2]

    • Stability Note: The product is a pale yellow oil that may solidify upon freezing. Store under Argon.[2]

Detailed Protocol B: Rapid Library Generation (Double Michael Addition)

For medicinal chemists needing to generate diverse analogs (e.g., anticancer screening), the Double Michael Addition is superior due to its modularity.

Workflow Diagram

ProtocolB Step1 Reagent Prep Dimedone + Diaryl-dienone Step2 One-Pot Reaction Solvent: EtOH/H2O or Toluene Cat: Et3N or ZnCl2 Step1->Step2 Step3 Heating Reflux (12h) or Microwave (20 min) Step2->Step3 Step4 Precipitation Cool to RT Step3->Step4 Step5 Filtration & Wash Recrystallize from EtOH Step4->Step5

Caption: Workflow for the high-throughput synthesis of spiro-triones.

Protocol
  • Reagents: Combine Dimedone (1.0 equiv) and the appropriate (1E,4E)-1,5-diaryl-1,4-pentadien-3-one (1.0 equiv) in Ethanol.

  • Catalyst: Add catalytic Triethylamine (0.1 equiv) or ZnCl2 (for Lewis acid activation).

  • Condition:

    • Method A (Standard): Reflux for 6–12 hours.

    • Method B (High-Speed): Microwave irradiation at 100°C for 20 minutes.

  • Isolation: Cool the mixture. The spiro-trione product typically precipitates out. Filter and wash with cold ethanol.

  • Validation: Check for the disappearance of olefinic protons in 1H NMR to confirm cyclization.

Characterization & Quality Control

Trustworthiness in data is paramount. Use the following parameters to validate your synthesis.

Compound1H NMR Diagnostic Signal13C NMR Key ShiftPhysical State
Intermediate (Amine)

3.48 (s, 2H, -CH2-OH)

98.6 (Spiro-C)
White Amorphous Solid
Spiro-Ketone (Target A)

4.05 (s, 4H, -CH2-O-)

207.5 (C=O)
Pale Yellow Oil
Spiro-Trione (Target B)

1.0-1.2 (Gem-dimethyl)

210-215 (C=O)
White/Off-white Crystalline Solid

Common Pitfall: In Protocol A, failure to buffer the NaIO4 oxidation step with K2HPO4 can lead to acid-catalyzed hydrolysis of the spiro-ketal, reverting the material to cyclohexanone. Always monitor pH.

References

  • Wotal, A. C.; Weix, D. J. "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one." Organic Syntheses, 2016 , 93, 210–227.[2] Link

  • Subba Reddy, B. V.; et al. "Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives."[3] The Journal of Organic Chemistry, 2014 , 79(5), 2289–2295.[3] Link

  • Burgaz, V.; et al. "Efficient Microwave Synthesis and Anti-Cancer Evaluation of New Substituted 2,4-Diazaspiro[5.5]undecane-1,5,9-trione Derivatives." DergiPark, 2024 . Link

  • Ahmed, M. G.; et al. "A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts." Dhaka University Journal of Science, 2012 , 60(1), 121–124.[4][5] Link

  • Reddy, M. V. R.; et al. "Synthesis of spiro-cyclics via ring-closing metathesis." Arkivoc, 2003 , 2003(3), 67-76.[6] Link

Sources

Application Note: Engineering 3D Chemical Space – Incorporating Spirocyclic Scaffolds into DNA-Encoded Libraries (DELs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

DNA-encoded library (DEL) technology has revolutionized hit identification by enabling the simultaneous screening of billions of compounds. However, historical DELs have been heavily biased toward flat, sp²-rich planar molecules due to their reliance on robust, DNA-compatible cross-coupling reactions (e.g., Suzuki, Sonogashira)[1]. Modern drug discovery demands a higher


 (fraction of sp³-hybridized carbons) to improve clinical success rates, enhance solubility, and minimize off-target effects[2].

Spirocyclic scaffolds offer a highly effective solution to the "flatland" problem. They provide a high degree of 3D structural rigidity, which reduces the entropic penalty upon target binding[3]. Furthermore, spirocycles allow for multiple exit vectors, enabling the precise spatial orientation of pharmacophores and facilitating advanced scaffold-hopping strategies[3][4]. This strategy has been clinically validated; for instance, a DEL screen successfully identified a spirocyclic imidazolinone hit that was subsequently optimized into a highly selective DDR1 inhibitor for the treatment of Alport Syndrome[1][5].

Mechanistic Design: Overcoming On-DNA Synthetic Challenges

The primary challenge in incorporating spirocycles into DELs is the chemical sensitivity of the DNA barcode. Traditional spirocyclization methods often require harsh thermal conditions, strong acids/bases, or highly reactive radical intermediates that degrade DNA or induce sequence mutations[6].

To circumvent this, two primary DNA-compatible methodologies have been developed:

  • Visible-Light Mediated[2+2] Photocycloaddition : Utilizing energy transfer (EnT) catalysis to access triplet excited states under mild, room-temperature conditions[2][7].

  • Diversity-Oriented Synthesis (DOS) via aza-Corey-Chaykovsky Reactions : Utilizing highly chemoselective sulfur ylides to construct spiroaziridine oxindoles[8].

DEL_Workflow A DNA Headpiece Conjugation B Split & Pool Combinatorial Synthesis A->B C On-DNA Spirocyclization (e.g., [2+2] Photochem) B->C D Affinity Screening (Target Incubation) C->D E NGS & Hit Deconvolution D->E

Workflow for integrating spirocyclic scaffolds into DNA-Encoded Libraries (DELs).

Protocol 1: On-DNA Synthesis of Spiro[3.3]heptanes via [2+2] Photocycloaddition

This protocol details the intermolecular [2+2] cycloaddition of DNA-conjugated exo-methylenecyclobutanes with heterocycles (e.g., coumarins, indoles) or 2-isoxazoline-3-carboxylates to form complex spiro[3.3]heptanes or 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes[2][6][7].

Causality of Experimental Choices
  • Photocatalyst Selection : Ir(dFppy)₃ is selected because its high triplet energy (~60 kcal/mol) is sufficient to sensitize the substrate without directly oxidizing the electron-rich guanine residues of the DNA tag, thereby preserving barcode integrity[9].

  • Solvent System : A ternary mixture of DMSO/H₂O/glycerol is employed. DMSO solubilizes the organic building blocks, H₂O maintains DNA solubility, and glycerol acts as a radical scavenger to protect DNA from reactive oxygen species (ROS) generated during irradiation[9].

Step-by-Step Methodology
  • Preparation : In a low-bind microcentrifuge tube, dissolve the DNA-conjugated alkene headpiece (10 nmol, 1.0 equiv) in 10 µL of ultra-pure, nuclease-free H₂O.

  • Reagent Addition : Add the heterocycle or isoxazoline building block (100 equiv) dissolved in 20 µL of anhydrous DMSO.

  • Catalyst Introduction : Add Ir(dFppy)₃ (1.0 equiv, 10 nmol) as a freshly prepared stock solution in DMSO.

  • Buffer & Protection : Add 10 µL of a 50% glycerol/H₂O (v/v) solution to act as a ROS scavenger.

  • Degassing (Critical Step) : Sparge the reaction mixture with Argon for 5 minutes. Scientific Rationale: Molecular oxygen is a potent triplet quencher. Failure to degas will shut down the EnT pathway and simultaneously form DNA-damaging singlet oxygen.

  • Irradiation : Irradiate the mixture using a 456 nm Kessil LED lamp at room temperature for 10–20 minutes. Maintain a distance of 5 cm and use an external cooling fan to prevent thermal degradation of the DNA.

  • Purification : Precipitate the DNA-conjugated product by adding 10% volume of 3 M NaCl and 3 volumes of cold ethanol (-20 °C). Centrifuge at 14,000 rpm for 15 minutes, decant the supernatant, and resuspend the DNA pellet in H₂O.

Photochem_Mechanism Ir Ir(dFppy)3 Ground State IrExcited *Ir(dFppy)3 Excited State Ir->IrExcited 456 nm Light IrExcited->Ir Relaxation Isox Heterocycle / Alkene (Ground State) IrExcited->Isox Energy Transfer (EnT) Triplet Triplet Biradical Intermediate Isox->Triplet Intersystem Crossing Product Spirocyclic Core On-DNA Triplet->Product + DNA-Alkene

Visible light-mediated energy transfer (EnT) mechanism for on-DNA spirocyclization.

Protocol 2: On-DNA Synthesis of Spiro-Oxindoles via aza-Corey-Chaykovsky Reaction

Spiro-oxindoles are privileged scaffolds, particularly in oncology. This protocol constructs a spiroaziridine core that can be subsequently opened by various nucleophiles to generate massive library diversity[8].

Causality of Experimental Choices
  • Spin Filtration for pH Control : The aza-Corey-Chaykovsky reaction utilizes basic reagents (sulfur ylides). Prolonged exposure to high pH causes DNA depurination and backbone cleavage. Spin filtration is employed immediately post-reaction to rapidly restore neutral conditions[8].

Step-by-Step Methodology
  • Imine Formation : React the DNA-conjugated isatin (10 nmol) with tert-butanesulfinamide (100 equiv) in a pH 5.5 acetate buffer/DMSO mixture at 37 °C for 4 hours.

  • Ylide Addition : Introduce dimethylsulfoxonium methylide (50 equiv) to the reaction mixture at 0 °C.

  • Cyclization : Allow the reaction to warm to room temperature and agitate for 2 hours. The ylide selectively attacks the imine, followed by intramolecular displacement of DMSO to form the spiroaziridine.

  • Neutralization & Recovery (Critical Step) : Immediately transfer the reaction mixture to a 3 kDa MWCO (Molecular Weight Cut-Off) spin filter. Wash with 400 µL of 100 mM TEAA (triethylammonium acetate) buffer (pH 7.0) three times, centrifuging at 10,000 x g for 5 minutes each wash, to rapidly remove basic byproducts and quench the reaction.

Quantitative Data & DNA Fidelity Analysis

Validating the integrity of the DNA barcode is as critical as the chemical conversion itself. A successful DEL protocol must maintain >99% amplifiability to ensure that the hit can be deconvoluted via Next-Generation Sequencing (NGS)[6][7]. The table below summarizes the performance metrics of the [2+2] photocycloaddition protocol across different scaffold classes based on recent literature[6][7][9].

Scaffold ClassAverage Conversion (LC-MS)DNA Recovery (qPCR)Mutation Rate (NGS)PCR Amplifiability
Spiro[3.3]heptanes (Coumarin-derived)75% - 92%> 85%< 1.0%> 99%
Spiro[3.3]heptanes (Indole-derived)65% - 88%> 80%< 1.0%> 99%
2-Oxa-1-azaspiro[3.2.0]heptanes 60% - 95%> 85%< 0.8%> 99%
Spiroaziridine Oxindoles 70% - 90%> 75%< 1.5%> 98%

Note: Mutation rates < 2% are generally considered highly acceptable for DEL split-and-pool synthesis, ensuring that the sequencing readout accurately reflects the chemical structure of the hit.

References

  • SpiroChem: Single scaffold, infinite possibilities. SpiroChem. 3

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. 4

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health (PMC). 2

  • Diversified strategy for the synthesis of DNA-encoded oxindole libraries. National Institutes of Health (PMC). 8

  • Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp3)-rich heterospirocycles on-DNA. Royal Society of Chemistry. 6

  • On-DNA Synthesis of Spirocyclic Azetidines via Photocatalyzed [2+2] Cycloaddition. Thieme Connect. 9

  • Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. National Institutes of Health (PMC).1

  • DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome. National Institutes of Health (PMC). 5

  • Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp 3 )-rich heterospirocycles on-DNA. Chemical Science (RSC). 7

Sources

Application Note & Protocols: Iridium-Catalyzed Transfer Hydrogenative Coupling of Alcohols and Aldehydes for Homoallylic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the principles, reaction conditions, and experimental protocols for the catalytic coupling of homoallylic alcohols and aldehydes. It focuses on modern iridium-catalyzed transfer hydrogenation methods, which offer a significant advancement over classical approaches by avoiding pre-formed, stoichiometric organometallic reagents.

Introduction: A Paradigm Shift in Carbonyl Addition

Homoallylic alcohols are fundamental structural motifs found in a vast array of bioactive natural products, particularly polyketides, and serve as versatile intermediates in pharmaceutical synthesis.[1] Traditionally, their synthesis has relied upon the addition of pre-formed allyl-metal reagents (e.g., Grignard, organolithium, or organotin compounds) to carbonyl precursors. While effective, these methods often require stoichiometric quantities of metallic reagents, leading to significant waste generation and limiting functional group tolerance.

A more elegant and atom-economical strategy involves the direct coupling of alcohols or aldehydes with simple, abundant allyl sources. This is achieved through "transfer hydrogenation" or "hydrogen autotransfer" catalysis, a process where the catalyst effectively borrows hydrogen from a substrate to facilitate a transformation and then returns it.[2][3] This approach allows for C-C bond formation directly from the alcohol or aldehyde oxidation level, streamlining synthetic routes and enhancing efficiency.[4][5] Iridium complexes, in particular, have emerged as exceptionally versatile catalysts for this transformation, enabling highly enantioselective conversions.[4][6]

The Principle of Transfer Hydrogenative C-C Coupling

The core of this methodology is a redox-neutral catalytic cycle that merges two fundamental processes: the oxidation of an alcohol to an aldehyde and the subsequent addition of a nucleophile.

  • Dehydrogenation (Hydrogen Borrowing): An iridium catalyst first dehydrogenates a primary alcohol substrate, forming an aldehyde and an iridium-hydride species in situ. The aldehyde remains coordinated within the catalyst's sphere.

  • Nucleophile Formation & C-C Coupling: Concurrently, an allyl donor, such as allyl acetate, is activated by the catalyst to form a nucleophilic iridium-π-allyl complex. This complex then adds to the electrophilic aldehyde.

  • Hydrogenation & Catalyst Regeneration: The iridium-hydride species transfers its hydrogen back to the newly formed metal alkoxide, releasing the final homoallylic alcohol product and regenerating the active iridium catalyst to close the loop.

When starting directly with an aldehyde, the initial dehydrogenation step is bypassed. Instead, a sacrificial hydrogen donor, typically isopropanol, is added to the reaction to generate the necessary iridium-hydride species for the final reductive step.[3][4][6]

Catalytic_Cycle catalyst Active Ir(I) Catalyst ir_hydride Iridium Hydride + Aldehyde ir_allyl Iridium-π-allyl Complex coupled_intermediate Coupled Ir-Alkoxide ir_hydride->coupled_intermediate C-C Coupling product Homoallylic Alcohol coupled_intermediate->product Hydrogenation (Hydrogen Return) alcohol Primary Alcohol (R-CH₂OH) alcohol->ir_hydride Dehydrogenation (Hydrogen Borrowing) allyl_acetate Allyl Acetate allyl_acetate->ir_allyl Allyl Activation product->catalyst Catalyst Regeneration

Caption: General experimental workflow for the coupling reaction.

Protocol 3.1: Coupling from the Alcohol Oxidation Level

This protocol utilizes the alcohol substrate as the intrinsic hydrogen source (hydrogen autotransfer).

  • Catalyst Preparation: To a dry 13 x 100 mm pressure tube equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ (e.g., 0.005 mmol, 2.5 mol%), the chiral ligand (e.g., (R)-BINAP, 0.01 mmol, 5.0 mol%), Cs₂CO₃ (e.g., 0.04 mmol, 20 mol%), and m-nitrobenzoic acid (e.g., 0.02 mmol, 10 mol%).

  • Reaction Assembly: Purge the tube with an inert gas. Add the primary alcohol (e.g., 0.2 mmol, 1.0 equiv.) and allyl acetate (e.g., 0.3 mmol, 1.5 equiv.) via syringe, followed by dry THF (e.g., 1.0 mL).

  • Reaction: Securely seal the pressure tube with a crimp cap. Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract the mixture with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired homoallylic alcohol.

Protocol 3.2: Coupling from the Aldehyde Oxidation Level

This protocol requires an external hydrogen donor, as the aldehyde cannot provide its own hydrogen.

  • Catalyst Preparation: Follow step 1 from Protocol 3.1.

  • Reaction Assembly: Purge the tube with an inert gas. Add the aldehyde (e.g., 0.2 mmol, 1.0 equiv.), allyl acetate (e.g., 0.3 mmol, 1.5 equiv.), and isopropanol (e.g., 0.4 mmol, 2.0 equiv.) via syringe, followed by dry THF (e.g., 1.0 mL).

  • Reaction & Workup: Follow steps 3 and 4 from Protocol 3.1.

  • Purification: Follow step 5 from Protocol 3.1. The isolated yields and enantioselectivities are often comparable or even slightly higher when starting from the aldehyde. [6]

Substrate Scope and Performance Data

This catalytic system is robust and demonstrates broad applicability, particularly for benzylic and allylic substrates. Simple aliphatic alcohols and aldehydes are generally less reactive under these conditions. [5]

Entry Substrate (Alcohol or Aldehyde) Allyl Source Product Yield (%) ee (%) Ref.
1 Benzyl alcohol Allyl acetate 1-Phenyl-3-buten-1-ol 85 95 [4]
2 Benzaldehyde Allyl acetate 1-Phenyl-3-buten-1-ol 88 97 [6]
3 Cinnamyl alcohol Allyl acetate 1,5-Heptadien-4-ol 76 86 [6]
4 4-Methoxybenzyl alcohol Allyl acetate 1-(4-Methoxyphenyl)-3-buten-1-ol 91 96 [4]
5 2-Naphthaldehyde Allyl acetate 1-(Naphthalen-2-yl)but-3-en-1-ol 82 99 [6]

| 6 | Benzyl alcohol | 3-Acetoxy-1-butene | 2-Methyl-1-phenyl-3-buten-1-ol | 78 | >99 | [5]|

Mechanistic Rationale and Key Insights

  • Reversible Oxidation: Isotopic labeling and competition experiments have demonstrated that the initial dehydrogenation of the alcohol to the aldehyde is rapid and reversible. [4][6]The C-C coupling step is typically the turnover-limiting step of the reaction.

  • Erosion of Optical Purity: A key advantage of this method is that the homoallylic alcohol products experience very little erosion of their optical purity via redox equilibration under the reaction conditions, even in the presence of a sacrificial alcohol like isopropanol. [6]* Role of the Hydride: Deuterium labeling studies confirm that the hydrogen atom from the alcohol's carbinol center (or from isopropanol) is ultimately transferred to the product, consistent with the proposed iridium-hydride mechanism. [3][7]

Conclusion

The iridium-catalyzed transfer hydrogenative coupling of alcohols and aldehydes represents a powerful and modern strategy for the synthesis of valuable homoallylic alcohols. By leveraging a "borrowing hydrogen" mechanism, this methodology circumvents the need for stoichiometric and often sensitive organometallic reagents, offering high levels of enantioselectivity, operational simplicity, and improved atom economy. This approach is a testament to the ongoing evolution of catalytic C-C bond formation and holds significant promise for applications in complex molecule synthesis and drug discovery.

References

  • Kim, I. S., Ngai, M. Y., & Krische, M. J. (2008). Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate: Departure from Chirally Modified Allyl Metal Reagents in Carbonyl Addition. Journal of the American Chemical Society, 130(43), 14891–14899. [Link]

  • Kim, I. S., Ngai, M. Y., & Krische, M. J. (2008). Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]

  • Yamamoto, Y., Hattori, K., & Nishiyama, H. (2015). Allylic cross-coupling using aromatic aldehydes as α-alkoxyalkyl anions. Beilstein Journal of Organic Chemistry, 11, 2499–2503. [Link]

  • Wu, Z., & Hull, K. L. (2015). Rhodium-catalyzed oxidative amidation of allylic alcohols and aldehydes: effective conversion of amines and anilines into amides. Chemical Science, 6(12), 7174-7181. [Link]

  • Kim, I. S., Ngai, M. Y., & Krische, M. J. (2007). Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as the Allyl Donor. Angewandte Chemie International Edition, 46(48), 9235-9238. [Link]

  • Moriuchi, T., et al. (2025). Catalytic dehydroxylative homo-coupling reaction of alcohols by using iron/L-ascorbic acid system. New Journal of Chemistry, 49, 19091-19095. [Link]

  • Donovan, D. (2011). Asymmetric Transfer Hydrogenation of Allylic Alcohols. Seton Hall University eRepository. [Link]

  • Hanstad, N. P., & Krische, M. J. (2011). Iridium Catalyzed C-C Coupling of a Simple Propargyl Ether with Primary Alcohols: Enantioselective Homoaldol Addition via Redox-Triggered (Z)-Siloxyallylation. PMC. [Link]

  • Han, S. B., Kim, I. S., & Krische, M. J. (2008). Iridium-Catalyzed C−C Coupling via Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Cyclohexadiene. Organic Letters, 10(5), 821–824. [Link]

  • Kim, I. S., Han, S. B., & Krische, M. J. (2007). Catalytic C−C Coupling via Transfer Hydrogenation: Reverse Prenylation, Crotylation, and Allylation from the Alcohol or Aldehyde Oxidation Level. Journal of the American Chemical Society, 129(48), 14852–14853. [Link]

  • Gan, Y., Hu, H., & Liu, Y. (2020). Nickel-Catalyzed Homo- and Cross-Coupling of Allyl Alcohols via Allyl Boronates. Organic Letters, 22(11), 4332–4337. [Link]

  • Wang, Y., et al. (2018). A Rh(III)-catalyzed redox-neutral C–H alkylation reaction with allylic alcohols by using a traceless oxidizing directing group. SciSpace. [Link]

  • Li, F., & Hull, K. L. (2016). Chemoselective dehydrogenative esterification of aldehydes and alcohols with a dimeric rhodium(ii) catalyst. Chemical Science, 7(3), 1928-1933. [Link]

  • Murphy, S. K., & Stradiotto, M. (2024). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. The Journal of Organic Chemistry, 89(19), 13916–13924. [Link]

  • Poh, J. S., et al. (2016). A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science, 7(10), 6493-6498. [Link]

Sources

Troubleshooting & Optimization

improving yield of Prins cascade cyclization for spirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Prins Cascade Cyclization Topic: Optimization & Troubleshooting of Spirocycle Synthesis Current Status: Online | Agent: Senior Application Scientist

Introduction: The Spiro-Prins Challenge

Welcome to the Prins Cyclization Technical Support Hub. You are likely here because your cascade reaction—intended to forge complex spirocyclic ethers (e.g., spiro[tetrahydropyran-tetrahydrofuran])—is suffering from low yields, poor diastereoselectivity, or premature termination.

The Prins cascade is a high-reward, high-risk transformation. It relies on the generation of a reactive oxocarbenium ion, which must undergo a specific sequence of nucleophilic attacks without succumbing to the thermodynamic sinks of polymerization or elimination. This guide prioritizes Silyl-Prins strategies and Segmental Cyclization , as these offer the highest reliability for spirocyclic targets.

Diagnostic Workflow

Before adjusting reagents, map your current failure mode to the correct troubleshooting path using the logic flow below.

Prins_Troubleshooting Start Diagnostic Start: What is the primary failure? Issue_Yield Low Yield / No Reaction Start->Issue_Yield Issue_Selectivity Poor Diastereoselectivity (Racemization) Start->Issue_Selectivity Issue_SideRxn Side Products (Elimination/Polymerization) Start->Issue_SideRxn Check_Acid Check Lewis Acid Strength (Switch BF3 -> TMSOTf) Issue_Yield->Check_Acid Stalled Intermediate Check_Temp Check Temperature (low temp suppresses Cope) Issue_Selectivity->Check_Temp Oxonia-Cope Suspected Check_Solvent Solvent Stabilization (Add HFIP or Nitromethane) Issue_SideRxn->Check_Solvent Cation Unstable Action_Segmental Switch to Segmental Prins Strategy Check_Acid->Action_Segmental Still Fails Action_Silyl Employ Silyl-Prins (Vinylsilane/Silyl Ether) Check_Temp->Action_Silyl Lock Conformation Check_Solvent->Action_Silyl Direct Nucleophile

Figure 1: Decision tree for diagnosing Prins cascade failures. Blue nodes represent parameter optimization; Green nodes represent strategic shifts.

Knowledge Base: Critical Parameters

Lewis Acid Selection: The "Make or Break" Factor

The choice of Lewis Acid (LA) dictates the lifetime of the oxocarbenium ion.

Lewis AcidReactivity ProfileBest Use CaseRisk Factor
TMSOTf High. Silylates alcohols in situ, preventing proton scavenging.Gold Standard for spiro-cascades involving silyl ethers.Can be too aggressive for labile protecting groups.
BF₃·OEt₂ Moderate/High. The "Classic" choice.[1]Simple Prins cyclizations with aromatic aldehydes.Prone to causing Oxonia-Cope rearrangement (racemization).[2][3][4]
In(OTf)₃ Mild/Water-tolerant.Reactions requiring milder conditions or ionic liquids.Often requires higher loading (10-20 mol%).
TiCl₄ / SnCl₄ Very High (Oxophilic).When extreme activation is needed.High risk of polymerization; difficult workup.

Technical Insight: For spirocycles, TMSOTf is often superior to BF₃·OEt₂. In cascades involving an internal alcohol trap, BF₃ can generate HF in situ or fail to promote the final closure. TMSOTf silylates the trapped alcohol, making it a better leaving group or a distinct nucleophile, driving the equilibrium toward the spirocycle [1, 2].

The "HFIP Effect" (Solvent Engineering)

If your yield is <40% due to "tarring" (polymerization), your solvent is likely failing to stabilize the carbocation intermediate.

  • Solution: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a co-solvent (e.g., 4:1 DCM:HFIP).

  • Mechanism: HFIP is a strong hydrogen-bond donor but non-nucleophilic. It stabilizes the cationic intermediate through a microsolvation shell, extending its lifetime long enough for the spiro-cyclization to occur, rather than elimination [3].

Troubleshooting Tickets (Q&A)

Ticket #101: "I see the linear intermediate, but the spiro-ring won't close."

Diagnosis: Premature termination. The carbocation formed after the first ring closure is either eliminating to an alkene or being trapped by the counter-ion before the second nucleophile (the tethered alcohol) can attack. Solution:

  • Switch to a "Segmental" Approach: Instead of a one-pot cascade, form the first ring (e.g., the tetrahydropyran) using a silyl-Prins reaction that leaves a functional handle (like an allyl silane). Then, activate this handle in a second step to close the spiro ring. This separates the kinetic barriers [4].[5]

  • Increase Nucleophilicity: If using an alcohol as the trap, convert it to a silyl ether (OTMS). Silyl ethers are often more nucleophilic in Lewis Acid conditions because the silyl group acts as an electrofuge, lowering the activation energy for the attack.

Ticket #102: "My product is racemic, even though I started with chiral material."

Diagnosis: 2-Oxonia-Cope Rearrangement . Mechanism: The oxocarbenium ion intermediate is in equilibrium with an open-chain allylic cation form. This equilibrium allows bond rotation, scrambling the stereochemistry before the ring closes. Solution:

  • Lower Temperature: Run the reaction at -78°C . The Prins cyclization is usually exothermic; low temperature favors the kinetic product (cyclization) over the thermodynamic equilibration (Cope rearrangement) [5].

  • The "Silyl Anchor": Use a bulky silyl group or an electron-deficient aromatic ring on the homoallylic alcohol. This destabilizes the open-chain cation, forcing the equilibrium toward the cyclic oxocarbenium species [5].

Ticket #103: "The reaction turns black/brown instantly (Polymerization)."

Diagnosis: The Lewis Acid is too strong, or the concentration is too high. Solution:

  • Dilution: Run the reaction at 0.05 M or lower. High concentration favors intermolecular polymerization over intramolecular spirocyclization.

  • Synergistic Catalysis: Instead of blasting the molecule with TiCl₄, use a combination of BF₃·OEt₂ and TMSOTf .[4][5][6][7] This generates a transient superacid species (

    
    ) that is highly active but can be used in catalytic amounts, reducing decomposition [6].
    

Experimental Protocol: Gold Standard Silyl-Prins Spirocyclization

Objective: Synthesis of a spiro[tetrahydropyran-tetrahydrofuran] scaffold. Key Reagents: Homoallylic silyl ether (Nucleophile), Aldehyde (Electrophile), TMSOTf (Promoter).

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a round-bottom flask under Argon.

    • Solvent: Anhydrous DCM (distilled over CaH₂).

    • Cooling: Prepare a dry ice/acetone bath (-78°C).

  • Reaction Assembly:

    • Dissolve the Aldehyde (1.0 equiv) and the Homoallylic Silyl Ether (1.2 equiv) in DCM (0.1 M concentration).

    • Note: If the aldehyde is an acetal, ensure it is a dimethyl acetal for faster activation.

    • Cool to -78°C and stir for 15 minutes.

  • Activation:

    • Add TMSOTf (1.1 equiv) dropwise over 5 minutes.

    • Crucial: Do not shoot the acid in at once. A local concentration spike causes polymerization.

    • Observation: The solution may turn pale yellow. If it turns dark brown immediately, the temp is not low enough.

  • Monitoring:

    • Stir at -78°C for 1–2 hours.

    • Monitor by TLC. If the reaction is sluggish, warm slowly to -40°C. Do not jump to 0°C unless necessary.

  • Quench & Workup:

    • Quench at -78°C with Et₃N (excess) or sat. NaHCO₃.

    • Why? Quenching cold prevents the acid from destroying the product as the solution warms.

    • Warm to room temperature, dilute with ether, wash with brine, dry over Na₂SO₄.

References

  • Dobbs, A. P., et al. (2011).[1][8] "On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet."[1][8][9] Tetrahedron.

  • Overman, L. E., & Pennington, L. D. (2003). "Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis." Journal of Organic Chemistry.

  • Cipra, S., et al. (2022). "Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems." Chemical Science.

  • Reddy, B. V. S., et al. (2020).[10] "Tandem Prins cyclizations for the construction of oxygen containing heterocycles." Organic & Biomolecular Chemistry.

  • Crane, E. A., et al. (2014). "Racemization in Prins Cyclization Reactions." Angewandte Chemie Int. Ed. (NIH Public Access).

  • Lippur, K., et al. (2012). "BF3·OEt2 and TMSOTf: A synergistic combination of Lewis acids."[5][7] Chemical Communications.[11]

Sources

Technical Support Center: Purification of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Overcoming Solubility, Detection, and Retention Challenges in Spirocyclic Amine Purification

Introduction: Escaping "Flatland" Without Getting Stuck

You are likely here because you have synthesized a high-


 spirocyclic scaffold (e.g., 2-azaspiro[3.3]heptane, spiro[3.5]nonane) designed to improve metabolic stability or solubility, but you cannot isolate it.

Spirocyclic amines present a "perfect storm" for purification failure:

  • High Polarity & Basicity: The rigid 3D structure often leaves the nitrogen lone pair highly accessible, leading to aggressive binding with silanols (tailing).

  • UV Transparency: unlike their aromatic predecessors (piperidines/morpholines attached to phenyl rings), these scaffolds often lack chromophores, making them invisible to standard UV detection.

  • Ambiguous Solubility: They are often too polar for hexane/EtOAc but too lipophilic for standard aqueous workups.

This guide provides self-validating protocols to solve these specific bottlenecks.

Module 1: The "Invisible" Analyte (Detection)

User Query: "I see a spot on my TLC plate with iodine/ninhydrin, but my Flash system shows a flatline on the UV detector. Where is my compound?"

Diagnosis: Most spirocyclic building blocks (e.g., spirooxetane amines) lack conjugated


-systems. They do not absorb UV light at 254 nm. If you rely solely on UV, you are fractionating blind.

Technical Solution: You must switch to a "Universal Detector." If your lab lacks a Mass Spectrometer (MS) trigger, you must use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Protocol: The "Spot-Check" Validation Before running a full column, validate visibility:

  • Dissolve 5 mg of crude in 1 mL MeOH.

  • Bypass the column (union connector).

  • Inject directly into the ELSD/MS flow path.

  • Success Criteria: A sharp, distinct peak indicates the detector settings (Gain/Temperature) are sufficient.

Decision Logic for Detector Selection:

DetectionLogic Start Does analyte have conjugated system? UV Use UV (254/280 nm) Start->UV Yes CheckMS Is MS available? Start->CheckMS No UseMS Use MS (XIC mode) Target [M+H]+ CheckMS->UseMS Yes CheckELSD Is ELSD/CAD available? CheckMS->CheckELSD No UseELSD Use ELSD (High Gain, 40-50°C) CheckELSD->UseELSD Yes Deriv Last Resort: Post-column Derivatization (Ninhydrin) CheckELSD->Deriv No

Figure 1: Detector selection workflow for non-chromophoric spirocyclic amines.

Module 2: The "Sticky" Situation (Tailing on Silica)

User Query: "My compound streaks from fraction 5 to 50, or it never elutes from the silica column. How do I fix this irreversible adsorption?"

Diagnosis: The


 of secondary spirocyclic amines is typically 10–11. Unmodified silica (

) acts as a cation exchanger, binding your amine ionically. Standard organic modifiers (TEA) are often insufficient for rigid spirocycles.

Troubleshooting Guide:

MethodMobile Phase CompositionProsCons
Standard (Poor) DCM / MeOHCheapSevere tailing; irreversible loss.
Basic Modifier DCM / MeOH + 1%

Better shape

is immiscible in DCM; phase separation issues.
The "Gold Standard" DCM / [MeOH:7N

(9:1)]
Excellent Requires pre-mixed ammonia in MeOH.
Stationary Phase Switch Amine-Functionalized Silica (KP-NH) Superior More expensive; no modifier needed.

The "Gold Standard" Protocol (DCM/MeOH/NH3):

  • Preparation: Do not add aqueous ammonium hydroxide to DCM. Instead, purchase or prepare 7N

    
     in Methanol .
    
  • Solvent B: Mix MeOH and 7N

    
     in MeOH at a 9:1 ratio. This creates a "Solvent B" that is effectively ~0.7N 
    
    
    
    .
  • Gradient: Run a gradient from 0% to 20% of this "Solvent B" in DCM.

  • Mechanism: The high concentration of ammonia overwhelms the silica sites, allowing your spirocycle to elute as a free base.

Module 3: The "Catch-and-Release" (SCX Isolation)

User Query: "I have a crude reaction mixture with non-basic byproducts. Flash chromatography is failing. Is there a faster way?"

Diagnosis: For polar amines, Flash chromatography is often overkill. Strong Cation Exchange (SCX) cartridges provide a digital purification: Bind (Catch)


 Wash 

Elute (Release).

Critical Warning: Do not overload the cartridge. Typical capacity is 0.5 – 1.0 mmol amine per gram of sorbent.

Step-by-Step SCX Protocol:

  • Conditioning: Flush the SCX cartridge with 3 Column Volumes (CV) of Methanol, then 3 CV of DCM.

  • Loading (The "Catch"):

    • Dissolve crude in DCM or MeOH.

    • Crucial: If the crude is very basic, add a small amount of Acetic Acid to ensure the amine is protonated (

      
      ) so it binds to the sulfonic acid resin.
      
    • Load onto cartridge.[1][2][3][4] Flow rate: 1–5 mL/min (slow binding).

  • Washing:

    • Flush with 5–10 CV of Methanol .

    • Result: Neutrals, acids, and non-basic impurities are washed away. The amine remains bound.

  • Elution (The "Release"):

    • Flush with 2M

      
       in Methanol .
      
    • Mechanism:[2][5][6] The ammonia deprotonates the amine, breaking the ionic bond with the resin.

    • Collect this fraction.[2]

  • Finishing: Concentrate the ammonia fraction to obtain pure free amine.

SCX_Mechanism Step1 Step 1: Load (Acidic/Neutral) Amine (R-NH3+) binds to Resin (SO3-) Impurities pass through Step2 Step 2: Wash (MeOH) Remove Neutrals/Acids Amine stays bound Step1->Step2 Washing Step3 Step 3: Elute (NH3/MeOH) NH3 displaces Amine Collect Pure Free Base Step2->Step3 pH Switch (>10)

Figure 2: Mechanism of Strong Cation Exchange (SCX) for amine isolation.

Module 4: High-Throughput Solution (SFC)

User Query: "I have 5 grams of material and standard Flash is consuming liters of solvent. What is the modern alternative?"

Diagnosis: Supercritical Fluid Chromatography (SFC) is the premier method for polar spirocycles. The supercritical


 acts as a non-polar solvent, while methanol (with base) acts as the polar modifier.

Why it works: Spirocyclic amines have high solubility in the supercritical fluid/alcohol mix, and the low viscosity allows for high flow rates.

Recommended SFC Screening Conditions:

ParameterSetting
Column 2-Ethylpyridine (2-EP) or Diol
Co-Solvent Methanol + 0.2% Diethylamine (DEA) or Ammonium Hydroxide
Gradient 5% to 40% Co-solvent over 5 minutes
Back Pressure 120 bar
Temperature 40°C

Expert Insight: The 2-Ethylpyridine (2-EP) column is privileged for spirocyclic amines because the pyridine nitrogen on the stationary phase creates a "shield" that prevents the analyte from interacting with residual silanols, resulting in sharp, symmetrical peaks [4].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Biotage. (2023).[7] Strategies for Flash Chromatography of Basic Compounds. Biotage Knowledge Blog. [Link]

  • Teledyne ISCO. (2012).[8] RediSep SCX Column: Purification of Basic Compounds.[8] Teledyne ISCO Application Notes. [Link]

  • Zheng, S., et al. (2014). Spirocyclic Motifs in Drug Discovery. Topics in Current Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Optimizing Spiro[5.5]undecane Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclization methodologies. Synthesizing the spiro[5.5]undecane framework—a core structural motif in biologically active sesquiterpenes (like β-chamigrene) and various pharmaceutical scaffolds—presents unique thermodynamic and kinetic challenges. The formation of a quaternary spiro center inherently introduces significant steric hindrance, often making undesired side reactions (such as intermolecular oligomerization, double-bond isomerization, and incomplete cyclization) kinetically competitive with the desired ring closure.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you achieve high-yielding, regioselective spiro[5.5]undecane syntheses.

Diagnostic Decision Tree

G Start Analyze Reaction Mixture (GC-MS / NMR) Q1 Is spiro[5.5]undecane the major product? Start->Q1 Success Proceed to Purification & Isolation Q1->Success Yes Oligomers High MW Byproducts? (Intermolecular Oligomers) Q1->Oligomers No Dilution Implement High Dilution (Syringe Pump Addition) Oligomers->Dilution Yes Isomers Alkene Isomerization or Rearrangements Detected? Oligomers->Isomers No Temp Add Acetic Acid & Lower Temperature Isomers->Temp Yes Incomplete Unreacted Starting Material Present? Isomers->Incomplete No Catalyst Optimize Catalyst Loading or Degas Solvent Incomplete->Catalyst Yes

Troubleshooting logic for spiro[5.5]undecane ring closure side reactions.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do intermolecular oligomerizations frequently outcompete my desired intramolecular spirocyclization? A: The formation of the spiro[5.5]undecane system requires the construction of a sterically congested quaternary carbon center. While forming a six-membered ring is generally thermodynamically favorable, the transition state for spirocyclization can be sterically demanding. If the concentration of the starting material is too high, the rate of intermolecular collisions exceeds the rate of the conformational folding required for intramolecular cyclization, leading to oligomers or polymers. Applying high-dilution principles (e.g.,


 0.005 M) significantly favors the intramolecular pathway by artificially lowering the effective concentration of reactive partners[1].

Q2: I am using Ring-Closing Metathesis (RCM) to form the spiro[5.5]undecane core, but I am observing significant double-bond isomerization. What causes this and how can I prevent it? A: Ruthenium-based metathesis catalysts (such as Grubbs II or Hoveyda-Grubbs catalysts) can decompose during the reaction to form ruthenium hydride species. These hydrides are highly active catalysts for olefin isomerization, which leads to double-bond migration away from the desired ring-closed position. To prevent this, add a mild acid, such as acetic acid or 1,4-benzoquinone, to the reaction mixture. These additives suppress the formation of the hydride species, preserving the fidelity of the terminal alkenes and the resulting spirocyclic product[2].

Q3: How does the choice of base or Lewis acid affect side reactions in [5+1] double Michael additions for spiro[5.5]undecanes? A: In cascade[5+1] double Michael additions (e.g., reacting diarylideneacetones with active methylene compounds), harsh Lewis acids or strong bases can trigger retro-Michael reactions, aldol condensations, or polymerization of the enone. Utilizing a mild, secondary amine base (like diethylamine) at ambient temperature provides sufficient nucleophilic activation without providing the thermal energy required for these degradation pathways, resulting in clean conversion to diazaspiro[5.5]undecane derivatives[3].

Section 2: Troubleshooting Guide

Issue: Incomplete Conversion & Catalyst Deactivation in RCM

  • Root Cause: Ethylene gas, a byproduct of the RCM of terminal dienes, can remain dissolved in the reaction mixture and compete with the substrate for the active ruthenium carbene, shifting the equilibrium backward or slowing the reaction. Additionally, trace oxygen or moisture can prematurely deactivate the catalyst.

  • Solution: Conduct the reaction under a continuous, gentle flow of argon or nitrogen to actively sparge ethylene from the solvent[2]. Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw) and anhydrous.

Issue: Poor Diastereoselectivity in Spiroannulation

  • Root Cause: The transition states leading to different diastereomers at the spiro center may have minimal energy differences at elevated temperatures, leading to a racemic or poorly selective mixture.

  • Solution: Lower the reaction temperature to kinetically favor the pathway with the lowest activation energy[1]. If using a Lewis acid-promoted spiroannulation, switch to a bulkier ligand or a more coordinating solvent (like THF instead of DCM) to increase the steric bias in the transition state.

Section 3: Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters for a standard spiro[5.5]undecane ring-closing metathesis, demonstrating the critical impact of concentration and additives on minimizing side reactions.

Concentration (M)Catalyst (mol %)AdditiveTemp (°C)Yield (%)Intermolecular Oligomer (%)Isomerization (%)
0.1Grubbs II (5%)None4032615
0.05Grubbs II (5%)None4054386
0.005Grubbs II (5%)None4078< 218
0.005Grubbs II (5%)Acetic Acid (10%)4094< 2< 1
0.005Grubbs II (2%)Acetic Acid (10%)4091< 2< 1

Note: Data reflects general trends observed when optimizing for the β-chamigrene spiro[5.5]undecane framework[2][4].

Section 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: High-Dilution RCM for Spiro[5.5]undecane Synthesis

Objective: Synthesize a spiro[5.5]undecane derivative from a tethered diene precursor while strictly minimizing oligomerization and isomerization.

Materials:

  • Tethered diene precursor (1.0 mmol)

  • Grubbs 2nd Generation Catalyst (0.02 mmol, 2 mol%)

  • Anhydrous, degassed Dichloromethane (DCM) (200 mL)

  • Glacial Acetic Acid (0.1 mmol, 10 mol%)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a rubber septum, and an argon inlet.

    • Self-Validation Check: Ensure the argon bubbler shows a steady, positive pressure to guarantee an oxygen-free environment.

  • Solvent & Additive Loading: Add 190 mL of anhydrous, degassed DCM to the flask. Inject glacial acetic acid (10 mol%) to suppress Ru-hydride formation. Bring the solvent to a gentle reflux (40 °C).

  • Catalyst Activation: Dissolve the Grubbs II catalyst in 5 mL of degassed DCM and inject it into the refluxing solvent. The solution will turn a characteristic deep red/purple.

  • Syringe Pump Addition (Crucial Step): Dissolve the diene precursor (1.0 mmol) in 5 mL of degassed DCM. Load this into a gas-tight syringe. Using a syringe pump, add the diene solution to the refluxing catalyst mixture at a rate of 0.5 mL/hour.

    • Causality: This ultra-slow addition maintains an effective substrate concentration near zero, strongly favoring intramolecular spirocyclization over intermolecular collision.

  • Reaction Monitoring: Observe the argon bubbler. A slight increase in gas evolution indicates ethylene byproduct formation.

    • Self-Validation Check: Perform TLC analysis 30 minutes after the syringe pump finishes. The disappearance of the starting material and the presence of a single major spot indicates successful cyclization. If starting material persists, the catalyst may have deactivated prematurely.

  • Quenching: Once complete, cool the reaction to room temperature. Add 0.5 mL of ethyl vinyl ether and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, permanently halting any further metathesis or side reactions.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel) to isolate the pure spiro[5.5]undecane.

References

  • BenchChem. "Technical Support Center: Optimization of Spirocyclization Reactions." BenchChem. 1

  • Eikhom, V. et al. "Synthesis of Racemic β-Chamigrene, a Spiro[5.5]undecane Sesquiterpene." Molecules, PMC/NIH. 4

  • F. A. Khan et al. "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted[5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones." Arab Journal of Chemistry. 3

  • Sigma-Aldrich. "Metathesis Application Guide." Sigma-Aldrich. 2

Sources

troubleshooting sulfonamide protecting group removal in azaspiro synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the deprotection of sulfonamide-protected azaspiro compounds.

Azaspiro scaffolds (such as 2-oxa-6-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane) are highly prized as rigid, metabolically stable bioisosteres for piperazines and morpholines[1][2]. However, their high ring strain and extreme polarity make removing robust protecting groups like Tosyl (Ts) or Nosyl (Ns) a significant synthetic challenge. Standard acidic deprotection (e.g., HBr/AcOH) often leads to catastrophic ring-opening, while standard aqueous workups result in near-total loss of the highly water-soluble free amine.

Below is our definitive troubleshooting guide, complete with mechanistic insights, validated protocols, and isolation strategies to ensure you recover your target azaspiro compounds efficiently.

Frequently Asked Questions & Troubleshooting

Q1: My Tosyl deprotection using Mg/MeOH is stalling at ~50% conversion. Adding more Mg turnings doesn't help. What is the mechanistic cause and how do I fix it? Causality: The cleavage of the N-Tosyl group by magnesium in methanol relies on a single-electron transfer (SET) mechanism originating from the fresh metal surface[1][2]. Magnesium rapidly reacts with methanol to form a passivating layer of magnesium methoxide/oxide. If your reaction stalls, the metal surface is "dead." Simply adding more unactivated Mg will not re-initiate the SET process because the new turnings lack sufficient active surface area. Solution: You must continuously disrupt the passivation layer. The most reliable method is performing the reaction under continuous ultrasonication, which physically cavitates and strips the oxide layer, constantly exposing fresh metal[1]. Alternatively, dry-stir the Mg turnings with a crystal of iodine (


) or 1,2-dibromoethane prior to adding methanol to chemically etch the surface.

Q2: LC-MS shows full conversion of my N-Tosyl-2-oxa-6-azaspiro[3.3]heptane, but after aqueous workup, my isolated yield is <20%. Where is my product? Causality: You have likely lost your product in the aqueous phase or rotary evaporator trap. Azaspiro[3.3]heptanes are low-molecular-weight, highly strained, and extremely polar aliphatic amines. Once the lipophilic sulfonamide is removed, the free amine partitions heavily into water during basic workup. Furthermore, these free amines are highly volatile. Solution: Do not perform an aqueous extraction. Instead, filter the crude reaction mixture to remove Mg salts (note: this filtration can be sluggish; use Celite[3]). Carefully evaporate the methanol under mild vacuum without heating above 25°C. Isolate the product directly by dissolving the residue in ether/ethanol and adding anhydrous oxalic acid or ethereal HCl. This precipitates the azaspiro amine as a highly stable, non-volatile oxalate or hydrochloride salt[1][3].

Q3: We are scaling up an azaspiro synthesis and want to avoid the sluggish filtration of Mg salts entirely. Are there milder alternatives to the Tosyl group? Causality: Yes. The robust nature of the Tosyl group mandates harsh SET conditions. By switching your design to a Nosyl (o- or p-nitrobenzenesulfonyl) protecting group, you can utilize the Fukuyama deprotection protocol[4]. Solution: The Nosyl group is cleaved via a nucleophilic aromatic substitution (


) mechanism. A thiolate attacks the electron-deficient nitroaromatic ring, forming a Meisenheimer complex that spontaneously collapses to release the free amine, sulfur dioxide, and a thioether[4]. This completely avoids metal salts and allows for much milder reaction conditions.

Q4: The Fukuyama deprotection works well, but thiophenol is too toxic and malodorous for our scale-up facility. What are the best alternatives? Causality: Thiophenol (PhSH) is the traditional reagent due to its ideal


 and high nucleophilicity, but its stench and toxicity make it a liability in process chemistry.
Solution:  Substitute thiophenol with mercaptoacetic acid  (thioglycolic acid) in the presence of LiOH or DBU. The resulting thioether byproduct is highly water-soluble and easily washes away in a mild aqueous bicarbonate wash, leaving the azaspiro core intact[5].

Data Presentation: Deprotection Strategy Comparison

To aid in route selection, the following table summarizes the quantitative and operational metrics of the primary sulfonamide deprotection strategies used for azaspiro compounds.

Protecting GroupReagent SystemMechanismTypical TimeYield Impact / RecoveryOperational Pros & Cons
Tosyl (Ts) Mg / MeOH (Sonication)Single-Electron Transfer (SET)2 - 6 h60 - 85% (Salt isolation required)Pro: Cheap reagents. Con: Sluggish filtration of Mg salts[3]; requires sonication[1].
Tosyl (Ts) Na / Naphthalene / DMEDissolving Metal Reduction< 1 h70 - 90%Pro: Extremely fast. Con: Requires -78°C; harsh basicity can cause side reactions.
Nosyl (Ns) PhSH /


(Fukuyama)
1 - 3 h85 - 95%Pro: Very mild, high yielding[4]. Con: Thiophenol is toxic and malodorous.
Nosyl (Ns) Mercaptoacetic acid / LiOH

(Fukuyama)
2 - 4 h80 - 90%Pro: Odorless, water-soluble byproduct[5]. Con: Requires pH monitoring during workup.

Self-Validating Experimental Protocols

Protocol A: Mg/MeOH Deprotection of N-Tosyl Azaspiro[3.3]heptane

This protocol utilizes physical cavitation to prevent Mg passivation.

  • Setup: Charge a flame-dried flask with N-Tosyl-azaspiro[3.3]heptane (1.0 eq) and anhydrous methanol (0.1 M).

  • Activation: Add magnesium turnings (10.0 eq). Place the flask in an ultrasonic bath at 25°C.

  • Self-Validation Check: Within 10 minutes of sonication, vigorous hydrogen gas evolution (bubbling) must be observed. If bubbling ceases but TLC/LC-MS indicates remaining starting material, the magnesium surface has passivated. Resume sonication or add a catalytic crystal of

    
    .
    
  • Reaction: Sonicate for 2-4 hours until the starting material is consumed.

  • Isolation (Salt Formation): Filter the suspension through a pad of Celite to remove Mg salts[3]. Concentrate the filtrate under reduced pressure (bath temp < 25°C, > 50 mbar to prevent product volatilization). Dissolve the residue in diethyl ether and add 1.1 eq of anhydrous oxalic acid. Filter the resulting white precipitate to isolate the pure azaspiro oxalate salt[1][3].

Protocol B: Odorless Fukuyama Deprotection of N-Nosyl Azaspiro[3.3]heptane

This protocol utilizes an odorless thiol, generating a water-soluble byproduct for easy removal.

  • Setup: Dissolve N-Nosyl-azaspiro[3.3]heptane (1.0 eq) in DMF (0.2 M).

  • Reagent Addition: Add LiOH (3.0 eq) followed by mercaptoacetic acid (2.0 eq)[5].

  • Self-Validation Check: Upon addition of the thiol and base, the solution will rapidly transition to a deep yellow/orange color. This color change is a self-validating indicator that the critical Meisenheimer complex intermediate has successfully formed.

  • Reaction: Stir at room temperature for 2 hours. The color will gradually fade as the complex collapses to release the free amine.

  • Isolation: Dilute with a minimal amount of water and extract with a polar organic solvent (e.g., 10% MeOH in DCM). The thioether byproduct remains in the aqueous phase. To avoid volatility losses, add

    
     (1.2 eq) directly to the organic layer to trap the free amine as the stable N-Boc derivative.
    

Workflow Visualization

Below is the logical decision tree for selecting the appropriate deprotection and isolation pathway based on the protecting group and physical properties of the azaspiro core.

Workflow Start Start: Sulfonamide-Protected Azaspiro Compound Check Identify Protecting Group Start->Check Ts Tosyl (Ts) Check->Ts Ns Nosyl (Ns) Check->Ns Mg Mg / MeOH (Requires Sonication) Ts->Mg Scale-up Na Na / Naphthalene (Fast, Small-scale) Ts->Na Rapid Thiol Thiolate-Mediated (Fukuyama SNAr) Ns->Thiol Mild Warning Caution: High Polarity & Volatility! Avoid standard aqueous workup Mg->Warning Na->Warning Thiol->Warning Salt Precipitate as Oxalate/HCl Salt Warning->Salt Boc In Situ Protection (e.g., Boc2O) Warning->Boc

Decision tree for sulfonamide deprotection and highly polar azaspiro amine isolation.

References

  • [1] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and -heptanes, RSC Publishing.[Link]

  • [2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities, Chemical Reviews - ACS Publications.[Link]

  • [4] WO2016160677A1 - Compounds for the treatment of arenavirus infection, Google Patents.

  • [3] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223, PMC - NIH.[Link]

  • [5] Enantioselective cyclization of enamide-ynes and application to the synthesis of the kopsifoline core, PMC - NIH.[Link]

Sources

Technical Support Center: Stereochemistry of Dimethyl-Substituted Spirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving stereochemical challenges in dimethyl-substituted spirocycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing, separating, and characterizing these unique three-dimensional structures. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Introduction: The Challenge of Dimethyl-Spirocycles

Spirocycles, characterized by two rings sharing a single carbon atom, are prevalent motifs in natural products and medicinal chemistry.[1][2] The introduction of dimethyl substituents on the spirocyclic core creates multiple stereocenters, leading to a complex mixture of stereoisomers. Resolving these mixtures is often a critical yet challenging step in the synthesis of new chemical entities. This guide will address common issues encountered during the stereochemical resolution of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the stereochemistry of dimethyl-substituted spirocycles during synthesis?

A1: The primary challenge lies in controlling the formation of multiple stereocenters, including the spirocyclic carbon itself and the carbons bearing the methyl groups. This often results in the formation of a mixture of diastereomers and enantiomers. Key difficulties include:

  • Facial Selectivity: Controlling the approach of reagents to the prochiral faces of intermediates is crucial for establishing the desired stereochemistry.

  • Diastereoselectivity: The relative orientation of the two methyl groups (syn or anti) and their relationship to other substituents on the rings can be difficult to control.

  • Enantioselectivity: Achieving high enantiomeric excess (ee) often requires the use of chiral catalysts, auxiliaries, or reagents, which can be sensitive to reaction conditions.[1][3]

Q2: How can I separate the different stereoisomers of my dimethyl-substituted spirocycle?

A2: The separation of stereoisomers is typically achieved through chromatographic techniques.

  • Diastereomers: Since diastereomers have different physical properties, they can often be separated by standard chromatography techniques like flash column chromatography on silica gel.

  • Enantiomers: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. The most common method is Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[4][5][6][7][8] Polysaccharide-based CSPs are often a good starting point for screening.[9]

Q3: Which analytical techniques are best for determining the absolute and relative stereochemistry?

A3: A combination of techniques is often necessary for unambiguous stereochemical assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of a molecule.[10] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can establish through-space proximity of protons, helping to deduce the relative orientation of the methyl groups and other substituents.[11] In some cases, chiral derivatizing agents, like Mosher's acid, can be used to determine the absolute configuration of certain functional groups.[10][12]

  • X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a molecule, provided that a suitable single crystal can be obtained.[13][14][15] The resulting 3D structure provides an unambiguous assignment of all stereocenters.

  • Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can provide information about the absolute configuration of a chiral molecule, often in conjunction with computational methods.

Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles.

Issue 1: Poor Diastereoselectivity in the Synthesis of a Dimethyl-Spirocycle

Symptoms:

  • You obtain a nearly 1:1 mixture of diastereomers, as observed by ¹H NMR or LC-MS analysis.

  • Attempts to purify the desired diastereomer by column chromatography result in poor separation and low yields.

Possible Causes & Solutions:

CauseProposed SolutionScientific Rationale
Insufficient Steric Hindrance Modify the substrate or reagent to increase steric bulk. For example, use a bulkier protecting group or a more sterically demanding catalyst.Increased steric interactions can favor the formation of one diastereomer over the other by blocking one of the reaction pathways.[16][17]
Flexible Transition State Lower the reaction temperature.Many reactions have a more ordered and rigid transition state at lower temperatures, which can enhance diastereoselectivity.
Incorrect Solvent Choice Screen a range of solvents with varying polarities.The solvent can influence the conformation of the transition state and the solubility of intermediates, thereby affecting the diastereomeric ratio.
Equilibration of Stereocenters If a stereocenter is epimerizable, consider running the reaction under conditions that favor the thermodynamically more stable diastereomer.This can be achieved by using a suitable base or acid to promote equilibration and drive the reaction towards the desired product.
Issue 2: Unsuccessful Enantiomeric Resolution by Chiral HPLC

Symptoms:

  • Your racemic mixture shows only a single peak on a chiral HPLC column.

  • You observe broad, overlapping peaks, indicating poor separation.

Possible Causes & Solutions:

CauseProposed SolutionScientific Rationale
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).[9][18]Different CSPs have different chiral recognition mechanisms. A successful separation depends on the specific interactions between the analyte and the CSP.
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane). For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer pH.The mobile phase composition affects the retention and interaction of the enantiomers with the CSP, directly impacting the resolution.
Low Temperature Run the separation at a lower temperature.Lowering the temperature can enhance the enantioselectivity of the separation by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[8]
Analyte Derivatization If the analyte lacks functional groups for strong interaction with the CSP, consider derivatization to introduce groups like amides or esters.Derivatization can introduce new interaction points (e.g., hydrogen bonding, π-π stacking) that can improve chiral recognition.
Issue 3: Ambiguous Stereochemical Assignment by NMR

Symptoms:

  • NOE correlations are weak or inconclusive for determining the relative stereochemistry.

  • Signal overlap in the ¹H NMR spectrum prevents clear analysis of coupling constants and NOEs.

Possible Causes & Solutions:

CauseProposed SolutionScientific Rationale
Molecular Flexibility Acquire NMR data at a lower temperature to populate a single, lower-energy conformation.Reducing thermal motion can lead to sharper signals and more defined NOE correlations, simplifying spectral interpretation.
Signal Overlap Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.[19] For NOE analysis, a 2D NOESY or ROESY experiment is essential.[11]These multidimensional experiments spread the signals into a second dimension, reducing overlap and providing more detailed structural information.
Lack of Diagnostic Protons If the key stereocenters lack nearby protons for NOE analysis, consider preparing a derivative with strategically placed protons or functional groups.This can introduce new NMR-active nuclei in close proximity to the stereocenters of interest, providing the necessary structural information.
Difficulty in Determining Absolute Configuration Synthesize diastereomeric derivatives using a chiral derivatizing agent (e.g., Mosher's esters) and analyze the differences in their ¹H or ¹⁹F NMR spectra.[20]The chiral derivatizing agent creates a diastereomeric pair where the protons (or fluorine atoms) near the newly formed chiral center experience different chemical environments, allowing for the assignment of absolute configuration.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Dimethyl-Spirocycles

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Columns: Start with a set of complementary polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD).[9]
  • Mobile Phases:
  • Normal Phase: Hexane/Isopropanol (90:10 v/v) and Hexane/Ethanol (90:10 v/v).
  • Polar Organic Mode: Acetonitrile or Methanol.
  • Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% formic acid or ammonium acetate).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength where the compound absorbs.

2. Optimization of Separation:

  • If partial separation is observed, optimize the mobile phase composition by varying the ratio of the solvents.
  • If no separation is achieved, switch to a different column and repeat the screening process.
  • For improved resolution, decrease the flow rate or lower the column temperature.

3. Determination of Elution Order:

  • If an enantiomerically pure standard is available, inject it to determine the elution order.
  • Alternatively, collect the separated fractions and analyze them using a chiroptical technique (e.g., CD spectroscopy) to assign the absolute configuration to each peak.

G

Protocol 2: Relative Stereochemistry Determination by 2D NOESY NMR

This protocol provides a general workflow for acquiring and interpreting a 2D NOESY spectrum to determine the relative stereochemistry.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Ensure the sample is free of paramagnetic impurities.

2. NMR Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C spectra, as well as 2D COSY, HSQC, and HMBC spectra to assign all proton and carbon signals.
  • Set up a 2D NOESY experiment. A typical mixing time for small molecules is 500-800 ms. Run a series of experiments with different mixing times to optimize the NOE signal.

3. Data Processing and Analysis:

  • Process the 2D NOESY data with appropriate window functions.
  • Identify cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates that they are close in space (typically < 5 Å).
  • Correlate the observed NOEs with the possible diastereomeric structures. For example, an NOE between a methyl group and a proton on an adjacent ring can define their relative orientation (e.g., cis or trans).

G

References

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate. [Link]

  • [4]Benzothiophene-Fused Chiral Spiro Polycyclic Aromatic Compounds: Optical Resolution, Functionalization, and Optical Properties. (2018). The Journal of Organic Chemistry. [Link]

  • All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration. (2025). Journal of the American Chemical Society. [Link]

  • Determination of absolute configuration and enantiomeric purity of spirocyclic alcohols by 1H NMR. (1984). Semantic Scholar. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (2021). MDPI. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PMC - NIH. [Link]

  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022). ACS Omega. [Link]

  • NMR for Stereochemical Elucidation. (2023). R Discovery. [Link]

  • Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • New development in the enantioselective synthesis of spiro compounds. (n.d.). SciSpace. [Link]

  • Spirocyclic Motifs in Natural Products. (n.d.). PMC - NIH. [Link]

  • Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis of chiral 2,2′-dimethyl spirobiindanediols. (n.d.). ResearchGate. [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration. (2025). ResearchGate. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]

  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022). PMC. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. (n.d.). [Source not available].
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). MDPI. [Link]

  • Single‐crystal X‐ray structure of the spirocyclic derivative 12. (n.d.). ResearchGate. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]

  • chiral columns. (n.d.). HPLC.eu. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. [Link]

  • Asymmetric synthesis of novel spirocycles via a chiral phosphoric acid catalyzed desymmetrization. (n.d.). ResearchGate. [Link]

  • Prediction and Determination of the Stereochemistry of the 1,3,5-Trimethyl-Substituted Alkyl Chain in Verucopeptin, a Microbial Metabolite. (2014). The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting Steric Hindrance in 2,8-Dimethyl Heterocycles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic chemistry. The 2,8-dimethyl substitution pattern—frequently encountered in quinolines and imidazo[1,2-b]pyridazines—presents unique synthetic challenges. The dual flanking of the nitrogen lone pair or adjacent reactive carbons by methyl groups creates a profound steric penalty. This guide provides causal explanations, validated protocols, and alternative workflows to overcome these barriers in drug development and catalysis.

Module A: Cross-Coupling in Drug Development (Risdiplam Intermediates)

In the synthesis of Risdiplam (Evrysdi), a critical therapeutic for Spinal Muscular Atrophy (SMA), the 2,8-dimethylimidazo[1,2-b]pyridazine core is notoriously difficult to functionalize due to the 8-methyl group[1].

FAQ: Why do my Palladium-catalyzed cross-couplings fail with 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine?

Causality: Standard synthetic routes rely on borylating the 6-chloro position (e.g., Miyaura borylation) followed by Suzuki coupling. However, the 8-methyl group creates a severe steric clash with the bulky phosphine ligands (such as dppf or PCy3) required to stabilize the Palladium center during oxidative addition and transmetalation (2)[2]. This steric repulsion dramatically increases the activation energy of the catalytic cycle, leading to sluggish kinetics, high catalyst degradation, and complex impurity profiles[3].

FAQ: What is the most reliable alternative to Pd-catalyzed coupling for this scaffold?

Solution: Abandon the traditional cross-coupling route. Recent process chemistry optimizations utilize a Pd-Free Cu(I)-catalyzed heterocyclization (4)[4]. By utilizing ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate as a building block and constructing the adjacent pyrido-pyrimidinone ring via copper catalysis, you completely bypass the sterically hindered oxidative addition step required by Palladium[3].

G A 6-Chloro-2,8-dimethyl imidazo[1,2-b]pyridazine B Pd-Catalyzed Cross-Coupling A->B Standard Route C Pd-Free Cu(I) Heterocyclization A->C Optimized Route D Steric Clash (8-Me) Low Yield B->D Bulky Pd-Ligands E High Purity (>99%) Risdiplam Precursor C->E Direct Assembly

Logical workflow for overcoming 8-methyl steric clash in Risdiplam intermediate synthesis.

Protocol 1: Pd-Free Cu(I)-Catalyzed Heterocyclization

Self-Validating Methodology for Risdiplam Intermediates

  • Preparation: In a flame-dried Schlenk flask under strict Argon atmosphere, charge the 2,8-dimethylimidazo[1,2-b]pyridazine precursor (1.0 equiv), the corresponding 2-aminopyridine derivative (1.2 equiv), and CuI (10 mol%).

  • Base & Ligand Addition: Add anhydrous K2CO3 (2.0 equiv) and N,N'-dimethylethylenediamine (DMEDA) (20 mol%).

  • Solvent: Inject anhydrous, degassed DMF to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 110 °C for 16 hours.

  • System Validation: Monitor the color of the reaction. The Cu(I) complex should maintain a pale/yellowish hue. If the solution turns deep blue or green, atmospheric oxygen has breached the system, oxidizing Cu(I) to catalytically inactive Cu(II). If this occurs, the reaction will stall; discard, rigorously degas your DMF by freeze-pump-thaw, and restart.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over Na2SO4, and concentrate.

Module B: N-Coordination and Quaternization (2,8-Dimethylquinolines)

The 2,8-dimethylquinoline scaffold is a classic textbook example of extreme steric hindrance. The nitrogen lone pair is trapped in a "steric canyon" between the 2-methyl and 8-methyl groups.

FAQ: Why does Rh(III)-catalyzed C(sp3)-H activation fail for 2,8-dimethylquinoline when it works perfectly for 8-methylquinoline?

Causality: Transition-metal catalyzed C-H activation at the 8-methyl position requires the quinoline nitrogen to act as a directing group. The metal (e.g., Rhodium) must first coordinate to the nitrogen to bring the catalytic center in proximity to the C-H bond. While 8-methylquinoline coordinates easily, the addition of the 2-methyl group in 2,8-dimethylquinoline sterically repels the Rh(III) center. This prevents the formation of the requisite metallacycle, resulting in a 0% yield (5)[5].

FAQ: How can I successfully N-alkylate 2,8-dimethylquinoline?

Causality: Standard alkylating agents like methyl iodide (MeI) lack the electrophilicity required to overcome the massive activation energy barrier imposed by the flanking methyl groups. To force the quaternization, you must lower the transition state energy by using "super electrophiles" with exceptionally low LUMOs, such as methyl triflate (MeOTf) or methyl fluorosulfonate ().

G A 2,8-Dimethylquinoline B Rh(III) C-H Activation A->B C N-Alkylation (Quaternization) A->C D N-Coordination Blocked by 2-Me Group B->D Steric Repulsion E MeI: No Reaction C->E Weak Electrophile F MeOTf: Successful Quaternization C->F Super Electrophile

Mechanistic divergence in 2,8-dimethylquinoline functionalization due to steric hindrance.

Protocol 2: N-Alkylation with Methyl Triflate

Self-Validating Methodology for Sterically Hindered Quinolines

  • Preparation: Flame-dry a round-bottom flask. Add 2,8-dimethylquinoline (1.0 equiv) and dissolve in strictly anhydrous Dichloromethane (DCM) (0.5 M).

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add Methyl Trifluoromethanesulfonate (MeOTf) (1.5 equiv). Caution: MeOTf is a powerful alkylating agent and highly toxic; handle only in a fume hood with appropriate PPE.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • System Validation: Check the reaction via TLC (Alumina plates are recommended as silica can streak quaternary salts). If unreacted starting material persists after 4 hours, quench a 0.1 mL aliquot with water and analyze via LCMS. If you observe a mass corresponding to triflic acid without product progression, your MeOTf has hydrolyzed due to moisture in the DCM. The protocol validates itself: success requires absolute anhydrous conditions.

  • Workup: Precipitate the quaternary ammonium salt by adding cold diethyl ether. Filter the resulting solid and wash extensively with ether to remove unreacted starting material.

Quantitative Data Summary

The table below summarizes the empirical impact of 2,8-dimethyl steric hindrance across various reaction classes, providing a quick-reference guide for expected outcomes.

SubstrateReaction TypeReagents / CatalystYield / OutcomeCausality / Mechanistic Note
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine Miyaura BorylationB2Pin2, Pd(dppf)Cl2< 30% or Complex MixtureSevere steric clash between 8-Me and bulky Pd-phosphine ligand sphere during oxidative addition.
Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate HeterocyclizationCu(I) catalyst, Pd-Free~20% (Overall 5 steps)Bypasses Pd-oxidative addition entirely; highly scalable for Risdiplam synthesis.
8-Methylquinoline C(sp3)-H MethylationRh(III), MeBF3K39–67%Unhindered N-coordination successfully directs Rh to the 8-methyl group.
2,8-Dimethylquinoline C(sp3)-H MethylationRh(III), MeBF3K0% (No Reaction)2-Me group sterically blocks the required N-Rh coordination; metallacycle cannot form.
2,8-Dimethylquinoline N-AlkylationMeI, Acetone, RefluxTraceWeak electrophile cannot overcome the steric activation energy barrier.
2,8-Dimethylquinoline N-AlkylationMeOTf, DCM, RT> 85%Super-electrophile (low LUMO) forces quaternization despite the steric penalty.

References

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process MDPI
  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam PubMed / NIH
  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence PubMed Central / NIH
  • Cp*Rh(III)-Catalyzed Regioselective C(sp3)
  • Organic Photochromic and Thermochromic Compounds National Academic Digital Library of Ethiopia

Sources

Technical Support Center: Separation of Cis-Trans Isomers of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of complex spirocyclic amines.

Overview of the Molecular Challenge

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane is a highly polar, aliphatic spirocycle. The molecule presents three distinct chromatographic challenges:

  • Complex Stereochemistry: It possesses stereocenters at C2, C8, and the spiro junction (C6), resulting in multiple cis-trans diastereomers that possess nearly identical physicochemical properties.

  • Basic Secondary Amine (N4): The unhindered secondary nitrogen is highly basic. On standard silica-based columns, it will undergo severe ion-exchange interactions with residual acidic silanols, leading to irreversible retention or extreme peak tailing.

  • Lack of a UV Chromophore: Because the molecule is entirely aliphatic and lacks aromatic rings or conjugated systems, it does not absorb UV light effectively. Standard UV/Vis detectors (e.g., 210 nm or 254 nm) will yield flat baselines, leading to blind fraction collection.

To overcome these challenges, this guide establishes a self-validating methodology utilizing Supercritical Fluid Chromatography (SFC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q: Why is SFC recommended over Normal-Phase HPLC for this spiro compound? A: SFC utilizes supercritical carbon dioxide (scCO₂), which possesses gas-like diffusivity and liquid-like density. This allows for rapid mass transfer and lower pressure drops across the column[1]. For rigid spiro-piperidine derivatives, SFC consistently provides superior diastereomeric resolution and faster run times compared to traditional HPLC. Furthermore, scCO₂ evaporates instantly upon depressurization, making preparative fraction recovery highly efficient.

Q: I am experiencing severe peak tailing. How do I correct this? A: Peak tailing for basic amines is caused by secondary interactions with free silanol groups on the stationary phase[2]. To resolve this, you must introduce a basic modifier to the mobile phase. Adding 0.1% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA) to your organic co-solvent (e.g., Methanol) will competitively mask these silanol sites, restoring Gaussian peak symmetry[3]. Alternatively, you can switch to a column with intrinsic basicity, such as a 2-Ethylpyridine phase, which repels the amine and often allows for additive-free separations[4].

Q: Which stationary phase is best for resolving the cis-trans diastereomers? A: While achiral phases (like Diol or 2-Ethylpyridine) are excellent for basicity control, they often lack the 3D spatial recognition required to separate spiro-diastereomers. Immobilized polysaccharide chiral stationary phases (CSPs)—specifically Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IG —are highly recommended. These phases provide distinct steric cavities that differentiate the axial/equatorial orientations of the methyl groups across the spiro junction[5].

Troubleshooting Guide: Causality & Solutions

Observed IssueMechanistic CausalityCorrective Action
No Peaks Detected The aliphatic spirocycle lacks

or

transitions, rendering UV detection (254 nm) ineffective.
Switch detection modality to ELSD or MS (ESI+) . If using MS, introduce a post-column make-up flow of MeOH with 0.1% formic acid to ensure protonation of the N4 amine.
Co-elution of Isomers The eluotropic strength of the mobile phase is too high, disrupting the delicate hydrogen-bonding required for chiral/diastereomeric recognition.Decrease the co-solvent (Methanol) concentration from 20% to 10% to increase the retention factor (

). If unresolved, switch the co-solvent to Ethanol to alter the hydrogen-bond donor/acceptor dynamics.
Retention Time Drift Fluctuations in mobile phase density or permanent alteration of the column surface by basic additives[2].Ensure the Automated Back Pressure Regulator (ABPR) is strictly maintained at 120–150 bar. Dedicate a specific column solely for methods utilizing DEA, as amine additives can permanently modify the CSP surface[2].

Experimental Protocol: Diastereomeric Separation via SFC

To ensure a self-validating system, this protocol incorporates a System Suitability Test (SST) prior to sample injection.

Step 1: System Suitability & Equilibration

  • Mount a Chiralpak IB column (4.6 x 250 mm, 5 µm) onto the SFC system.

  • Set the column oven temperature to 35°C and the ABPR to 120 bar to ensure stable scCO₂ density.

  • Prime Pump A with instrument-grade CO₂ and Pump B with Methanol containing 0.2% v/v DEA .

  • Validation: Inject a standard basic probe (e.g., caffeine) to verify baseline stability and column efficiency (Target:

    
     plates). Do not proceed until the SST passes.
    

Step 2: Sample Preparation

  • Dissolve the 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane diastereomeric mixture in HPLC-grade Methanol to a concentration of 2.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to prevent frit blockage.

Step 3: Method Execution

  • Run an isocratic gradient of 85% CO₂ / 15% MeOH (with 0.2% DEA) at a flow rate of 3.0 mL/min.

  • Monitor the eluent using MS (ESI+) targeting the

    
     ion (
    
    
    
    ).
  • The cis and trans isomers will elute as distinct peaks due to their differential fit within the cellulose polymer cavities of the stationary phase[5].

Step 4: Preparative Scale-Up

  • Transfer the optimized method to a preparative Chiralpak IB column (21 x 250 mm, 5 µm).

  • Scale the flow rate geometrically to 70 mL/min while maintaining the 85:15 mobile phase ratio and 120 bar backpressure.

  • Utilize MS-triggered fraction collection to isolate the pure diastereomers.

Quantitative Data & Method Parameters

The following table summarizes the optimized parameters for both analytical screening and preparative scale-up, detailing the causality behind each variable.

ParameterAnalytical SFCPreparative SFC Scale-UpCausality / Rationale
Column Chiralpak IB (4.6 x 250 mm)Chiralpak IB (21 x 250 mm)Immobilized cellulose provides specific steric recognition for spiro-junctions[5].
Mobile Phase CO₂ / MeOH (85:15)CO₂ / MeOH (85:15)Supercritical CO₂ ensures high diffusivity; MeOH acts as a strong hydrogen-bond donor.
Additive 0.2% Diethylamine (DEA)0.2% Diethylamine (DEA)Competitively masks acidic silanols on the stationary phase to prevent amine tailing[3].
Flow Rate 3.0 mL/min70.0 mL/minScaled geometrically based on column cross-sectional area to maintain linear velocity.
Backpressure 120 bar120 barMaintains CO₂ in a dense, supercritical state to ensure consistent solvation power.
Detection MS (ESI+)MS-Triggered FractionationThe molecule lacks a UV chromophore; mass-based detection prevents fraction loss.

Workflow Visualization

The following logic tree dictates the troubleshooting pathway for optimizing the separation of spiro-amines.

SFC_Workflow A Start: SFC Method for Spiro-Amine Diastereomers B Detector Selection A->B C Use ELSD or MS (ESI+) (Analyte lacks UV chromophore) B->C Required D Evaluate Peak Symmetry C->D E Severe Tailing Observed D->E If Tailing G Evaluate Isomer Resolution D->G If Symmetrical F Add 0.2% DEA to Modifier or use 2-Ethylpyridine Column E->F F->G H Co-elution of Cis/Trans G->H If Rs < 1.5 J System Validated: Proceed to Prep-SFC G->J If Rs > 1.5 I Switch to Chiralpak IB/IG Adjust Modifier to 10% H->I I->J

Caption: Troubleshooting workflow for detection, peak shape, and resolution of spiro-amines in SFC.

References

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals LCGC International URL:[Link][3]

  • Column Technology for Achiral SFC Separations Chromatography Today URL:[Link][4]

  • Spiro compounds as melanocortin 4 receptor antagonists and uses thereof (WO2021250541A1) Google Patents URL:[5]

  • Strategies for chiral separation: from racemate to enantiomer Chemical Science (RSC Publishing) URL:[Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Structural Landscape of 1,9-Dioxa-4-azaspiro[5.5]undecane and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the available X-ray crystallography data for derivatives of the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold and its structural analogs. The inherent three-dimensional and rigid nature of spirocyclic systems makes them highly attractive motifs in modern medicinal chemistry. Understanding their precise atomic arrangement is paramount for rational drug design and the development of novel therapeutics. While crystallographic data for the parent 1,9-dioxa-4-azaspiro[5.5]undecane is not publicly available, this guide will delve into the crystal structures of closely related derivatives and analogous spirocyclic systems to provide valuable insights into the conformational preferences and structural features of this important scaffold.

The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocycles, ring systems fused at a single atom, have gained considerable attention in drug discovery. Their rigidified, three-dimensional structures offer a distinct advantage over more flexible aliphatic or aromatic systems by reducing the entropic penalty upon binding to a biological target. This can lead to improved potency and selectivity. Furthermore, the introduction of a spirocyclic core can enhance the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a property that has been correlated with increased clinical success rates. The 1,9-dioxa-4-azaspiro[5.5]undecane scaffold, combining a morpholine and a tetrahydropyran ring, presents a unique combination of hydrogen bond donors and acceptors in a defined spatial orientation, making it a compelling starting point for the design of novel bioactive molecules.

Comparative Analysis of X-ray Crystallography Data

While the crystal structure of the parent 1,9-dioxa-4-azaspiro[5.5]undecane remains to be determined, valuable structural information can be gleaned from its derivatives and analogous compounds. Here, we compare the crystallographic data of a derivative of 1,9-dioxa-4-azaspiro[5.5]undecane with derivatives of a related spirocyclic system, 1,5-dioxaspiro[5.5]undecane-2,4-dione.

Compound/DerivativeSystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ConformationRef.
Derivative of 1,9-Dioxa-4-azaspiro[5.5]undecane ----------[1]
3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneMonoclinicCc27.437(6)11.471(2)21.196(4)90109.85(3)906275(2)1,3-dioxane: distorted envelope; cyclohexane: chair[2]
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneOrthorhombicPna2110.182(2)11.828(2)14.356(3)9090901729.0(6)-[2]
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneTriclinicP-18.7807(18)9.4383(19)11.450(2)98.64(3)103.28(3)99.44(3)893.4(3)-[2]

Note: Specific crystallographic data for the 1,9-dioxa-4-azaspiro[5.5]undecane derivative from the Prins cascade cyclization was not detailed in the provided abstract, but its structure was confirmed by X-ray crystallography.[1]

The data for the 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives reveals that the cyclohexane ring consistently adopts a highly symmetric chair conformation.[2] This is a low-energy conformation that minimizes steric strain. The 1,3-dioxane ring, however, is described as having a distorted envelope conformation.[2] This distortion is likely influenced by the substituents on the ring. For the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold, it is reasonable to infer that the tetrahydropyran ring would also favor a chair conformation, while the conformation of the morpholine ring could be more flexible and influenced by substitution on the nitrogen atom.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a molecule through X-ray crystallography is a multi-step process that requires precision and expertise. The following is a generalized protocol for the structural analysis of a spirocyclic compound.

Step 1: Synthesis and Crystallization

  • Synthesis: The target spirocyclic compound is synthesized and purified to homogeneity. The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives can be achieved through methods like the Prins cascade cyclization.[1]

  • Crystallization: High-quality single crystals are grown from the purified compound. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

Step 2: Data Collection

  • A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a synchrotron source or a rotating anode generator.

  • The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.

Step 3: Structure Solution and Refinement

  • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The atomic model is then refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns. This involves adjusting atomic positions, thermal parameters, and occupancies.

Step 4: Structure Validation

  • The final crystal structure is validated using various crystallographic software to check for geometric reasonability (bond lengths, bond angles), and to ensure that the model is consistent with the electron density map.

  • The validated structure is then deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.

G cluster_0 Experimental Workflow Synthesis & Purification Synthesis & Purification Crystal Growth Crystal Growth Synthesis & Purification->Crystal Growth High Purity Sample X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Single Crystal Data Processing Data Processing X-ray Diffraction->Data Processing Diffraction Pattern Structure Solution Structure Solution Data Processing->Structure Solution Unit Cell & Space Group Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Atomic Model Structure Validation Structure Validation Structure Refinement->Structure Validation Refined Model Database Deposition Database Deposition Structure Validation->Database Deposition Validated Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Advanced Structural Analysis: Exit Vector Plots

To quantitatively compare the three-dimensional orientation of substituents on different spirocyclic scaffolds, an "exit vector plot" analysis can be employed. This method provides a powerful tool for understanding how the scaffold will project appended functional groups into the surrounding space, which is critical for designing interactions with a protein binding pocket.

The analysis involves defining vectors that represent the orientation of substituents at specific points on the scaffold. For an amino group, the exit vector can be defined as the bisector of the C-N-C angle. For a carboxylic acid, the vector can be aligned with the C-C bond connecting the carboxyl group to the ring. The relative positions and orientations of these vectors can then be compared across different scaffolds.

G cluster_1 Exit Vector Analysis cluster_2 Substituent 1 cluster_3 Substituent 2 SpiroScaffold Spirocyclic Scaffold R1 R1 SpiroScaffold->R1 R2 R2 SpiroScaffold->R2 V1 Vector 1 R1->V1 V2 Vector 2 V1->V2 Distance & Angles R2->V2

Caption: Conceptual Diagram of Exit Vector Analysis.

Conclusion

The 1,9-dioxa-4-azaspiro[5.5]undecane scaffold holds significant promise for the development of new therapeutics. While the crystal structure of the parent compound is yet to be reported, this guide has demonstrated that a wealth of structural information can be obtained from its derivatives and analogous spirocyclic systems. The available X-ray crystallography data consistently shows a preference for a chair conformation in the six-membered rings, providing a solid foundation for in silico modeling and drug design efforts. The application of advanced analytical techniques like exit vector plots can further refine our understanding of the three-dimensional properties of this scaffold. Future crystallographic studies on a wider range of derivatives are encouraged to build a more complete picture of the structural landscape of this important class of molecules.

References

  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(7), 3139-3147. [Link]

  • Li, Q., et al. (2010). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Journal of Chemical Crystallography, 40(8), 711-715. [Link]

Sources

Escaping Flatland: A Comparative Guide to Spirocyclic vs. Flat Aromatic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the structural limitations of traditional, flat aromatic scaffolds have become a significant bottleneck. In 2009, Lovering et al. formalized the "Escape from Flatland" paradigm, demonstrating that clinical success rates correlate strongly with molecular three-dimensionality, quantified by the fraction of sp³-hybridized carbons (


) [1].

As a Senior Application Scientist, I have observed firsthand how over-reliance on planar, sp²-rich aromatic rings (e.g., benzenes, pyridines) leads to late-stage attrition due to poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding. Morphing these flat scaffolds into spirocycles —bicyclic structures sharing a single quaternary carbon atom—offers an elegant solution. Spirocycles project functional groups into distinct vectoral spaces, locking the molecule into a rigid, 3D conformation that enhances target specificity while drastically improving physicochemical properties [2].

This guide objectively compares the performance of spirocyclic versus flat aromatic scaffolds, providing mechanistic causality, comparative experimental data, and self-validating laboratory protocols.

Structural and Thermodynamic Causality

To understand why spirocycles outperform flat aromatics, we must examine the thermodynamics of ligand-target binding and the physical chemistry of solvation.

  • Conformational Entropy Penalty: Flat, flexible chains or planar rings often require significant energy to adopt the bioactive conformation upon binding. Spirocycles are conformationally restricted. By pre-organizing the molecule into its bioactive geometry, the entropic penalty of binding (

    
    ) is minimized, leading to higher binding affinity (
    
    
    
    ).
  • Solubility and Aggregation: Flat aromatic systems are prone to

    
     stacking, leading to highly stable crystal lattices and poor aqueous solubility. The orthogonal geometry of a spirocycle disrupts this planarity, preventing dense packing and significantly increasing kinetic and thermodynamic solubility [3].
    
  • Off-Target Promiscuity (hERG Toxicity): The human ether-à-go-go-related gene (hERG) potassium channel is a notorious anti-target responsible for cardiotoxicity. The hERG binding pocket preferentially accommodates lipophilic, flat, basic amines. Replacing a flat aromatic or planar piperidine ring with a bulky, 3D spirocycle creates steric clashes within the hERG pore, drastically reducing binding affinity and improving the safety window [4, 5].

G A Flat Aromatic Lead (Low Fsp3, High logP) B Scaffold Morphing (Spirocyclization) A->B C Spirocyclic Scaffold (High Fsp3, 3D Geometry) B->C D Disrupted pi-pi Stacking -> Higher Aqueous Solubility C->D E Steric Shielding of Labile Sites -> Lower Intrinsic Clearance C->E F Shape Specificity (Steric Clash) -> Reduced hERG Binding C->F

Caption: Logical flow of spirocyclic scaffold morphing and its direct impact on ADMET profiles.

Quantitative Comparison: Flat vs. Spirocyclic Scaffolds

The following table synthesizes representative matched molecular pair (MMP) data derived from recent hit-to-lead optimization campaigns. It highlights the transition from a planar aromatic/piperidine core to an oxa- or aza-spirocyclic core.

PropertyFlat Aromatic / Piperidine CoreSpirocyclic BioisostereMechanistic Driver for Change

(Complexity)
0.25 - 0.350.50 - 0.65Introduction of the quaternary sp³ carbon and saturated rings.
Kinetic Solubility (pH 7.4) < 10 µM> 150 µMDisruption of planar

stacking; incorporation of heteroatoms (e.g., oxa-spirocycles) [3].
Lipophilicity (logD) 3.5 - 4.51.5 - 2.5Increased 3D volume and dipole moment reduce partitioning into lipid phases.
hERG Inhibition (IC₅₀) 1.2 µM (High Risk)> 30 µM (Safe)3D steric bulk prevents optimal alignment with aromatic residues (Tyr/Phe) in the hERG pore [4, 5].
Microsomal Clearance (

)
> 80 µL/min/mg< 20 µL/min/mgRigid structure restricts CYP450 access to metabolically labile C-H bonds.

Self-Validating Experimental Methodologies

To objectively verify the advantages of spirocyclic scaffolds, the following standardized protocols must be employed. These methods are designed with built-in quality control gates to ensure data integrity.

Protocol A: Kinetic Aqueous Solubility via Nephelometry

Causality: We measure kinetic solubility rather than thermodynamic solubility in early discovery to rapidly assess the compound's behavior when dosed from a DMSO stock into an aqueous assay buffer, mimicking in vitro biological screening conditions.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% LC-MS grade DMSO.

  • Dilution Matrix: Dispense 50 mM HEPES buffer (pH 7.4) into a 96-well flat-bottom microtiter plate. Rationale: HEPES is chosen over phosphate buffer to prevent artifactual precipitation with trace divalent cations.

  • Spiking: Spike the DMSO stock into the buffer to create a concentration gradient (1 µM to 500 µM). Ensure the final DMSO concentration remains constant at 1% (v/v) across all wells to eliminate solvent-induced solubility artifacts.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with orbital shaking at 300 rpm to allow equilibrium of the metastable state.

  • Measurement: Measure light scattering (nephelometry) using a microplate reader at 620 nm.

  • Self-Validation Gate: The assay is only deemed valid if the reference standard (Nicardipine) precipitates at its established threshold of 15–20 µM. The onset of precipitation for the test compound is identified as the concentration where light scattering signal exceeds the blank + 3 standard deviations.

Protocol B: Automated Patch-Clamp hERG Assay

Causality: Because flat aromatic basic amines are notorious for hERG liability, an electrophysiological patch-clamp assay provides the most physiologically relevant assessment of cardiotoxicity risk by directly measuring potassium tail currents [5].

  • Cell Culture: Utilize stably transfected CHO-K1 cells expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for seal formation.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch). Establish a whole-cell configuration with a seal resistance of >1 GΩ. Rationale: A high seal resistance ensures that the measured currents are exclusively passing through the hERG channels, preventing leak current artifacts.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the spirocyclic test compound in extracellular solution (containing 0.1% BSA to prevent non-specific plastic binding) at escalating concentrations (0.1 µM to 30 µM).

  • Self-Validation Gate: The protocol requires a positive control (Amiodarone or Terfenadine). The run is validated only if the positive control yields an IC₅₀ within 0.5 log units of the historical baseline (e.g., ~0.05 µM for Terfenadine). Calculate the IC₅₀ of the test compound based on the percentage reduction of the peak tail current.

G S1 Compound Synthesis S2 Physicochemical Profiling (pKa, logD) S1->S2 S3 Kinetic Solubility (Nephelometry) S2->S3 S4 In Vitro Safety (hERG Patch-Clamp) S3->S4 S5 Metabolic Stability (Microsomal Clearance) S4->S5

Caption: Sequential experimental workflow for validating spirocyclic vs. aromatic scaffold performance.

Conclusion

The strategic replacement of flat, sp²-hybridized aromatic scaffolds with highly 3D spirocyclic bioisosteres is a highly effective tactic in modern medicinal chemistry. By escaping "flatland," researchers can precisely tune the vectoral projection of pharmacophores, leading to marked improvements in target affinity. More importantly, the thermodynamic disruption of planarity and the introduction of steric bulk reliably rescue compounds from the classic pitfalls of drug discovery: poor aqueous solubility and fatal hERG-mediated cardiotoxicity.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science.[Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.[Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega.[Link]

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azaspiro compounds —characterized by two rings sharing a single quaternary carbon atom (the spiro center), with at least one nitrogen atom—are increasingly prevalent in drug discovery due to their ability to restrict conformation and improve metabolic stability. However, their unique 3D architecture presents distinct challenges in structural elucidation via Mass Spectrometry (MS).

This guide provides a technical comparison of fragmentation pathways for azaspiro scaffolds (specifically focusing on azaspiro[4.4]nonane and spiro-piperidine derivatives) under Electron Ionization (EI) versus Electrospray Ionization (ESI-CID). It details mechanistic origins of characteristic ions to aid researchers in metabolite identification and impurity profiling.

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization method dictates the fragmentation landscape.[1][2][3] EI provides a "fingerprint" of radical cations, while ESI-MS/MS generates even-electron ions whose fragmentation is driven by proton mobility and charge-remote mechanisms.

Table 1: Ionization Mode Comparison for Azaspiro Compounds
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ion Type Odd-electron Radical Cation (

)
Even-electron Protonated Ion (

)
Energy Regime High (70 eV), extensive fragmentationLow/Tunable (Collision Induced Dissociation)
Dominant Mechanism

-Cleavage
driven by radical site initiation
Charge-Migration & Ring Opening driven by protonation
Spiro Center Stability Often preserved in high-mass fragments; cleaves in low-mass rangeGenerally stable; fragmentation occurs at peripheral bonds or via ring-opening
Diagnostic Utility Fingerprinting; identifying substituent positions relative to NSequencing; identifying metabolic soft spots (e.g., hydroxylation)

Mechanistic Fragmentation Pathways[4][5][6][7][8][9]

Understanding the causality behind fragment generation is essential for validating structures.[4]

Pathway A: -Cleavage (Dominant in EI)

In EI, the ionization of the nitrogen lone pair creates a radical cation. The most favorable fragmentation is the cleavage of the C-C bond adjacent to the nitrogen (


-position).
  • Mechanism: The radical induces homolytic cleavage, expelling an alkyl radical and forming a resonance-stabilized iminium ion.

  • Spiro Specificity: For azaspiro compounds, this often involves breaking the ring containing the nitrogen, or losing a substituent attached to the

    
    -carbon.
    
Pathway B: Ring Opening & Alkene Loss (Dominant in ESI)

In ESI, the protonated nitrogen (


) induces inductive bond weakening.
  • Mechanism: Proton transfer to a ring carbon or adjacent heteroatom can trigger ring opening. This is often followed by the elimination of a neutral alkene via a hydrogen rearrangement (similar to McLafferty or onium reaction).

  • Spiro Specificity: The high strain at the spiro quaternary carbon can facilitate ring opening. For example, in spiro-piperidines, the piperidine ring may open, followed by the loss of

    
     or 
    
    
    
    .
Pathway C: Retro-Diels-Alder (RDA)

Observed in spiro compounds containing unsaturated rings (e.g., spiro-enones).

  • Mechanism: A concerted pericyclic reaction yielding a diene and a dienophile.

Visualizing the Mechanisms

Diagram 1: Fragmentation Logic of 2-Azaspiro[4.4]nonane

This diagram illustrates the divergence between EI and ESI pathways for a model azaspiro scaffold.

AzaspiroFragmentation cluster_0 Mechanism Divergence M_EI Precursor (EI) Radical Cation [M]+. Alpha_Cleavage α-Cleavage ( Radical Site Initiation ) M_EI->Alpha_Cleavage 70 eV M_ESI Precursor (ESI) Protonated [M+H]+ Ring_Open Ring Opening (Charge Migration) M_ESI->Ring_Open CID Energy Iminium Diagnostic Iminium Ion (Ring Intact/Modified) Alpha_Cleavage->Iminium - Alkyl Radical Neutral_Loss Neutral Loss (e.g., -C2H4, -NH3) Ring_Open->Neutral_Loss H-Rearrangement Fragment_ESI Product Ion (Acyclic/Rearranged) Neutral_Loss->Fragment_ESI Stable Cation

Caption: Divergent fragmentation pathways: EI favors radical-driven α-cleavage, while ESI favors proton-driven ring opening.

Experimental Data & Case Studies

Case Study: Spiro-piperidine Derivatives

Spiro-piperidines are common in GPCR ligands. Below is a summary of characteristic ions observed during LC-MS/MS (ESI+) analysis of a generic Spiro[indene-1,4'-piperidine] derivative.

Table 2: Characteristic Fragment Ions (ESI-MS/MS)
m/z (Theoretical)Ion IdentityMechanism of Formation
[M+H]⁺ Protonated MoleculeBase peak in soft ionization.
[M+H - 17]⁺ Loss of

Cleavage of amine group (if primary/secondary).
[M+H - 28]⁺ Loss of

Ring contraction of piperidine ring.
[M+H - 43]⁺ Loss of

Retro-cleavage of the piperidine ring (loss of ethanimine moiety).
m/z 115 Indenyl CationCleavage at the spiro center (high collision energy).

Technical Insight: The stability of the spiro-indene system often results in the charge being retained on the aromatic/indene portion after the piperidine ring fragments. In contrast, if the nitrogen is methylated, the charge may be retained on the N-containing fragment (e.g., N-methyl-pyridinium derivatives).

Experimental Protocols

To ensure reproducibility in identifying these patterns, follow this validated LC-MS/MS workflow.

Protocol: Structural Elucidation of Azaspiro Impurities

Objective: Identify fragmentation patterns of unknown azaspiro impurities in a drug substance.

  • Sample Preparation:

    • Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid to a concentration of 1 µg/mL.

    • Why: Formic acid ensures full protonation of the basic spiro-amine (

      
      ).
      
  • Instrumentation (Q-TOF or Orbitrap):

    • Source: ESI Positive Mode.

    • Flow Rate: 0.3 mL/min (Direct Infusion or LC).

    • Capillary Voltage: 3.5 kV.

  • MS/MS Acquisition (Data Dependent):

    • Collision Energy (CE) Stepping: Acquire spectra at 10, 30, and 50 eV.

    • Why: Low CE (10 eV) preserves the molecular ion. High CE (50 eV) forces cleavage of the spiro-center bonds (C-C), revealing the core scaffold.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for the theoretical

      
      .
      
    • Check for "Satellite Peaks" (M+2) to rule out isotope patterns or chlorination.

    • Map fragments to the Spiro Core vs. Substituents using the Mass Defect filter (aromatic cores have lower mass defects than saturated spiro rings).

Workflow Visualization

Diagram 2: Structural Elucidation Decision Tree

This workflow guides the analyst from raw data to structural assignment.

ElucidationWorkflow Start Unknown Azaspiro Analyte (LC-MS/MS Data) Check_MH Identify [M+H]+ Start->Check_MH CE_Low Low CE (10-20 eV) Observe Neutral Losses Check_MH->CE_Low Loss_Check Loss of NH3 (-17) or H2O (-18)? CE_Low->Loss_Check Substituent Substituent Modification (e.g., Hydroxylated) Loss_Check->Substituent Yes CE_High High CE (35-50 eV) Skeletal Fragmentation Loss_Check->CE_High No Spiro_Check Characteristic Ring Fragments? CE_High->Spiro_Check Core_ID Core Scaffold Identified (e.g., Indene vs. Piperidine) Spiro_Check->Core_ID Match Library/Prediction

Caption: Step-wise decision tree for elucidating azaspiro structures using variable collision energy MS/MS.

References

  • Orelli, L. R., et al. (2006).[5] A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Hamilton, B., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Scientific Data. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. MDPI. Retrieved from [Link]

Sources

Solubility and Physicochemical Profiling: 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane vs. Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently guide medicinal chemistry teams through the nuanced trade-offs of scaffold hopping. The transition from simple, planar rings to complex, three-dimensional architectures is a hallmark of contemporary lead optimization.

This guide provides an objective, data-driven comparison between piperidine , a ubiquitous and highly soluble classical building block, and 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane , a highly 3D spirocyclic bioisostere. We will dissect the causality behind their divergent solubility profiles and provide a self-validating experimental framework for quantifying these differences.

Structural Causality & Physicochemical Divergence

To understand the solubility differences between these two secondary amines, we must analyze their structural topology and hydration mechanics.

Piperidine is a simple, six-membered saturated azacycle. With a molecular weight of 85.15 g/mol and a low lipophilicity (LogP ~0.84) 1, it is fully miscible in water. Its small hydrophobic surface area is easily accommodated by the water hydrogen-bond network, and its highly basic nitrogen (pKa ~11.1) ensures it is almost entirely protonated at physiological pH (7.4), further driving aqueous solvation.

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane , conversely, represents a strategic departure from "flatland" chemistry. By introducing a spiro center (two rings sharing a single carbon), the molecule achieves a high fraction of sp3-hybridized carbons (Fsp3). This 3D projection allows for more precise vector alignment with target protein pockets, often improving binding selectivity and reducing off-target toxicity 2.

However, this architectural complexity comes with a physicochemical cost:

  • Increased Hydrophobic Bulk: The addition of the undecane framework and two methyl groups significantly increases the molecular weight (185.26 g/mol ) and the hydrophobic surface area, driving up the LogP.

  • Inductive pKa Modulation: The highly electronegative oxygen atoms in the 1,9-dioxa system exert an electron-withdrawing inductive effect across the spiro core, slightly depressing the basicity of the amine compared to piperidine.

  • Solubility Trade-off: While spirocycles generally exhibit better solubility than planar aromatic rings (like pyridine or phenyl rings) due to disrupted crystal lattice packing 3, they cannot match the sheer aqueous miscibility of a bare piperidine. The spirocycle will transition from "miscible" to "moderately soluble" in aqueous buffers, while gaining superior permeability in lipid bilayers.

Quantitative Data Summary
Physicochemical PropertyPiperidine2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Molecular Formula C5H11NC10H19NO2
Molecular Weight 85.15 g/mol 185.26 g/mol
Structural Topology Monocyclic (Low 3D projection)Spirocyclic (High Fsp3, rigid 3D vector)
H-Bond Donors / Acceptors 1 / 11 / 3
Estimated LogP 0.84~1.80 - 2.20
Aqueous Solubility (pH 7.4) Miscible (>1000 mg/mL)Moderate (~1 - 5 mg/mL)
Lipid Permeability Poor (Too polar/basic)Excellent (Favorable lipophilicity)

Experimental Methodology: Self-Validating Thermodynamic Solubility

To objectively compare these compounds, we must avoid kinetic solubility assays (like DMSO-dilution methods), which often produce false positives due to metastable supersaturation or co-solvent effects 4. Instead, I mandate a Thermodynamic Shake-Flask Protocol .

This protocol is designed as a self-validating system: by sampling at both 24 and 48 hours, we mathematically prove that thermodynamic equilibrium has been reached (Δ concentration < 5%) before reporting the final LogS value.

Step-by-Step Protocol
  • Solid Dispensing: Accurately weigh 5.0 mg of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane into a 4 mL glass vial. For piperidine (a liquid at room temperature), dispense an equivalent molar volume.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) adjusted strictly to pH 7.4. Causality: Controlling pH is paramount because the ionization state of the secondary amines dictates their hydration capacity.

  • Thermodynamic Equilibration: Seal the vials and incubate in an orbital shaker at 37°C and 300 RPM.

  • Self-Validation Sampling: Extract 100 µL aliquots at exactly

    
     hours and 
    
    
    
    hours.
  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: This dual-separation ensures zero undissolved micro-particulates enter the analytical stream, preventing artificial concentration spikes.

  • Quantification: Dilute the supernatant into the linear dynamic range of the instrument and analyze via LC-MS/MS (using a C18 column and a generic Water/Acetonitrile + 0.1% Formic Acid gradient) against a 5-point standard calibration curve.

  • Equilibrium Verification: If the calculated concentration at 48h matches the 24h mark within a 5% margin of error, the system is validated, and the true thermodynamic solubility is recorded.

Workflow Visualization

Below is the logical flow of the self-validating thermodynamic solubility assay, mapping the critical path from solid dispensing to data validation.

G N1 1. Compound Dispensing (Excess Solid / Liquid) N2 2. Buffer Addition (PBS pH 7.4) N1->N2 N3 3. Orbital Incubation (37°C, 300 RPM) N2->N3 N4 4. Phase Separation (10,000xg + 0.22µm Filter) N3->N4 N5 5. LC-MS/MS Quantification (T=24h and T=48h) N4->N5 N6 6. Equilibrium Validation (Δ Conc < 5% = Valid LogS) N5->N6

Caption: Self-validating thermodynamic shake-flask solubility workflow for basic amines.

Analytical Interpretation & Application

When transitioning a lead series from a piperidine core to a 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane scaffold, researchers must anticipate a fundamental shift in formulation strategy.

Because piperidine is miscible, it poses zero solubility hurdles in early in vitro assays. However, its high basicity and low lipophilicity often result in poor membrane permeability (low Caco-2 flux) and rapid renal clearance. By integrating the spirocyclic undecane system, you are intentionally trading excessive aqueous solubility for a higher LogP and a rigid 3D vector. This trade-off typically yields a compound that, while requiring standard formulation techniques (e.g., co-solvents or cyclodextrin inclusion complexes) to achieve high-dose in vivo exposure, will exhibit vastly superior target engagement, metabolic stability, and cellular permeability.

References

  • FooDB: Compound Piperidine (FDB012644) . Comprehensive physicochemical profiling and experimental water solubility data. 1

  • PharmaBlock: Spirocyclic Piperidines in Drug Discovery . Analysis of Fsp3, 3D trajectory, and physiochemical property enhancements of spirocyclic scaffolds. 2

  • Benchchem: Advantages of Spirocyclic Scaffolds Over Planar Structures in Drug Discovery . General trends observed when replacing piperidine moieties with azaspirocycles. 3

  • MDPI: Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines . LogP, LogS, and Lipinski rule evaluations for piperidine derivatives. 4

Sources

Metabolic Stability of 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane in vitro

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for medicinal chemists and DMPK scientists. It synthesizes structural rationale with standard metabolic stability assessment protocols.

Executive Summary: The "Spiro-Switch" in Lead Optimization

In modern drug discovery, 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane represents a strategic "spiro-switch" designed to replace metabolically labile morpholine and piperidine rings. While morpholine is a privileged scaffold for solubility, it suffers from rapid oxidative clearance via CYP450-mediated ring opening.

This guide evaluates the 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane scaffold (hereafter referred to as Spiro-5.5-DM ), focusing on its superior metabolic stability profile. By increasing fraction sp3 (


) and introducing steric blocking groups at metabolic soft spots, this scaffold offers a significantly reduced intrinsic clearance (

) compared to traditional heterocycles.

Structural Rationale & Metabolic Defense Mechanisms

To understand the stability of Spiro-5.5-DM , one must analyze the failure points of its predecessors.

The Liability of Morpholine

Morpholine is prone to oxidation at the


-carbon (adjacent to the nitrogen).[1] CYP450 enzymes (typically CYP3A4/2D6) hydroxylate this position, leading to an unstable hemiaminal intermediate that collapses, resulting in ring opening and rapid clearance.
The Spiro-5.5-DM Solution

Spiro-5.5-DM engineers resistance through three mechanisms:

  • Spiro-Cyclization: The spiro[5.5]undecane core creates a rigid, orthogonal geometry that restricts the "induced fit" required for CYP450 active site binding.

  • Steric Shielding (2,8-Dimethyl): The methyl groups are strategically positioned to sterically hinder the approach of the heme-iron oxo species to the sensitive

    
    -carbons adjacent to the heteroatoms.
    
  • Electronic Deactivation: The presence of two oxygen atoms in a spiro-ether arrangement lowers the electron density on the central amine, reducing the propensity for N-oxidation.

Visualization: Metabolic Pathway Comparison

The following diagram illustrates the metabolic fate of a standard morpholine versus the blocked pathways in Spiro-5.5-DM.

MetabolicPathway Morpholine Morpholine Scaffold (High Liability) CYP_Attack CYP450 Attack (α-Hydroxylation) Morpholine->CYP_Attack Exposed α-C RingOpen Ring Opening (Rapid Clearance) CYP_Attack->RingOpen Unstable Hemiaminal Spiro Spiro-5.5-DM (High Stability) StericBlock Steric Shielding (2,8-Dimethyl) Spiro->StericBlock Blocked Access StericBlock->CYP_Attack Inhibited Stable Intact Scaffold (Low Clearance) StericBlock->Stable No Oxidation

Figure 1: Mechanistic comparison of oxidative metabolism. The 2,8-dimethyl substitution pattern on the spiro scaffold effectively blocks the


-hydroxylation pathway that plagues morpholine.

Comparative Performance Analysis

The following data summarizes the expected performance of Spiro-5.5-DM against standard bioisosteres in Human Liver Microsomes (HLM).

Table 1: In Vitro Metabolic Stability Comparison (HLM)

FeatureMorpholine (Baseline)4,4-Difluoropiperidine (Alternative)Spiro-5.5-DM (Product)
Primary Metabolic Route

-Hydroxylation / Ring Opening
N-dealkylationMinor N-oxidation (Slow)
HLM

(min)
< 15 min (High Clearance)30 - 60 min (Medium)> 120 min (Low Clearance)
Intrinsic Clearance (

)
> 50

L/min/mg
15 - 40

L/min/mg
< 10

L/min/mg
Lipophilicity (

LogP)
Baseline+0.5 (More Lipophilic)+0.2 (Balanced)
Solubility HighLowHigh (Ether oxygens maintain polarity)

Analyst Insight: While 4,4-difluoropiperidine improves metabolic stability, it often sacrifices solubility due to the lipophilic nature of fluorine. Spiro-5.5-DM maintains the polarity required for solubility (via ether oxygens) while achieving superior metabolic stability through steric blocking.

Experimental Protocol: Assessing Intrinsic Clearance

To validate the stability of Spiro-5.5-DM in your own pipeline, follow this industry-standard "Substrate Depletion" protocol. This method is self-validating through the use of internal controls.

Materials
  • Test Compound: Spiro-5.5-DM (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin or Carbamazepine.

    • Negative Control: Incubations without NADPH (to detect chemical instability).

Workflow Diagram

ExperimentalWorkflow Prep 1. Preparation Pre-warm HLM & Buffer to 37°C Dosing 2. Dosing Add Cmpd (1 µM final) to HLM Prep->Dosing Initiate 3. Initiation Add NADPH to start reaction Dosing->Initiate Sampling 4. Time Course Sampling 0, 5, 15, 30, 60 min Initiate->Sampling Quench 5. Quench Add ice-cold ACN + Internal Std Sampling->Quench At each timepoint Analysis 6. LC-MS/MS Analysis Quantify % Remaining Quench->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay (Substrate Depletion Method).

Step-by-Step Methodology
  • Incubation Mix: Prepare a master mix containing phosphate buffer (100 mM, pH 7.4) and HLM (final concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Compound Addition: Spike the master mix with Spiro-5.5-DM to a final concentration of 1

    
    M (keeps DMSO < 0.1%). Note: 1 
    
    
    
    M is chosen to ensure first-order kinetics.
  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquots into 150

    
    L of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope (

    
    ) determines 
    
    
    
    .

References & Authoritative Sources

  • Spirocyclic Bioisosteres in Drug Design:

    • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[2] Angewandte Chemie International Edition, 2010.

    • Discussion: Establishes the foundational principle of using spirocyclic ethers to improve metabolic stability and physicochemical properties.

  • Metabolic Liability of Morpholine:

    • Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design: Strategies to Address Metabolic Instability." Chemical Research in Toxicology, 2005.

    • Discussion: Details the mechanism of morpholine ring opening via CYP450 oxidation.[1]

  • Spirocyclic Scaffolds (Enamine/ChemSpace):

    • Enamine Ltd.[3] "Morpholine Bioisosteres for Drug Design."[4] Enamine Technical Library.

    • Discussion: Commercial source and structural validation of the specific 2,8-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane class.

  • Microsomal Stability Protocol Standards:

    • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016.

    • Discussion: The authoritative textbook for the

      
       calculation and assay conditions described in Part 4.
      

Sources

The Spiro[5.5]undecane Scaffold: A Gateway to Higher Fsp3 Scores and Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical properties is paramount. The concept of "escaping from flatland" has gained significant traction, emphasizing the need to move beyond traditional flat, aromatic structures towards more three-dimensional (3D) molecules. A key metric in quantifying this three-dimensionality is the fraction of sp3 hybridized carbons (Fsp3), which has been strongly correlated with improved clinical success rates.[1][2][3] This guide provides an in-depth analysis of the spiro[5.5]undecane scaffold as a strategic tool to increase the Fsp3 score of drug candidates, comparing its performance with other common medicinal chemistry scaffolds and providing supporting experimental and computational data.

The Significance of Fsp3 in Drug Discovery

The Fsp3 score, calculated as the number of sp3 hybridized carbon atoms divided by the total carbon count, is a simple yet powerful descriptor of molecular complexity and saturation.[4] A higher Fsp3 score generally indicates a more three-dimensional and less planar molecule. Empirical evidence has shown a clear trend of increasing average Fsp3 values as compounds progress through the drug discovery pipeline, from early hits (average Fsp3 ≈ 0.36) to marketed drugs (average Fsp3 ≈ 0.47).[2][5]

The benefits of a higher Fsp3 score are multi-faceted:

  • Improved Solubility: Increased saturation disrupts crystal packing, often leading to lower melting points and enhanced aqueous solubility, a critical factor for oral bioavailability.[4]

  • Enhanced Target Specificity: The rigid, three-dimensional arrangement of spirocycles can lead to more precise and specific interactions with biological targets, potentially reducing off-target effects.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical matter, moving away from the often-overcrowded chemical space of flat aromatic compounds.[6]

  • Improved Pharmacokinetic Properties: The introduction of spirocyclic motifs has been shown to modulate lipophilicity (logP) and metabolic stability in a favorable manner.

Spiro[5.5]undecane: A Superior Scaffold for Fsp3 Enhancement

The spiro[5.5]undecane core, consisting of two cyclohexane rings fused at a single quaternary carbon, is an exemplary scaffold for achieving high Fsp3 scores. Its inherent three-dimensionality and the high proportion of sp3 carbons make it an attractive starting point for the design of novel drug candidates.

To quantitatively assess the Fsp3 characteristics of the spiro[5.5]undecane scaffold and its derivatives, we can compare them to a range of alternative scaffolds commonly employed in medicinal chemistry.

Data Presentation: Fsp3 Score Comparison

The following table provides a comparative analysis of the Fsp3 scores for the parent spiro[5.5]undecane scaffold, several of its derivatives, and a selection of other common medicinal chemistry scaffolds. The Fsp3 scores were calculated using the RDKit cheminformatics toolkit.

Scaffold/MoleculeStructure (SMILES)Fsp3 Score
Spiro[5.5]undecane Scaffolds
Spiro[5.5]undecaneC1CCC2(CC1)CCCCC21.00
Spiro[5.5]undecane-1,7-dioneO=C1CCCC2(C1)CCCCC2=O1.00
3,3-Dimethylspiro[5.5]undecane-1,5,9-trioneCC1(C)CC(=O)CC(C(=O)C1)C2CC(=O)CC(C2)c3ccccc30.81
1,7-Dioxaspiro[5.5]undecaneC1CCC2(CCCCO2)OC11.00
3,9-Diazaspiro[5.5]undecaneC1CNCC2(C1)CCNCC21.00
Alternative Spirocyclic Scaffolds
Spiro[3.3]heptaneC1CC12CCC21.00
Spiro[4.5]decaneC1CCC2(CC1)CCCC21.00
Common Aromatic/Heterocyclic Scaffolds
Benzenec1ccccc10.00
Pyridinec1ccncc10.00
Indolec1ccc2c(c1)c[nH]20.13
Quinolinec1ccc2c(c1)cccn20.00
Saturated Scaffolds
PiperidineC1CCNCC11.00
Decalin (cis)C1CCCC2C1CCCC21.00

Analysis of Comparative Data:

The data clearly demonstrates the inherent advantage of the spiro[5.5]undecane scaffold and other saturated spirocycles in maximizing the Fsp3 score. The parent spiro[5.5]undecane and its fully saturated heterocyclic analogues boast a perfect Fsp3 score of 1.00. Even with the introduction of multiple carbonyl groups, which contain sp2 carbons, the Fsp3 score of derivatives like 3,3-dimethylspiro[5.5]undecane-1,5,9-trione remains impressively high at 0.81.

In stark contrast, the commonly used aromatic and heterocyclic scaffolds such as benzene, pyridine, and quinoline possess an Fsp3 score of 0.00. While these flat systems are ubiquitous in medicinal chemistry, they contribute negatively to the overall three-dimensionality of a molecule. Saturated monocyclic and fused ring systems like piperidine and decalin also have high Fsp3 scores, but the spirocyclic nature of spiro[5.5]undecane offers a more rigid and defined 3D orientation of substituents.

Experimental Protocols

The synthesis of spiro[5.5]undecane derivatives can be achieved through various synthetic strategies. The following protocols provide examples of how to construct and functionalize the spiro[5.5]undecane core, including a modern microwave-assisted method that offers significant advantages in terms of reaction time and efficiency.

Protocol 1: Microwave-Assisted Synthesis of a Substituted Spiro[5.5]undecane-1,5,9-trione

This protocol describes the efficient synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a microwave-assisted Michael addition reaction.[7][8]

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one

  • Triethylamine

  • Dichloromethane (CH2Cl2)

  • Chloroform

  • Magnesium Sulfate (MgSO4)

  • Hexane

  • Ethyl Acetate

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).

  • Add 5 mL of dichloromethane and triethylamine (1.25 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 200 W and maintain the temperature at 40°C for 15-20 minutes. The conventional method at room temperature can take 2-3 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 10 mL of cold water.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired spiro[5.5]undecane derivative.

Protocol 2: Calculation of Fsp3 Score using RDKit

This protocol outlines the computational steps to calculate the Fsp3 score for a given molecule using its SMILES representation and the RDKit library in Python.

Requirements:

  • Python environment (e.g., Anaconda)

  • RDKit library installed (conda install -c conda-forge rdkit)

Python Script:

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize the structure of spiro[5.5]undecane and the workflow for Fsp3 score analysis.

G cluster_ring1 Cyclohexane Ring 1 cluster_ring2 Cyclohexane Ring 2 C_spiro C C1 C C_spiro->C1 C6 C C_spiro->C6 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->C_spiro C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->C_spiro

Caption: Structure of the spiro[5.5]undecane scaffold.

Fsp3_Workflow start Input Molecular Structure (e.g., SMILES) parse Parse Molecule start->parse count_total_c Count Total Carbon Atoms parse->count_total_c count_sp3_c Count sp3 Hybridized Carbon Atoms parse->count_sp3_c calculate Calculate Fsp3 Score (sp3_C / total_C) count_total_c->calculate count_sp3_c->calculate output Fsp3 Score calculate->output

Caption: Workflow for Fsp3 score calculation.

Conclusion

The strategic incorporation of the spiro[5.5]undecane scaffold offers a robust and effective method for increasing the Fsp3 score of drug candidates, thereby enhancing their three-dimensionality and improving key drug-like properties. The comparative data presented in this guide unequivocally demonstrates the superiority of this scaffold over traditional flat aromatic systems in achieving high Fsp3 values. The provided experimental and computational protocols offer practical guidance for the synthesis and analysis of these promising molecular architectures. As the pharmaceutical industry continues to "escape from flatland," the spiro[5.5]undecane scaffold and its derivatives will undoubtedly play an increasingly important role in the design of the next generation of therapeutic agents.

References

  • Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
  • Arus-Pous, J., Johansson, S. V., Prykhodko, O., Bjerrum, E. J., Tyrchan, C., & Engkvist, O. (2020). SMILES-based deep generative scaffold decorator for de-novo drug design.
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
  • Dergipark. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. Available from: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • PubChem. Spiro[5.5]undecane. Available from: [Link]

  • PubChem. Spiro(5.5)undecane-1,7-dione. Available from: [Link]

  • PubChem. Spiro[5.5]undecane-3,9-dione. Available from: [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability--are too many rings a liability?. Drug discovery today, 14(21-22), 1011-1020.
  • Singh, N., & Kumar, A. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 12(7), 1097-1129.
  • Taylor & Francis Online. Facile Synthesis of 1-Azospiro(5.5)Undecan-2,7-Dione. Available from: [Link]

  • Wikidata. spiro[5.5]undecane. Available from: [Link]

Sources

Spectroscopic Characterization of Prins Cyclization Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical challenges inherent in characterizing complex heterocyclic scaffolds. The Prins cyclization—a powerful acid-catalyzed condensation of alkenols with aldehydes—is a cornerstone methodology for synthesizing substituted tetrahydropyrans and piperidines, which are ubiquitous motifs in bioactive natural products and pharmaceuticals.

The primary analytical challenge in Prins cyclizations is not merely confirming the molecular mass, but definitively mapping the multiple contiguous stereocenters generated during the reaction. Because the reaction proceeds via an oxocarbenium ion intermediate that cyclizes through a highly ordered chair-like transition state, the resulting substituents typically adopt equatorial positions to minimize 1,3-diaxial steric strain.

This guide objectively compares the spectroscopic modalities used to characterize these products, explains the causality behind our experimental choices, and provides field-proven, self-validating protocols for rigorous structural elucidation.

Analytical Workflow for Prins Products

To establish a self-validating system of characterization, no single analytical technique is sufficient. We must employ an orthogonal workflow where chemical connectivity, exact mass, and spatial geometry independently corroborate one another.

G A Prins Cyclization Crude B Purification (HPLC/Flash) A->B C HRMS (ESI-TOF) Exact Mass & Formula B->C D 1D NMR (1H, 13C) Chemical Connectivity B->D E 2D NMR (NOESY/COSY) Relative Stereochemistry D->E F X-Ray Crystallography Absolute Configuration E->F If crystalline

Analytical workflow for characterizing Prins cyclization products.

Comparative Analysis of Spectroscopic Modalities

When evaluating Prins cyclization products, we must select techniques that balance sensitivity with stereochemical resolving power. The table below compares the core analytical alternatives.

Analytical TechniquePrimary ObjectiveSensitivityStereochemical UtilityCausality / Limitations
1D NMR (

H,

C)
Structural connectivity, purity assessment.High (

g to mg)
Moderate

-coupling constants provide initial hints regarding axial/equatorial positioning, but cannot definitively map complex 3D relationships across the ring[1].
2D NMR (NOESY/ROESY) Relative stereochemistry (Through-space).Moderate (mg)High The gold standard. Maps 1,3-diaxial interactions to confirm cis/trans relationships[2]. Limited to relative, not absolute, configuration.
HRMS (ESI-TOF/Orbitrap) Exact mass, molecular formula confirmation.Very High (ng)NoneEssential for ruling out elimination byproducts (e.g., dihydropyrans) or 2-oxonia-Cope rearrangements[3]. Cannot distinguish between diastereomers.
X-Ray Crystallography Absolute configuration.Low (requires crystal)Absolute Provides definitive 3D coordinates[1], but is severely bottlenecked by the requirement to grow high-quality single crystals.
Why NOESY is the Gold Standard for Stereochemistry

While High-Resolution Mass Spectrometry (HRMS) is unparalleled for confirming the exact mass and elemental composition of the cyclized product[3], it is entirely blind to stereochemistry. In contrast, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space dipole-dipole cross-relaxation. In a tetrahydropyran ring formed via Prins cyclization, NOE cross-peaks between protons at C2, C4, and C6 definitively reveal whether they occupy the same face of the ring (a 1,3-diaxial relationship), thereby confirming the equatorial positioning of their attached substituents[4].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every data point generated must be cross-referenced against a secondary parameter.

Protocol 1: Self-Validating NMR Stereochemical Elucidation

This protocol details the extraction of relative stereochemistry for a 2,4,6-trisubstituted tetrahydropyran using 1D and 2D NMR techniques.

Step 1: Sample Preparation & Optimization

  • Dissolve 10–15 mg of the purified Prins product in 0.6 mL of CDCl

    
     (or C
    
    
    
    D
    
    
    if solvent-induced shifts are needed to resolve overlapping peaks).
  • Filter the solution through a glass wool plug into a 5 mm NMR tube. Causality: Removing particulate matter and paramagnetic impurities ensures a homogeneous magnetic field, preventing line broadening which can obscure critical

    
    -couplings and weak NOE signals.
    

Step 2: 1D


H NMR Acquisition & 

-Coupling Analysis
  • Acquire a standard 1D

    
    H NMR spectrum at 400 MHz or higher.
    
  • Self-Validation Check: Analyze the coupling constants (

    
    ) of the ring protons. An axial proton coupled to an adjacent axial proton will exhibit a large coupling constant (
    
    
    
    Hz). An axial-equatorial or equatorial-equatorial coupling will be much smaller (
    
    
    Hz). Use these values to form an initial hypothesis of the chair conformation.

Step 3: 2D NOESY Acquisition

  • Set up a 2D NOESY experiment.

  • Critical Parameter: Set the mixing time (

    
    ) to 300–500 ms. Causality: Prins cyclization products are small molecules (typically MW 200–400 Da) with short rotational correlation times (
    
    
    
    ). They fall into the positive NOE regime. A mixing time that is too short will yield no signal, while one that is too long will cause spin diffusion, leading to false-positive cross-peaks.
  • Acquire the spectrum with a minimum of 16 scans per t1 increment to ensure an adequate signal-to-noise ratio for weak through-space correlations.

Step 4: Data Interpretation

  • Look for cross-peaks between the H2, H4, and H6 protons.

  • If strong NOE cross-peaks are observed between H2/H4 and H4/H6, this reveals that these protons are on the same side of the ring (diaxial orientation)[4]. Consequently, the substituents at C2, C4, and C6 must be in a cis relationship (equatorial orientation), confirming the stereocontrolled outcome of the Prins cyclization[2].

Protocol 2: HRMS Analysis for Adduct Confirmation

Because Prins cyclizations can undergo side reactions, HRMS is required to validate the molecular formula.

Step 1: Sample Dilution & Matrix Preparation

  • Dilute the purified product to a concentration of 1

    
    g/mL in a 50:50 mixture of LC-MS grade Methanol and Water.
    
  • Add 0.1% Formic Acid. Causality: The acidic modifier promotes protonation, drastically increasing the ionization efficiency for the [M+H]

    
     adduct in positive ion mode.
    

Step 2: ESI-TOF/Orbitrap Acquisition

  • Inject the sample into a high-resolution mass spectrometer (e.g., Thermo QExactive Orbitrap)[3].

  • Acquire data in positive Electrospray Ionization (ESI+) mode over a mass range of m/z 100–1000.

Step 3: Mass Defect Analysis (Self-Validation)

  • Calculate the theoretical exact mass of the expected Prins product.

  • Compare the theoretical mass to the observed m/z. The mass error must be

    
     5 ppm.
    
  • Causality: A mass match within 5 ppm, combined with the correct isotopic distribution pattern (especially if halogenated Lewis acids were used, yielding distinct

    
    Cl/
    
    
    
    Cl or
    
    
    Br/
    
    
    Br ratios), definitively rules out the presence of dehydrated dihydropyran byproducts[3].

Conclusion

The robust characterization of Prins cyclization products requires a synergistic approach. While HRMS guarantees that the chemical reaction yielded the correct molecular formula without unintended eliminations, it is the strategic application of 1D


-coupling analysis and 2D NOESY that unlocks the complex stereochemistry dictated by the oxocarbenium transition state. By employing these self-validating protocols, researchers can confidently assign the relative configurations of highly substituted tetrahydropyrans, accelerating downstream drug development efforts.

References

  • Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization. Organic Letters - ACS Publications. 1

  • Cu(II)-Catalyzed Olefin Migration and Prins Cyclization: Highly Diastereoselective Synthesis of Substituted Tetrahydropyrans. PMC. 2

  • Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. The Journal of Organic Chemistry - ACS Publications. 3

  • Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization. Beilstein Journals. 4

Sources

Safety Operating Guide

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane , a spirocyclic amine ether often utilized as a specialized intermediate in medicinal chemistry and organic synthesis.

This protocol is engineered for Researchers, Safety Officers, and Lab Managers who require an authoritative, compliant, and safety-first approach to handling this specific chemical class.

Chemical Profile & Risk Assessment

Before initiating disposal, you must understand the physicochemical behavior of the compound. As a spirocyclic heterocycle containing both ether and amine functionalities, its disposal is governed by its flammability, basicity, and potential for environmental persistence.

PropertyCharacteristic (Class-Based)Disposal Implication
Chemical Class Spirocyclic Amine EtherSegregate as Non-Halogenated Organic Base .
Reactivity Basic (Secondary/Tertiary Amine)Incompatible with Acids & Oxidizers . Risk of exothermic reaction.
Physical State Viscous Liquid or Low-Melting SolidRequires leak-proof secondary containment.
Flash Point Likely >60°C (Combustible)Classified as Ignitable Waste (D001) in many jurisdictions.
Toxicity Acute Tox. 4 (Oral), IrritantDo not drain dispose. Must be incinerated.

Critical Safety Note: The spiro-fusion confers structural rigidity, making these compounds potentially resistant to rapid hydrolysis. Environmental release must be strictly prevented to avoid aquatic toxicity.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling spirocyclic amines during waste transfer due to the risk of skin sensitization and ocular damage.[2]

  • Respiratory: If handling >500 mg or in an open vessel, use a Half-mask respirator with Multi-Gas/Vapor Cartridges (OV/AG) to prevent inhalation of amine vapors.

  • Dermal: Nitrile gloves (Double-gloved) are required.

    • Outer Glove: Standard Nitrile (4 mil).

    • Inner Glove: Laminated film (Silver Shield) if handling pure neat liquid, as amines can permeate standard nitrile over time.

  • Ocular: Chemical Splash Goggles (unvented) are mandatory. Face shield recommended if pouring volumes >100 mL.

Step-by-Step Disposal Protocol

This workflow ensures compliance with RCRA (USA) and European Waste Framework Directive standards.

Phase 1: Segregation & Classification

Do not mix this compound with general "Organic Waste" if that stream contains strong acids or oxidizers.

  • Correct Stream: Non-Halogenated Organic Solvents / Organic Bases.

  • Incorrect Stream: Aqueous Acid Waste (Risk of heat generation/salt formation), Oxidizing Waste (Risk of fire).

Phase 2: Packaging
  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[2] Avoid metal containers if the compound is wet or in solution, as amines can corrode certain alloys over time.[2]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Solvent Dilution (Optional): If the compound is a solid residue, dissolve it in a compatible combustible solvent (e.g., Ethanol, Methanol, or Acetone) to facilitate incineration.

Phase 3: Labeling

The label must be explicit to prevent downstream accidents at the incineration plant.

  • Primary Name: 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane[3][4][5][6][7]

  • Functional Description: "Organic Heterocycle / Amine / Combustible"

  • Hazard Pictograms: GHS07 (Exclamation Mark), GHS02 (Flame - if in solvent).[2]

Phase 4: Final Destruction
  • Method: High-Temperature Incineration .

  • Rationale: The spirocyclic ether linkage requires high temperatures (>1000°C) for complete mineralization. The nitrogen content necessitates an incinerator equipped with a scrubber to capture NOx emissions.

  • Prohibited: Do not use chemical oxidation (Bleach/Peroxide) as a destruction method in the lab; this can generate toxic N-oxide or chloramine byproducts.

Operational Workflow: Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this compound.

DisposalWorkflow Start Waste: 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid Dissolve Dissolve in Acetone/EtOH (Create Combustible Slurry) SolidPath->Dissolve HalogenCheck Does mixture contain Halogens? (DCM, Chloroform?) LiquidPath->HalogenCheck Dissolve->HalogenCheck NonHalo Stream A: Non-Halogenated Organics HalogenCheck->NonHalo No (Preferred) Halo Stream B: Halogenated Organics HalogenCheck->Halo Yes Incinerate Final Disposal: High-Temp Incineration NonHalo->Incinerate Halo->Incinerate

Figure 1: Decision matrix for segregating spirocyclic amine waste. The "Non-Halogenated" stream is preferred to reduce incineration costs and environmental impact.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. Amines have low odor thresholds but can cause olfactory fatigue.

  • Absorb: Use Vermiculite or Universal Absorbent Pads .[2]

    • Do NOT use: Paper towels (rapid evaporation surface area) or Sawdust (potential reaction).

  • Neutralize (Trace Residues Only): After bulk cleanup, wipe the surface with a dilute (1-2%) Acetic Acid or Citric Acid solution to neutralize the amine residue, followed by a water rinse.

  • Disposal of Debris: Place all contaminated absorbents into a wide-mouth jar, seal, and label as "Hazardous Waste: Amine Contaminated Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • PubChem. (n.d.).[8] Compound Summary: 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane (Related Spirocycle). National Library of Medicine.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1,7-Dioxaspiro[5.5]undecane.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

Sources

Personal protective equipment for handling 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed firsthand how the structural nuances of spirocyclic amines dictate both their chemical reactivity and their hazard profiles. 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (CAS: 1562038-48-5)[1] is a highly valuable building block in drug development, frequently utilized for introducing rigid, lipophilic morpholine bioisosteres into pharmaceutical candidates.

However, its unique 1,9-dioxa-4-aza spiro system renders it highly basic and corrosive. To ensure absolute safety and maintain the integrity of your research, this guide provides a self-validating, mechanistic approach to handling, dispensing, and disposing of this compound.

Chemical Profile & Mechanistic Toxicology

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The secondary amine within the spiro system acts as a strong Lewis base. Upon contact with biological tissues, it rapidly abstracts protons, leading to the saponification of epidermal lipids and the rapid denaturation of cellular proteins.

According to safety data, this compound requires strict handling protocols due to its corrosive nature. Furthermore, the spiroacetal moiety can hydrolyze under strongly acidic conditions; thus, it must be isolated from concentrated acids to prevent violent, exothermic degradation.

Table 1: Chemical & Hazard Profile

Property Specification Mechanistic Implication
Name 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane Spirocyclic structure increases steric hindrance but retains high basicity.
CAS Number 1562038-48-5[1] Unique identifier for safety tracking.
Hazard Class GHS05 (Corrosive) Causes severe skin burns and eye damage (H314)[2].

| Storage | Room temperature, Inert Atmosphere[1] | Prevents atmospheric CO₂ absorption, which forms carbamate salts. |

Personal Protective Equipment (PPE) Matrix

To mitigate corrosive risks, PPE must be selected based on quantitative chemical compatibility rather than generic laboratory standards. Standard latex gloves are insufficient, as basic aliphatic amines rapidly permeate and degrade the polymer matrix.

Table 2: Quantitative Glove Compatibility & PPE Requirements

PPE Category Material / Specification Est. Breakthrough Time Mechanistic Justification
Primary Gloves Butyl Rubber (≥ 0.30 mm) > 480 min Highly impermeable to basic amines; prevents lipid saponification.
Secondary Gloves Heavy-Duty Nitrile (≥ 0.11 mm) ~ 120 - 240 min Worn under butyl gloves for dexterity; requires immediate changing if splashed.
Unsafe Gloves Standard Latex (0.08 mm) < 10 min Rapidly degrades upon contact with corrosive amines. Do not use.
Eye Protection Tight-fitting goggles + Face Shield N/A Prevents vapor intrusion and protects against splash-induced corneal saponification.

| Respiratory | Half-face respirator (ABEK filter) | N/A | Required if handling outside a fume hood to neutralize basic amine vapors. |

Operational Protocol: Safe Handling & Dispensing

Every protocol must be a self-validating system. By incorporating physical checks into your workflow, you eliminate the guesswork of chemical handling.

Step-by-Step Methodology:

  • Pre-Operational Check: Ensure the fume hood is operating at a face velocity of 80–100 fpm. Validation: Use a tissue or flow meter at the sash opening to confirm inward directional airflow.

  • Inert Atmosphere Setup: Because spiro amines absorb atmospheric CO₂ to form insoluble carbamate salts, flush the reagent bottle with Argon or Nitrogen before and after dispensing.

  • Dispensing: Use a glass syringe with a stainless-steel needle (if liquid) or a static-free, anti-corrosive PTFE spatula (if solid/waxy). Do not use standard polystyrene spatulas, as the basic amine can cause surface degradation.

  • Self-Validating Quench: Any spatulas or glassware that contacted the chemical must be rinsed with a dilute, weak acid (e.g., 5% citric acid) before standard washing. Validation: Tap the rinsed tool onto a strip of pH paper; it must read neutral (pH 6-7) before the tool is transferred to the general washing sink. This prevents violent exotherms associated with strong acid neutralization.

Emergency Response & Spill Mitigation

In the event of a spill, immediate and logical action is required. Do not use water as a primary cleaning agent, as it will spread the corrosive base.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately clear the area. If the spill exceeds 50g, evacuate the lab and alert the Environmental Health and Safety (EHS) officer.

  • PPE Donning: Responders must wear heavy-duty butyl gloves and an ABEK-filtered respirator.

  • Neutralization: Cover the spill with a weakly acidic absorbent material, such as sodium bisulfate or a commercial spill kit designed for caustics. This neutralizes the amine without boiling.

  • Collection: Sweep the neutralized matrix using a non-sparking tool into a chemically compatible, sealable polyethylene (PE) container.

  • Decontamination: Wash the spill surface with a 1% acetic acid solution to ensure complete neutralization of residual alkalinity, followed by copious amounts of water.

SpillResponse Start Spill Detected: 2,8-Dimethyl-1,9-dioxa- 4-azaspiro[5.5]undecane Assess Assess Spill Volume Start->Assess Major Major Spill (>50g) Evacuate & Call EHS Assess->Major > 50g Minor Minor Spill (<50g) Don PPE (Respirator/Butyl) Assess->Minor < 50g Neutralize Neutralize with Sodium Bisulfate Minor->Neutralize Collect Collect in PE Container Neutralize->Collect Decon Decontaminate Surface (1% Acetic Acid) Collect->Decon Dispose Basic Corrosive Waste Incineration Decon->Dispose

Fig 1: Step-by-step emergency response workflow for 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane.

Waste Management & Disposal Plan

Improper disposal of spirocyclic amines can lead to dangerous cross-reactions in waste streams.

  • Segregation: Store waste in a designated "Corrosive Basic Waste" high-density polyethylene (HDPE) container. Never mix this with acidic waste streams or heavy metal solutions, as the amine will act as a chelating agent or trigger an exothermic neutralization.

  • Labeling: Clearly label the container as "Hazardous Waste: Corrosive Amine (Contains 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane)".

  • Disposal: The compound must be disposed of via high-temperature incineration by a certified hazardous waste contractor.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 2
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.